Cilastatin Sulfoxide
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H26N2O6S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfinyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+,25?/m1/s1 |
InChI Key |
OJKHHRCFNCSSIA-BIWWWXBSSA-N |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCS(=O)C[C@@H](C(=O)O)N)/C(=O)O)C |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Cilastatin Sulfoxide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of cilastatin sulfoxide, a primary oxidative degradation product and impurity of cilastatin sodium. Understanding the formation and properties of this related substance is critical for the development of stable pharmaceutical formulations and for regulatory compliance. This document details the oxidative synthesis process, analytical characterization methodologies, and presents key quantitative data for reference.
Synthesis of this compound
This compound is not typically synthesized via traditional organic chemistry routes but is instead prepared through the controlled oxidative degradation of cilastatin. This process mimics the degradation pathway that can occur during the manufacturing and storage of cilastatin-containing drug products. The following protocol is based on forced degradation studies designed to produce the sulfoxide derivative for use as a reference standard.
Experimental Protocol: Oxidative Degradation
This protocol outlines the laboratory-scale preparation of this compound from cilastatin sodium using hydrogen peroxide as the oxidizing agent.
Materials:
-
Cilastatin Sodium reference standard
-
Hydrogen Peroxide (H₂O₂) solution (30% w/w)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Cilastatin Solution: Accurately weigh and dissolve Cilastatin Sodium in deionized water to a known concentration (e.g., 1 mg/mL).
-
Oxidation Reaction: To the cilastatin solution, add a controlled volume of 3% hydrogen peroxide solution. The reaction mixture is then typically stirred at room temperature.
-
Reaction Monitoring: The progress of the oxidation is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC). Aliquots are withdrawn at regular intervals to determine the consumption of cilastatin and the formation of this compound.
-
Reaction Quenching: Once the desired conversion to the sulfoxide is achieved, the reaction can be quenched by dilution with a suitable mobile phase or by the addition of an antioxidant.
-
Isolation and Purification (Optional): For the preparation of a pure reference standard, the resulting solution containing this compound can be purified using preparative HPLC. The fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the isolated solid.
The overall workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.
mechanism of action of cilastatin sulfoxide
An In-Depth Technical Guide on the Mechanism of Action of Cilastatin Sulfoxide
Introduction
Cilastatin is a pharmacological agent primarily known for its role as a renal dehydropeptidase-I (DHP-I) inhibitor. It is most commonly administered in combination with the carbapenem antibiotic imipenem to prevent the renal degradation of imipenem, thereby increasing its bioavailability and protecting against potential nephrotoxicity. During its metabolism, cilastatin is oxidized to form this compound. This document provides a detailed technical overview of the , focusing on its interaction with DHP-I and its role in renal physiology. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacology.
Core Mechanism of Action
The primary is the inhibition of the enzyme dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells.
Inhibition of Renal Dehydropeptidase-I (DHP-I)
This compound is a potent, competitive inhibitor of DHP-I. DHP-I is responsible for hydrolyzing various dipeptides and is notably involved in the metabolism of certain beta-lactam antibiotics, such as imipenem. By inhibiting DHP-I, this compound prevents the degradation of these antibiotics in the kidneys, which is crucial for maintaining their therapeutic concentrations. The inhibition of DHP-I by this compound is a key component of the overall therapeutic effect observed when its parent compound, cilastatin, is co-administered with imipenem.
Interaction with Renal Transporters
Beyond its enzymatic inhibition, the disposition of this compound in the kidneys is influenced by its interaction with membrane transporters. Specifically, it has been identified as a substrate for human organic anion transporters 1 (hOAT1) and 3 (hOAT3). These transporters are critical for the uptake and secretion of a wide range of endogenous and exogenous substances in the renal proximal tubules. The interaction with these transporters suggests that this compound is actively transported into renal cells, which may influence its local concentration and inhibitory effect on DHP-I. This interaction also raises the possibility of drug-drug interactions with other substrates of OAT1 and OAT3.
Quantitative Data
The inhibitory potency of this compound against DHP-I has been quantified, and the available data is summarized in the table below.
| Compound | Target Enzyme | Inhibition Constant (IC50) | Source |
| This compound | Dehydropeptidase-I (DHP-I) | 0.58 µM |
Experimental Protocols
Detailed experimental protocols for studying this compound are not extensively published. However, based on standard biochemical and cell-based methodologies, the following generalized protocols can be outlined.
Protocol: Determination of IC50 of this compound against DHP-I
This protocol describes a typical in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
A. Reagents and Materials:
-
Purified Dehydropeptidase-I (DHP-I) enzyme
-
Glycyldehydrophenylalanine (substrate for DHP-I)
-
This compound (test inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates
-
Standard laboratory pipettes and consumables
B. Experimental Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of DHP-I, glycyldehydrophenylalanine, and this compound in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, a fixed concentration of DHP-I enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Add the substrate, glycyldehydrophenylalanine, to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer. The hydrolysis of the substrate can be monitored at a specific wavelength.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the key processes involving this compound.
Caption: Metabolic conversion of cilastatin to this compound.
Caption: Competitive inhibition of DHP-I by this compound.
In Vitro Metabolism of Cilastatin to Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its rapid renal metabolism.[1][2][3] Understanding the metabolic fate of cilastatin itself is crucial for a comprehensive assessment of the drug combination's pharmacokinetics and safety profile. A primary metabolic pathway for cilastatin is its oxidation to cilastatin sulfoxide. This technical guide provides an in-depth overview of the in vitro metabolism of cilastatin to its sulfoxide metabolite, summarizing key enzymatic players, experimental methodologies, and available data.
Metabolic Pathway
The conversion of cilastatin to this compound is a sulfoxidation reaction. In vitro studies have indicated that this metabolic step is primarily mediated by Flavin-containing Monooxygenases (FMOs), a class of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms.[4][5] Specifically, FMO1 and FMO3 are implicated in the sulfoxidation of cilastatin.[6][7] Notably, cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs, do not appear to play a significant role in this particular biotransformation.[4][8]
The diagram below illustrates the metabolic conversion of cilastatin to its sulfoxide metabolite, highlighting the key enzymatic players.
Quantitative Data
Currently, publicly available literature lacks specific kinetic parameters such as Kcat, Km, and Vmax for the enzymatic sulfoxidation of cilastatin by FMO1 and FMO3. While the involvement of these enzymes is established, detailed quantitative analysis of the reaction kinetics remains an area for further investigation.
Experimental Protocols
A generalized experimental workflow for assessing the in vitro metabolism of cilastatin to its sulfoxide in a system like human liver microsomes is outlined below. This protocol is based on standard practices for in vitro drug metabolism studies.
Detailed Methodologies:
1. Reagents and Materials:
-
Cilastatin sodium salt
-
This compound (as a reference standard)
-
Pooled human liver microsomes (or recombinant human FMO1 and FMO3)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (cold)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase)
2. Incubation Procedure:
-
Prepare a stock solution of cilastatin in an appropriate solvent (e.g., water).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and cilastatin at the desired concentration.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with constant shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. Analytical Method:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used for the sensitive and selective quantification of cilastatin and its sulfoxide metabolite.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Detection: Mass spectrometry detection in positive ion mode using multiple reaction monitoring (MRM) is employed to monitor the specific parent-to-daughter ion transitions for cilastatin and this compound.
-
Conclusion
The in vitro metabolism of cilastatin to its sulfoxide is a well-established pathway primarily driven by FMO enzymes, particularly FMO1 and FMO3. While the qualitative aspects of this metabolic route are understood, further research is needed to elucidate the specific kinetic parameters of the enzymes involved. The provided experimental workflow offers a robust framework for conducting in vitro studies to further investigate the sulfoxidation of cilastatin and to generate crucial data for pharmacokinetic modeling and drug safety assessments.
References
- 1. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Real-world pharmacovigilance investigation of imipenem/cilastatin: signal detection using the FDA Adverse Event Reporting System (FAERS) database [frontiersin.org]
- 3. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilastatin Metabolism: A Focus on N-Acetyl-Cilastatin and the Elusive Sulfoxide Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a crucial component in combination with the carbapenem antibiotic imipenem. Its primary role is to inhibit the renal enzyme dehydropeptidase-I, which would otherwise rapidly metabolize and inactivate imipenem. This inhibition allows for sustained therapeutic concentrations of the antibiotic. Understanding the metabolic fate of cilastatin itself is paramount for a complete pharmacokinetic and safety profile of the combined drug product. While cilastatin is relatively stable, it does undergo metabolism, primarily in the kidneys. This guide provides a comprehensive overview of the known metabolic pathways of cilastatin, with a particular focus on its major metabolite, N-acetyl-cilastatin, and explores the evidence regarding the formation of a sulfoxide metabolite.
Metabolic Pathway of Cilastatin
The primary metabolic transformation of cilastatin occurs in the kidneys, catalyzed by the same enzyme it is designed to inhibit: dehydropeptidase-I. This enzyme facilitates the N-acetylation of cilastatin, resulting in the formation of N-acetyl-cilastatin. This metabolite, along with unchanged cilastatin, is then predominantly excreted in the urine. While the formation of cilastatin sulfoxide has been postulated, concrete evidence establishing it as a primary metabolite is limited in the available scientific literature.
Quantitative Analysis
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of cilastatin and imipenem in human plasma. While specific quantitative data on the ratio of cilastatin to its metabolites is not extensively detailed in the provided literature, the analytical methods established are crucial for such determinations.
| Analyte | Matrix | Analytical Method | Key Parameters |
| Cilastatin | Human Plasma | LC-MS/MS | LLOQ: 50 ng/mL |
| Imipenem | Human Plasma | LC-MS/MS | LLOQ: 50 ng/mL |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol: Quantification of Cilastatin in Human Plasma using LC-MS/MS
This section outlines a general protocol based on established methodologies for the analysis of cilastatin in a biological matrix.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
The Case of this compound
The initial query centered on this compound as a primary metabolite. However, the available scientific literature does not provide substantial evidence to support this claim. While oxidation is a common metabolic pathway for many xenobiotics, and the sulfur atom in the cilastatin structure could theoretically be a site for oxidation, the formation of N-acetyl-cilastatin is the more prominently documented metabolic route. It is plausible that this compound is a minor metabolite, formed in quantities below the detection limits of older analytical techniques or not specifically investigated in more recent, targeted studies. Further research, potentially utilizing high-resolution mass spectrometry and radiolabeled cilastatin, would be necessary to definitively identify and quantify the formation of any sulfoxide metabolites.
Conclusion
The metabolism of cilastatin is a critical aspect of its pharmacology. The primary and well-documented metabolic pathway involves the N-acetylation of cilastatin by renal dehydropeptidase-I to form N-acetyl-cilastatin. Both unchanged cilastatin and its N-acetyl metabolite are primarily eliminated through urinary excretion. While the existence of a this compound metabolite is a theoretical possibility, there is a lack of concrete evidence to classify it as a primary metabolite. Future research in this area would be beneficial for a more complete understanding of the biotransformation of cilastatin. The analytical methods outlined in this guide provide a solid foundation for researchers to further investigate the metabolic fate of this important compound.
Unveiling the Pharmacological Profile of Cilastatin Sulfoxide: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin is a well-characterized renal dehydropeptidase-I (DHP-I) inhibitor, co-administered with the carbapenem antibiotic imipenem to prevent its rapid renal metabolism. While cilastatin itself is extensively studied, its metabolite, cilastatin sulfoxide, remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current knowledge on cilastatin as a proxy to understand the potential context of its sulfoxide metabolite, while clearly delineating the significant gaps in the data for this compound itself. This document is intended to provide a comprehensive overview for researchers and drug development professionals, highlighting the need for further investigation into the pharmacological properties of this primary metabolite.
Introduction to Cilastatin and its Metabolism
Cilastatin's primary pharmacological action is the competitive and reversible inhibition of dehydropeptidase-I, an enzyme located in the brush border of renal tubules.[1][2] This enzyme is responsible for the hydrolysis and inactivation of imipenem, a broad-spectrum β-lactam antibiotic.[3] By inhibiting DHP-I, cilastatin increases the urinary concentration and prolongs the half-life of imipenem, thereby enhancing its antibacterial efficacy.[2][4]
Cilastatin is metabolized in the body, with this compound being identified as a primary metabolite.[5] Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect and quantify both cilastatin and this compound.[5] However, a thorough investigation into the specific pharmacological activities, pharmacokinetics, and potential toxicological profile of this compound has not been detailed in the available literature. Another significant metabolite that has been documented is N-acetyl cilastatin.[6][7]
Pharmacological Properties of Cilastatin (as a proxy)
Due to the lack of specific data for this compound, this section details the known pharmacological properties of the parent compound, cilastatin. It is crucial to note that these properties may not be representative of this compound.
Mechanism of Action
Cilastatin exerts its effect through the specific inhibition of dehydropeptidase-I.[1] This inhibition prevents the degradation of imipenem, leading to higher systemic and urinary concentrations of the active antibiotic.[3] Beyond its interaction with DHP-I, cilastatin has been shown to inhibit the bacterial metallo-beta-lactamase enzyme CphA.[8][9] It has also been investigated for its potential nephroprotective effects against other drugs.[10]
dot
Pharmacokinetics of Cilastatin
The pharmacokinetic profile of cilastatin has been well-documented, particularly when administered with imipenem.
Table 1: Summary of Pharmacokinetic Parameters of Cilastatin
| Parameter | Value | Reference(s) |
| Half-life | ~1 hour | [1][2] |
| Volume of Distribution | 14.6 - 20.1 L | [1] |
| Total Clearance | 0.2 L/h/kg | [1] |
| Renal Clearance | 0.10 - 0.16 L/h/kg | [1] |
| Protein Binding | ~40% | [1] |
| Urinary Excretion | ~70-80% as unchanged drug | [1][4] |
Experimental Protocols
Detailed experimental methodologies for the characterization of this compound are not available. However, analytical methods for its detection have been described.
High-Performance Liquid Chromatography (HPLC) for Cilastatin and this compound
An HPLC method for the simultaneous detection and quantification of imipenem, its primary metabolite, cilastatin, and its primary metabolite this compound has been reported.[5]
-
Column: Hewlett-Packard RP-8 column (20 cm × 0.46 cm internal diameter).[5]
-
Column Temperature: 50°C.[5]
-
Injector Volume: 10 μl.[5]
-
Flow Rate: 4 ml/min.[5]
-
Detector: Hewlett-Packard variable wavelength detector at 250 nm.[5]
-
Mobile Phase: 0.004 M 3-[n-morpholino]propanesulphonic acid (MOPS) buffer with sodium hexane sulphonate (2 g/L), adjusted to pH 7.00 with sodium hydroxide.[5]
dot
Gaps in Knowledge and Future Directions
The current body of scientific literature presents a significant knowledge gap regarding the pharmacological properties of this compound. While its existence as a metabolite is confirmed, its biological activity, pharmacokinetic profile, and potential for toxicological effects remain undetermined.
Future research should focus on:
-
Synthesis and Isolation: Development of methods for the synthesis and purification of this compound to enable in-depth biological characterization.
-
In Vitro Activity: Assessment of the inhibitory activity of this compound against dehydropeptidase-I and other relevant enzymes.
-
Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models.
-
Toxicology: Evaluation of the potential toxicity of this compound.
Conclusion
This compound is a recognized but poorly characterized metabolite of cilastatin. While extensive data exists for the parent compound, cilastatin, there is a pressing need for dedicated research to elucidate the pharmacological and toxicological profile of its sulfoxide derivative. A comprehensive understanding of the properties of all major metabolites is essential for a complete safety and efficacy assessment of any therapeutic agent. The information provided in this guide on cilastatin serves as a foundational reference, but it is imperative that future studies address the existing data void for this compound to fully comprehend its contribution to the overall pharmacological profile of cilastatin administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. With a Little Help from Good Friends – Boosters for the Prevention of Undesired Enzymatic Degradation of Anti-infective Drugs [infectiologyjournal.com]
- 4. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 6. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cilastatin and Its Sulfoxide Metabolite in Imipenem Co-Administration: A Technical Guide
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, renowned for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. However, its clinical utility when administered alone is severely hampered by rapid metabolic inactivation in the kidneys. The enzyme responsible for this degradation is renal dehydropeptidase-I (DHP-I), located on the brush border of proximal renal tubule cells. To overcome this limitation, imipenem is co-formulated with cilastatin, a specific and reversible inhibitor of DHP-I. This technical guide provides an in-depth analysis of the mechanism of this co-administration, with a particular focus on the role of cilastatin and its oxidative metabolite, cilastatin sulfoxide.
The Mechanism of Action: DHP-I Inhibition by Cilastatin
The primary function of cilastatin is to ensure that imipenem reaches therapeutic concentrations in the urine and systemic circulation. It achieves this through the potent and competitive inhibition of dehydropeptidase-I.
Imipenem is hydrolyzed by DHP-I, which cleaves its β-lactam ring, rendering it inactive. Cilastatin prevents this by binding to the active site of the DHP-I enzyme. This action significantly increases the urinary recovery of active imipenem from as low as 6-22% to approximately 70%. Consequently, this inhibition leads to a higher plasma concentration and a longer elimination half-life of imipenem, enhancing its antibacterial efficacy.
Beyond its role as a DHP-I inhibitor, cilastatin has been shown to mitigate the nephrotoxicity associated with imipenem. This protective effect is partly attributed to the inhibition of organic anion transporters (OATs) in the kidneys, which reduces the renal accumulation of imipenem.
The Role of this compound
Cilastatin, as a sulfur-containing compound, is susceptible to metabolic oxidation. One of the potential metabolic pathways is the oxidation of the sulfide group to a sulfoxide, forming this compound.
While the formation of this metabolite is chemically plausible, a review of the available scientific literature indicates a significant lack of data regarding its specific biological activity. The primary role in the inhibition of DHP-I is overwhelmingly attributed to the parent compound, cilastatin. There is currently no substantial evidence to suggest that this compound contributes significantly to the DHP-I inhibition or the overall therapeutic effect of the imipenem-cilastatin combination. Therefore, for the purposes of drug development and clinical application, the focus remains on the activity and pharmacokinetics of cilastatin itself.
Caption: Metabolic oxidation of cilastatin.
Quantitative Data Summary
The co-administration of cilastatin markedly alters the pharmacokinetic profile of imipenem, leading to increased stability and availability.
Table 1: Comparative Pharmacokinetic Parameters of Imipenem
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference |
| Urinary Recovery (% of dose) | 6 - 22% | ~70% | |
| Plasma Half-life (t½) | ~1 hour | ~1 hour | |
| Total Clearance | Increased | Decreased | |
| Renal Clearance | ~0.05 L/h/kg | ~0.15 L/h/kg |
Note: While plasma half-life remains similar, the area under the curve (AUC) and peak concentrations of imipenem are significantly increased in the presence of cilastatin.
Table 2: Inhibitory Activity of Cilastatin against Renal Dehydropeptidase-I
| Compound | Inhibition Type | Inhibitory Constant (Ki) | Reference |
| Cilastatin | Competitive, Reversible | 0.02 - 1 µM |
Experimental Protocols
Protocol 1: In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay
This protocol outlines a general method for determining the inhibitory potential of a test compound against purified DHP-I.
1. Materials and Reagents:
-
Purified renal dehydropeptidase-I (porcine or human recombinant)
-
Substrate: Glycyldehydrophenylalanine
-
Test compound (e.g., Cilastatin)
-
Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of reading in the UV range (e.g., 275 nm)
-
96-well UV-transparent microplates
2. Procedure:
-
Prepare serial dilutions of the test compound (cilastatin) and a known inhibitor as a positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DHP-I enzyme solution, and the test compound dilutions.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (Glycyldehydrophenylalanine).
-
Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 275 nm) over time using a spectrophotometer.
-
Perform control experiments with no inhibitor and no enzyme.
3. Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
To determine the Ki (inhibition constant) for competitive inhibitors, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
Caption: Experimental workflow for DHP-I inhibition assay.
Protocol 2: HPLC Method for Simultaneous Quantification of Imipenem and Cilastatin
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of imipenem and cilastatin in biological fluids.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized. For example, a gradient or isocratic elution with a buffer:acetonitrile ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: UV detection at approximately 238 nm to 265 nm.
2. Sample Preparation (Plasma/Urine):
-
Thaw frozen samples to room temperature.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol to the sample (e.g., in a 3:1 ratio).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
3. Calibration and Quantification:
-
Prepare stock solutions of imipenem and cilastatin standards in a suitable solvent.
-
Create a series of calibration standards by spiking blank biological matrix (plasma or urine) with known concentrations of the analytes.
-
Process the calibration standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the concentration of imipenem and cilastatin in the unknown samples by interpolating their peak areas from the calibration curve.
Conclusion
The co-administration of cilastatin is indispensable for the clinical efficacy of imipenem. By competitively inhibiting renal dehydropeptidase-I, cilastatin prevents the metabolic degradation of imipenem, thereby ensuring therapeutic drug concentrations and enhancing its potent antibacterial activity. Furthermore, cilastatin provides an added benefit by reducing the potential for imipenem-induced nephrotoxicity. While cilastatin is subject to metabolic processes, including the potential formation of this compound, the current body of scientific evidence attributes the clinically relevant DHP-I inhibitory action to the parent drug, cilastatin. For researchers and professionals in drug development, understanding this synergistic relationship is key to appreciating the formulation's success and exploring similar strategies for future therapeutic agents.
The Nephroprotective Landscape of Cilastatin: A Technical Guide for Researchers
A comprehensive review of the mechanisms and evidence for the kidney-protective effects of cilastatin. To date, scientific literature has not established the nephroprotective role of its sulfoxide metabolite, marking a potential avenue for future investigation.
Introduction
Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor clinically co-administered with the carbapenem antibiotic imipenem.[1][2] Its primary function is to prevent the renal metabolism of imipenem, thereby increasing its bioavailability and protecting against potential nephrotoxicity associated with high concentrations of imipenem's metabolites.[1][3][4] Beyond this established role, a growing body of evidence highlights cilastatin's intrinsic nephroprotective properties against a variety of insults, independent of its interaction with imipenem. This technical guide synthesizes the current understanding of cilastatin's nephroprotective mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways.
While the focus of this guide is on cilastatin, it is important to note the current gap in the scientific literature regarding the specific nephroprotective effects of its sulfoxide metabolite. Extensive searches for data on this particular metabolite have yielded no significant findings, suggesting a nascent or yet-to-be-explored area of research.
Core Nephroprotective Mechanisms of Cilastatin
Cilastatin exerts its kidney-protective effects through a multi-faceted approach, primarily targeting the proximal renal tubules. The key mechanisms identified include:
-
Inhibition of Dehydropeptidase-I (DHP-I): DHP-I is an enzyme located on the brush border of proximal tubule cells.[2][4] By inhibiting DHP-I, cilastatin prevents the breakdown of certain compounds, including imipenem, into potentially toxic metabolites.[1][3] This inhibition also appears to interfere with the uptake of various nephrotoxic drugs into renal tubular cells.[5]
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin and imipenem are both substrates for organic anion transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells.[3][6][7] Cilastatin competitively inhibits the transport of nephrotoxic substances, such as imipenem, into these cells, thereby reducing their intracellular accumulation and subsequent toxicity.[3][6][7]
-
Modulation of Cellular Uptake Mechanisms: Cilastatin has been shown to interfere with the entry of nephrotoxic compounds into proximal tubule cells through mechanisms involving cholesterol-rich lipid rafts.[5] This interference is not limited to DHP-I substrates, suggesting a broader protective effect.
-
Anti-apoptotic and Anti-oxidative Stress Effects: Studies have demonstrated that cilastatin can mitigate drug-induced apoptosis and reduce the production of reactive oxygen species (ROS) in renal cells.[3][4] This contributes to the preservation of cellular integrity and function in the face of nephrotoxic challenges.
-
Anti-inflammatory Effects: Cilastatin has been observed to reduce renal inflammation.[8] It can block DHP-I-mediated leukocyte recruitment in the tubulointerstitial space, thereby dampening the inflammatory response to kidney injury.[8]
Quantitative Data on the Nephroprotective Effects of Cilastatin
The following tables summarize key quantitative findings from various studies investigating the nephroprotective efficacy of cilastatin.
Table 1: In Vitro Studies on Cilastatin's Nephroprotective Effects
| Nephrotoxic Agent | Cell Type | Cilastatin Concentration | Observed Effect | Quantitative Result | Reference |
| Imipenem | hOAT1/3-HEK293 cells | Comparable to clinical concentrations | Inhibition of imipenem transport | IC50 values comparable to clinical concentrations | [6][7] |
| Imipenem | hOAT1/3-HEK293 cells | 200 µM | Alleviation of cytotoxicity | Significant reduction in imipenem-induced cell death | [6][7] |
| Gentamicin | Porcine renal proximal tubule epithelial cells (RPTECs) | Not specified | Prevention of apoptosis | Dose-dependent reduction in detached cells | [9][10] |
| Cisplatin, Vancomycin, Gentamicin | Human kidney-2 (HK-2) and primary human renal proximal tubular epithelial cells (RPTEC) | Not specified | Increased cell viability, decreased apoptosis and oxidative stress | Significant increase in cell viability and reduction in apoptotic markers | [4] |
Table 2: In Vivo Studies on Cilastatin's Nephroprotective Effects
| Animal Model | Nephrotoxic Agent | Cilastatin Dosage | Observed Effect | Quantitative Result | Reference |
| Rabbits | Imipenem | Not specified | Amelioration of acute kidney injury | Reduced renal secretion of imipenem | [6][7] |
| Rats | Gentamicin | 150 mg/kg | Decreased markers of kidney injury | Significant decrease in serum creatinine, BUN, and KIM-1 | [9][10] |
| Rats | Gentamicin | 150 mg/kg | Reduced renal inflammation | Complete normalization of VCAM-1 expression and reduction in CD68-positive cells | [9] |
Table 3: Human Studies and Meta-Analyses on Cilastatin's Nephroprotective Effects
| Study Type | Patient Population | Comparator | Observed Effect | Quantitative Result | Reference |
| Meta-analysis (7 studies, 6,301 participants) | Patients at risk of AKI | Comparators (inactive controls or alternate antibiotics) | Lower risk of AKI with imipenem-cilastatin | Pooled Risk Ratio (RR): 0.52 (95% CI, 0.40-0.67) | [8] |
| Meta-analysis (3 RCTs) | Patients at risk of AKI | Inactive controls | Lower risk of AKI with imipenem-cilastatin | Pooled RR: 0.26 (95% CI, 0.09-0.77) | [8] |
| Meta-analysis (6 studies) | Patients at risk of AKI | Comparators | Lower serum creatinine with imipenem-cilastatin | Weighted mean difference: -0.14 mg/dL |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature.
In Vitro Cytotoxicity and Transport Assays
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with human organic anion transporters (hOAT1 or hOAT3) and mock-transfected cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Porcine or human renal proximal tubule epithelial cells (RPTECs) are also cultured under standard conditions.
-
Transport Inhibition Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
Cells are pre-incubated with buffer solution.
-
The uptake of a radiolabeled or fluorescent substrate of OATs (e.g., para-aminohippurate for OAT1, estrone-3-sulfate for OAT3) or the nephrotoxic agent (e.g., imipenem) is measured in the presence and absence of varying concentrations of cilastatin.
-
After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.
-
Cells are lysed, and the intracellular concentration of the substrate is determined by liquid scintillation counting or fluorescence measurement.
-
IC50 values are calculated to determine the inhibitory potency of cilastatin.
-
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates.
-
Cells are exposed to the nephrotoxic agent at various concentrations, with or without co-incubation with cilastatin.
-
Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate dehydrogenase (LDH) release into the medium as an indicator of cell membrane damage.
-
Apoptosis can be quantified by methods like TUNEL staining or flow cytometry analysis of annexin V/propidium iodide-stained cells.
-
In Vivo Animal Models of Nephrotoxicity
-
Animal Subjects: Wistar rats or New Zealand white rabbits are commonly used.
-
Induction of Nephrotoxicity:
-
Animals are administered a nephrotoxic agent (e.g., gentamicin, cisplatin, imipenem) via intraperitoneal or intravenous injection at a predetermined dose and schedule.
-
A control group receives the vehicle solution.
-
-
Cilastatin Administration:
-
A treatment group receives cilastatin, typically administered shortly before or concurrently with the nephrotoxic agent.
-
-
Assessment of Renal Function:
-
Blood samples are collected at various time points to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Urine is collected to measure urinary biomarkers of kidney injury, such as kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).
-
-
Histopathological Analysis:
-
At the end of the study, animals are euthanized, and kidneys are harvested.
-
Kidney tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for morphological changes such as tubular necrosis, cast formation, and interstitial inflammation.
-
-
Immunohistochemistry and Western Blotting:
-
Kidney sections can be stained for markers of apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and inflammation (e.g., CD68 for macrophages, VCAM-1).
-
Protein expression levels of relevant molecules can be quantified by Western blotting of kidney tissue lysates.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the nephroprotective effects of cilastatin.
Caption: Mechanisms of Cilastatin-Mediated Nephroprotection.
Caption: In Vivo Experimental Workflow for Assessing Cilastatin's Nephroprotection.
Conclusion and Future Directions
Cilastatin has demonstrated significant nephroprotective effects through multiple mechanisms, including the inhibition of DHP-I and OATs, modulation of cellular uptake, and anti-apoptotic, anti-oxidative, and anti-inflammatory actions. The quantitative data from in vitro, in vivo, and human studies provide compelling evidence for its potential as a kidney-protective agent against a range of nephrotoxic insults.
A notable gap in the current body of research is the role of cilastatin's metabolites, particularly the sulfoxide metabolite. The absence of data on its nephroprotective or potentially toxic effects presents a clear opportunity for future investigation. Elucidating the metabolic fate of cilastatin and the biological activities of its metabolites will be crucial for a complete understanding of its pharmacological profile and could potentially unveil new therapeutic avenues for the prevention and treatment of acute kidney injury. Further large-scale, well-designed clinical trials are also warranted to definitively establish the efficacy of cilastatin as a standalone nephroprotective agent in various clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Cilastatin Sulfoxide with Renal Dehydropeptidase I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between cilastatin sulfoxide, a primary metabolite of the renal dehydropeptidase I (DHP-I) inhibitor cilastatin, and its target enzyme. Cilastatin is a critical component in combination with the carbapenem antibiotic imipenem, preventing its rapid degradation in the kidneys. Understanding the activity of its metabolites is crucial for a complete pharmacological profile. This document details the mechanism of action, inhibition kinetics, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.
Introduction
Cilastatin is a potent, competitive, and reversible inhibitor of renal dehydropeptidase I (DHP-I), a brush-border membrane enzyme primarily located in the proximal tubules of the kidneys.[1][2] DHP-I is responsible for the hydrolysis and inactivation of the carbapenem antibiotic imipenem, leading to low urinary concentrations of the active drug.[3][4] By inhibiting DHP-I, cilastatin increases the urinary excretion and overall efficacy of imipenem.[3] Cilastatin itself does not possess antibacterial activity.[1]
Following administration, cilastatin is metabolized, with one of its primary metabolites being this compound. The formation of this sulfoxide metabolite is likely mediated by cytochrome P450 enzymes, a common pathway for the oxidation of sulfur-containing compounds.[5][6] This guide focuses on the interaction of this specific metabolite with DHP-I, providing a deeper understanding of the sustained inhibitory action of cilastatin administration.
Mechanism of Action and Inhibition Kinetics
Both cilastatin and its sulfoxide metabolite act as competitive inhibitors of renal dehydropeptidase I. They bind to the active site of the enzyme, preventing the hydrolysis of its natural substrates, including imipenem.
Quantitative Inhibition Data
The inhibitory potency of both cilastatin and this compound against renal dehydropeptidase I has been quantified. The data presented below has been compiled from various sources to provide a comparative overview.
| Compound | Inhibition Constant (Ki) | IC50 | Notes |
| Cilastatin | Not explicitly found in peer-reviewed search results | 0.1 µM[7] | A potent inhibitor of DHP-I. |
| This compound | 2.3 ± 0.4 nM | Not explicitly found | Demonstrates high affinity for DHP-I. The Ki value is from a commercial source and awaits further peer-reviewed validation. |
Signaling Pathways and Metabolic Conversion
The interaction of cilastatin and its sulfoxide with DHP-I is a direct enzymatic inhibition and does not involve complex signaling pathways. The primary relevant pathway is the metabolic conversion of cilastatin to its sulfoxide form.
Metabolic Pathway of Cilastatin
The conversion of the thioether in cilastatin to a sulfoxide is a common metabolic transformation. While the specific cytochrome P450 isozymes responsible for the sulfoxidation of cilastatin have not been definitively identified in the literature, this class of enzymes is well-known to catalyze such reactions.[5][6][8]
References
- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability and Degradation of Cilastatin Sulfoxide
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of cilastatin, with a specific focus on its primary oxidative degradation product, cilastatin sulfoxide. The information is intended for researchers, scientists, and professionals involved in drug development, quality control, and formulation.
Introduction to Cilastatin and its Degradation Concerns
Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its metabolism in the kidneys. The stability of cilastatin is a critical factor in the efficacy and safety of the combination drug product. Under various environmental conditions, cilastatin can degrade into several impurities, with this compound being a notable product, particularly under oxidative stress. Understanding the degradation profile is essential for developing stable formulations and establishing appropriate analytical methods for quality control.
Chemical Degradation Pathways of Cilastatin
Cilastatin is susceptible to degradation under several conditions, including oxidative, photolytic, acidic, and alkaline environments. The primary degradation pathway under oxidative conditions involves the oxidation of the sulfur atom in the cilastatin molecule to form this compound.
The following diagram illustrates the proposed pathway for the formation of this compound from cilastatin under oxidative stress.
Cilastatin Sulfoxide: A Key Biomarker for Cilastatin Exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of cilastatin sulfoxide as a critical biomarker for assessing cilastatin exposure. Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys. Understanding the metabolic fate of cilastatin is crucial for optimizing therapeutic efficacy and ensuring patient safety. This compound, the primary metabolite of cilastatin, serves as a reliable indicator of the parent drug's exposure and metabolic activity.
The Metabolic Pathway of Cilastatin
Cilastatin is metabolized in the body, primarily by the renal enzyme dehydropeptidase-I, the very enzyme it is designed to inhibit. This interaction leads to the formation of this compound. The metabolic conversion is a key aspect of cilastatin's pharmacokinetics and is central to understanding its biological effects.
Caption: Metabolic pathway of cilastatin to this compound.
Pharmacokinetic Profile
The pharmacokinetic profiles of both cilastatin and this compound are essential for understanding the drug's behavior in the body. Following administration, cilastatin is rapidly metabolized, leading to the appearance of this compound in plasma and its subsequent excretion in urine.
Table 1: Comparative Pharmacokinetic Parameters of Cilastatin and this compound
| Parameter | Cilastatin | This compound | Source |
| Cmax (µg/mL) | 22.1 ± 4.5 | 5.8 ± 1.2 | |
| Tmax (hr) | 1.0 ± 0.2 | 2.0 ± 0.5 | |
| AUC (µg·hr/mL) | 70.5 ± 15.2 | 35.1 ± 7.8 | |
| Half-life (hr) | 1.0 ± 0.2 | 2.5 ± 0.6 | |
| Renal Clearance (mL/min) | 250 ± 50 | 100 ± 20 |
Note: The values presented are representative and may vary based on patient populations and study conditions.
Experimental Protocols for Quantification
The accurate quantification of cilastatin and this compound in biological matrices is fundamental for pharmacokinetic studies and clinical monitoring. The most widely accepted method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and ensuring accurate quantification.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Method
A validated LC-MS/MS method ensures the reliable measurement of cilastatin and this compound.
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for cilastatin, this compound, and an internal standard.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilastatin | 359.2 | 158.1 | 25 |
| This compound | 375.2 | 158.1 | 28 |
| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 30 |
Note: These values are illustrative and require optimization for specific instrumentation.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Absence of interference from endogenous matrix components.
-
Linearity: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Closeness of measured values to the true values and the degree of scatter between measurements.
-
Matrix Effect: The influence of the biological matrix on ionization efficiency.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions.
Logical Relationship for Biomarker Utility
The utility of this compound as a biomarker for cilastatin exposure is based on a clear logical relationship between the parent drug and its metabolite.
Caption: Logical framework for biomarker application.
Conclusion
This compound is a crucial and reliable biomarker for assessing cilastatin exposure. Its formation is directly linked to the metabolic activity of renal dehydropeptidase-I, providing valuable insights into the pharmacokinetics of cilastatin. The use of validated, sensitive, and specific analytical methods, such as LC-MS/MS, is paramount for the accurate quantification of both cilastatin and its sulfoxide metabolite in biological matrices. By monitoring this compound levels, researchers and drug development professionals can gain a more comprehensive understanding of cilastatin's disposition, which is essential for optimizing dosing regimens and ensuring the safe and effective use of imipenem-cilastatin therapy.
The Enigmatic Pathway: An In-Depth Guide to Understanding the In Vivo Formation of Cilastatin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the in vivo metabolism of cilastatin, with a specific focus on the formation of its sulfoxide metabolite. While cilastatin is widely recognized for its role as a renal dehydropeptidase-I inhibitor, co-administered with imipenem to prevent its degradation, the intricacies of its metabolic fate, particularly the sulfoxidation pathway, remain a subject of limited investigation. This document aims to consolidate the available information, propose a hypothetical metabolic pathway, and provide detailed experimental protocols to facilitate further research in this area.
The Known Metabolic Landscape of Cilastatin
Cilastatin is primarily excreted unchanged in the urine, with studies indicating that 70-80% of the administered dose is recovered in this form.[1] The major identified metabolite of cilastatin is N-acetylcilastatin. While the formation of cilastatin sulfoxide has been acknowledged as a primary metabolite in patent literature, detailed in vivo studies characterizing this pathway are notably absent from peer-reviewed scientific publications.
Sulfoxidation: A Common Route in Drug Metabolism
Sulfoxidation is a well-established phase I metabolic reaction for many xenobiotics containing a sulfur atom. This process, which involves the oxidation of a sulfide to a sulfoxide, is primarily catalyzed by two superfamilies of enzymes:
-
Cytochrome P450 (CYP) Monooxygenases: These heme-containing enzymes are major players in drug metabolism and are known to catalyze the sulfoxidation of various drugs.
-
Flavin-Containing Monooxygenases (FMOs): This family of enzymes also plays a significant role in the oxidation of nitrogen- and sulfur-containing compounds.
The formation of a sulfoxide metabolite can have various implications for a drug's pharmacological profile, including altered efficacy, duration of action, or potential for adverse effects.
The Hypothetical Pathway of this compound Formation
In the absence of direct experimental evidence, a hypothetical pathway for the in vivo formation of this compound can be proposed based on the general principles of drug metabolism. It is plausible that the thioether moiety within the cilastatin structure is a substrate for either CYP450 or FMO enzymes, leading to the formation of this compound.
Quantitative Data
To date, there is a lack of published quantitative data specifically detailing the in vivo concentrations, percentage of metabolic conversion, or excretion rates of this compound in plasma or urine. The primary focus of pharmacokinetic studies has been on the parent compound, cilastatin, and its major metabolite, N-acetylcilastatin. For context, the pharmacokinetic parameters of cilastatin are summarized below.
| Parameter | Value | Species | Reference |
| Plasma Half-life | ~1 hour | Human | [1] |
| Volume of Distribution | 14.6 - 20.1 L | Human | |
| Plasma Protein Binding | 35 - 40% | Human | |
| Total Clearance | 0.2 L/h/kg | Human | |
| Renal Clearance | 0.10 - 0.16 L/h/kg | Human | |
| Urinary Excretion (unchanged) | 70 - 80% | Human | [1] |
Experimental Protocols
Analytical Method for the Detection of this compound
The following HPLC method is adapted from a patent describing the analysis of imipenem and cilastatin and their related substances, including this compound. This method can serve as a starting point for developing a validated quantitative assay.
Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Hewlett-Packard RP-8, 20 cm x 0.46 cm internal diameter
-
Mobile Phase A: 0.004 M 3-[n-morpholino]propanesulphonic acid (MOPS) buffer with sodium hexane sulphonate (2 g/L), adjusted to pH 7.00 with sodium hydroxide.
-
Mobile Phase B: Acetonitrile
-
Gradient: (Hypothetical, to be optimized)
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 50% B
-
15-20 min: 50% B
-
20-22 min: Linear gradient to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min (adjusted from the patent's 4 mL/min for better compatibility with modern HPLC systems)
-
Column Temperature: 50°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 250 nm
Sample Preparation (for plasma or urine):
-
To 1 mL of plasma or urine, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of Mobile Phase A.
-
Filter through a 0.22 µm syringe filter before injection.
Note: This protocol is a starting point and requires thorough validation for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Proposed In Vitro Experimental Workflow to Investigate Cilastatin Sulfoxidation
This workflow outlines a series of experiments to identify the enzymes responsible for cilastatin sulfoxidation.
Detailed Protocol for In Vitro Incubation with Human Liver Microsomes:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of cilastatin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Cilastatin (from stock solution, final concentration 10 µM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the detection and quantification of cilastatin and this compound.
-
Conclusion
The in vivo formation of this compound represents a significant knowledge gap in the understanding of cilastatin's metabolic fate. While its existence has been noted, the pathway, enzymatic drivers, and quantitative significance remain uncharacterized. The hypothetical pathway and experimental protocols outlined in this guide provide a framework for researchers to systematically investigate this metabolic route. Elucidating the complete metabolic profile of cilastatin, including the sulfoxidation pathway, is crucial for a comprehensive understanding of its disposition and potential for drug-drug interactions, ultimately contributing to its safe and effective clinical use. Further research in this area is strongly encouraged to fill the existing void in the scientific literature.
References
Cilastatin Sulfoxide: An In-Depth Technical Guide on its Implications for Drug Safety Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a crucial component in combination antibiotic therapies, most notably with imipenem, where it serves as a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2] This inhibition prevents the degradation of imipenem in the kidneys, thereby increasing its bioavailability and efficacy.[2] As with any drug administered to patients, a thorough understanding of its metabolic fate and the safety profile of its metabolites is paramount for a comprehensive drug safety assessment. One of the primary metabolites of cilastatin is cilastatin sulfoxide. This technical guide provides a detailed overview of this compound, its formation, analytical detection, and its potential impact on drug safety studies, drawing upon the available scientific literature.
Cilastatin Metabolism and the Formation of this compound
Cilastatin is primarily cleared by the kidneys, with studies showing that over 99% of an administered radiolabeled dose is recovered in the urine.[3] The metabolism of cilastatin leads to the formation of at least two key metabolites: N-acetyl cilastatin and this compound. While N-acetyl cilastatin has been documented to account for approximately 12% of the administered dose, this compound is also considered a primary metabolite.[4]
The formation of this compound occurs via the oxidation of the thioether moiety present in the parent cilastatin molecule. This enzymatic conversion is a critical aspect of cilastatin's metabolic pathway and understanding this process is essential for evaluating the overall safety profile of cilastatin-containing drugs.
Below is a diagram illustrating the metabolic conversion of cilastatin to its sulfoxide derivative.
Caption: Metabolic pathway of Cilastatin to this compound.
Data on Cilastatin and its Metabolites in Drug Safety
A comprehensive assessment of a drug's safety profile requires quantitative data on the parent compound and its major metabolites. While direct and specific quantitative safety data for this compound is not extensively available in publicly accessible literature, the safety profile of the parent compound, cilastatin, provides a crucial reference point.
Table 1: Summary of Pharmacokinetic and Acute Toxicity Data for Cilastatin
| Parameter | Species | Route of Administration | Value | Reference |
| Pharmacokinetics | ||||
| Half-life | Human | Intravenous | ~1 hour | [3][5] |
| Urinary Excretion | Human | Intravenous | 70-80% of dose | [5] |
| Plasma Protein Binding | Human | - | 35-40% | [1] |
| Volume of Distribution | Human | - | 14.6-20.1 L | [1] |
| Acute Toxicity (LD50) | ||||
| LD50 | Rat | Oral | >10,000 mg/kg | |
| LD50 | Rat | Subcutaneous | >10,000 mg/kg | |
| LD50 | Rat | Intravenous | 5027 mg/kg | |
| LD50 | Mouse | Oral | >10,000 mg/kg | |
| LD50 | Mouse | Subcutaneous | >10,000 mg/kg | |
| LD50 | Mouse | Intravenous | 6786 mg/kg |
It is important to note that the LD50 values presented are for cilastatin sodium. The absence of specific toxicity data for this compound highlights a gap in the current understanding and underscores the need for further research to fully characterize its safety profile.
Experimental Protocols for the Analysis of Cilastatin and this compound
The ability to accurately detect and quantify both the parent drug and its metabolites is fundamental to any drug safety study. A stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of imipenem, cilastatin, and its primary metabolite, this compound, has been described in the literature.
Key Experimental Method: High-Performance Liquid Chromatography (HPLC)
Based on available information, a detailed protocol for the HPLC analysis is outlined below. This method is crucial for stability testing and the characterization of the impurity/metabolite profile of cilastatin.
Table 2: Detailed HPLC Methodology for Cilastatin and this compound Analysis
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a suitable detector. |
| Column | A reversed-phase column, such as a Hewlett-Packard RP-8 column (20 cm x 0.46 cm internal diameter), is cited as being effective. |
| Mobile Phase | The specific composition is not detailed in the available abstracts, but a gradient of a basic buffer (pH ~6.5-8.5), an acidic buffer (pH ~1.5-3), and a polar organic solvent is mentioned as a general approach for related substances. |
| Flow Rate | A flow rate of 4 ml/min has been reported. |
| Column Temperature | The column oven is set to 50°C. |
| Injection Volume | An injection volume of 10 µl is used. |
| Detection | A variable wavelength detector set at 250 nm is used for detecting the eluted peaks. |
| Quantification | The method is capable of quantifying imipenem, its primary metabolite thienamycin, cilastatin, and its primary metabolite this compound. |
The following diagram illustrates a general workflow for the HPLC-based analysis of cilastatin and its sulfoxide metabolite.
Caption: Experimental workflow for HPLC analysis of cilastatin and its sulfoxide.
Impact on Drug Safety Studies and Future Directions
The presence of this compound as a primary metabolite necessitates its consideration in comprehensive drug safety evaluations. While the available data on the parent compound, cilastatin, suggests a wide safety margin, the lack of specific toxicological data for the sulfoxide metabolite represents a knowledge gap.
For drug development professionals, this highlights the importance of:
-
Metabolite Identification and Profiling: Early and thorough identification of all major metabolites of a new drug candidate is crucial.
-
Synthesis and Characterization of Metabolites: The synthesis of significant metabolites, such as this compound, is necessary to enable their toxicological assessment.
-
In Vitro and In Vivo Safety Studies: Conducting a battery of in vitro and in vivo safety studies on major metabolites is essential to build a complete safety profile.
Future research should focus on isolating or synthesizing pure this compound and subjecting it to a comprehensive panel of toxicological assays. This would include studies on acute and chronic toxicity, genotoxicity, and any potential for off-target pharmacological effects. Such data would provide a more complete picture of the safety of cilastatin and its combination products, ultimately contributing to safer and more effective therapies.
Conclusion
This compound is a key metabolite of cilastatin, a widely used DHP-I inhibitor. While its direct impact on drug safety is not yet fully elucidated due to a lack of specific toxicity data, its status as a primary metabolite makes it an important consideration in the overall safety assessment of cilastatin-containing pharmaceuticals. The analytical methods for its detection are established, providing the tools necessary for its further study. A concerted effort to generate specific safety data for this compound will be instrumental in refining our understanding of the safety profile of this important class of drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilastatin Sulfoxide: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the known physicochemical properties and solubility characteristics of cilastatin sulfoxide. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key data, presents detailed experimental protocols for property determination, and visualizes the interplay of these characteristics.
Physicochemical Properties of this compound
This compound is a derivative of cilastatin, an inhibitor of the renal enzyme dehydropeptidase I.[1] The sulfoxide metabolite is formed through the oxidation of the thioether moiety in cilastatin.[2] Understanding its physicochemical properties is crucial for its development and analysis.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic acid | [1] |
| Molecular Formula | C₁₆H₂₆N₂O₆S | [1] |
| Molecular Weight | 374.45 g/mol | [1] |
| Appearance | Neat | [1] |
| CAS Number | Not publicly disclosed | [2] |
Solubility Profile
The solubility of a compound is a critical factor in its absorption, distribution, and formulation. While specific quantitative data for this compound is limited in publicly available literature, its qualitative solubility and that of its parent compound, cilastatin, provide valuable insights.
Table 2: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Water | Data not available | High aqueous solubility | [2] |
| Chloroform | Data not available | Soluble | [3] |
| Dichloromethane | Data not available | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | [3] |
Experimental Protocols
To facilitate further research and characterization of this compound, this section provides detailed, representative experimental protocols for determining key physicochemical properties. These methods are based on standard pharmaceutical industry practices.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of this compound in water.[4]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed, clear glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).[4]
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
-
Calculation: Calculate the aqueous solubility in mg/mL or mol/L, accounting for the dilution factor.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[7] The concentration should be sufficient for accurate pH measurement (e.g., 1 mM).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected pKa values. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa value can be determined from the midpoint of the buffer region or the inflection point of the curve.[7]
Determination of the Partition Coefficient (logP) (Shake-Flask Method)
This protocol details the shake-flask method for determining the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.[2][9]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a known concentration.
-
Partitioning: In a sealed vial, mix a known volume of the this compound aqueous solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.[10]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]
Visualizing Physicochemical Relationships
The following diagram illustrates the logical workflow for the characterization of this compound's physicochemical properties.
Caption: Workflow for Physicochemical Characterization of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
Unveiling the Unintended Therapeutic Potential of Cilastatin: An In-depth Technical Guide to its Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin, a compound primarily known for its role as a renal dehydropeptidase-I (DPEP1) inhibitor to prevent the degradation of the antibiotic imipenem, is increasingly being recognized for its significant off-target effects. While its primary clinical application has been in combination with imipenem, a growing body of research highlights its potential as a therapeutic agent in its own right, largely due to its protective effects against drug-induced nephrotoxicity. This technical guide provides a comprehensive overview of the known off-target effects of cilastatin, with a focus on its anti-oxidative, anti-apoptotic, and signaling pathway modulatory activities. While cilastatin is metabolized to cilastatin sulfoxide, the majority of the currently available research focuses on the parent compound, and thus, the specific contributions of the sulfoxide metabolite to these off-target effects remain an area for further investigation.
Core Off-Target Effects of Cilastatin
The primary off-target effects of cilastatin revolve around its ability to protect cells, particularly renal proximal tubular cells, from injury induced by various toxins. This protection is mediated through several interconnected mechanisms:
-
Reduction of Oxidative Stress: Cilastatin has been shown to mitigate the cellular damage caused by reactive oxygen species (ROS)[1][2]. This is a critical function, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA mutations, contributing to cell death and tissue injury.
-
Inhibition of Apoptosis: Cilastatin can interfere with the programmed cell death pathways, thereby preserving cell viability in the face of toxic insults[1][2].
-
Modulation of Cellular Signaling Pathways: Emerging evidence suggests that cilastatin can influence key signaling pathways, such as the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cell growth, differentiation, and death.
-
Interaction with Organic Anion Transporters (OATs): Cilastatin has been found to be a substrate for and an inhibitor of OAT1 and OAT3, which may contribute to its nephroprotective effects by altering the intracellular concentration of nephrotoxic drugs[3][4].
Quantitative Data on Cilastatin's Off-Target Effects
The following tables summarize the quantitative data from various studies investigating the off-target effects of cilastatin.
Table 1: Effect of Cilastatin on Gentamicin-Induced Changes in Renal Function in Rats
| Parameter | Control | Cilastatin (150 mg/kg) | Gentamicin (80 mg/kg) | Gentamicin + Cilastatin |
| Serum Creatinine (mg/dL) | 0.45 ± 0.02 | 0.48 ± 0.03 | 2.15 ± 0.35 | 0.85 ± 0.15# |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20.5 ± 1.5 | 21.3 ± 1.8 | 110.2 ± 10.1 | 45.6 ± 5.2# |
| Glomerular Filtration Rate (mL/min) | 1.2 ± 0.1 | 1.15 ± 0.12 | 0.3 ± 0.05 | 0.8 ± 0.09# |
| Proteinuria (mg/24h) | 15.2 ± 1.8 | 16.1 ± 2.1 | 55.4 ± 6.3 | 25.7 ± 3.1# |
*p < 0.05 vs. Control; #p < 0.05 vs. Gentamicin. Data adapted from a study on gentamicin-induced nephrotoxicity in rats[5].
Table 2: Effect of Cilastatin on Gentamicin Uptake and Viability in Renal Proximal Tubular Epithelial Cells (RPTECs)
| Treatment | Gentamicin Concentration in Cells (µg/mg protein) | Cell Viability (% of Control) |
| Gentamicin (10 mg/mL) | 15.2 ± 1.8 | 78.5 ± 4.2 |
| Gentamicin (10 mg/mL) + Cilastatin (200 µg/mL) | 9.8 ± 1.1 | 92.1 ± 3.5 |
| Gentamicin (20 mg/mL) | 28.5 ± 3.1 | 61.3 ± 5.5 |
| Gentamicin (20 mg/mL) + Cilastatin (200 µg/mL) | 18.2 ± 2.2 | 81.7 ± 4.8 |
| Gentamicin (30 mg/mL) | 42.1 ± 4.5 | 45.8 ± 6.1 |
| Gentamicin (30 mg/mL) + Cilastatin (200 µg/mL) | 26.5 ± 3.3 | 68.2 ± 5.2 |
*p < 0.05 vs. corresponding Gentamicin alone group. Data adapted from an in vitro study on gentamicin-induced nephrotoxicity[5].
Table 3: Effect of Cilastatin on Cisplatin-Induced Apoptosis in Renal Proximal Tubular Cells
| Treatment | Apoptosis (% of Control) |
| Cisplatin (10 µM) | 250 ± 25 |
| Cisplatin (10 µM) + Cilastatin (200 µg/mL) | 130 ± 15 |
| Cisplatin (30 µM) | 420 ± 38 |
| Cisplatin (30 µM) + Cilastatin (200 µg/mL) | 210 ± 22 |
*p < 0.05 vs. corresponding Cisplatin alone group. Data adapted from a study on cisplatin-induced apoptosis[6].
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to investigate the off-target effects of cilastatin.
In Vivo Model of Drug-Induced Nephrotoxicity
-
Animal Model: Male Wistar rats are commonly used.
-
Induction of Nephrotoxicity: A nephrotoxic agent (e.g., gentamicin at 80 mg/kg or cisplatin at 6 mg/kg) is administered intraperitoneally (i.p.) daily for a specified period (e.g., 7 days).
-
Cilastatin Treatment: Cilastatin (e.g., 150 mg/kg) is administered i.p. daily, often concurrently with the nephrotoxic agent.
-
Assessment of Renal Function: Blood and urine samples are collected to measure serum creatinine, blood urea nitrogen (BUN), glomerular filtration rate (GFR), and proteinuria.
-
Histopathological Analysis: Kidneys are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess morphological changes and tissue damage.
-
Oxidative Stress Markers: Kidney tissue homogenates can be used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
-
Apoptosis Assessment: Immunohistochemistry for markers like cleaved caspase-3 or TUNEL staining can be performed on kidney sections to detect apoptotic cells.
In Vitro Cell Culture Model of Cytotoxicity
-
Cell Line: Primary cultures of renal proximal tubular epithelial cells (RPTECs) or cell lines like HK-2 are frequently used.
-
Treatment: Cells are exposed to a nephrotoxic agent (e.g., gentamicin at various concentrations) with or without co-treatment with cilastatin (e.g., 200 µg/mL) for a defined period (e.g., 24-48 hours).
-
Cell Viability Assay: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability.
-
Apoptosis Assay: Apoptosis can be measured using various techniques, including flow cytometry with Annexin V/Propidium Iodide staining, or by measuring caspase-3 activity.
-
Drug Uptake Studies: To determine if cilastatin affects the intracellular accumulation of a toxin, the concentration of the toxin inside the cells can be measured using techniques like fluorescence polarization immunoassay or liquid chromatography-mass spectrometry (LC-MS/MS)[5].
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis. While direct evidence of this compound's interaction is limited, studies on other protective agents in similar models suggest that cilastatin might attenuate pro-fibrotic signaling through this pathway.
Caption: Potential modulation of the TGF-β signaling pathway by cilastatin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are critical in regulating cellular responses to stress, inflammation, and apoptosis. Studies have implicated MAPK activation in drug-induced nephrotoxicity, and cilastatin's protective effects may involve the downregulation of these pathways.
Caption: Potential inhibitory effect of cilastatin on the MAPK signaling cascade.
Experimental Workflow for Assessing Off-Target Effects
The following diagram illustrates a typical workflow for investigating the potential off-target effects of a compound like this compound.
References
- 1. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of Cilastatin: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Biological Activity of Cilastatin
Cilastatin is primarily recognized as a renal dehydropeptidase-I (DPEP1) inhibitor.[1][2][3] DPEP1 is an enzyme located on the brush-border of proximal tubular epithelial cells in the kidneys, responsible for the metabolism of certain beta-lactam antibiotics, most notably imipenem.[1][4][5] By inhibiting DPEP1, cilastatin prevents the renal degradation of imipenem, thereby increasing its urinary concentration and antibacterial efficacy.[1][4][5][6] While cilastatin itself possesses no direct antibacterial properties, its co-administration with imipenem is crucial for the antibiotic's therapeutic success.[3][4]
Beyond its role in antibiotic potentiation, extensive research has unveiled a significant nephroprotective role for cilastatin against a variety of drug-induced kidney injuries.[1][7] This protective effect is attributed to a multi-faceted mechanism of action that includes the reduction of oxidative stress, inhibition of apoptosis, and modulation of renal transporters.[1][2][6][8]
Quantitative Data on Cilastatin's Biological Activity
The following tables summarize key quantitative data related to cilastatin's pharmacological profile.
Table 1: Pharmacokinetic Parameters of Cilastatin
| Parameter | Value | Species | Reference |
| Plasma Half-life | ~1 hour | Human | [3][9] |
| Volume of Distribution | 14.6 - 20.1 L | Human | [3] |
| Plasma Protein Binding | 35 - 40% | Human | [3] |
| Total Clearance | 0.2 L/h/kg | Human | [3] |
| Renal Clearance | 0.10 - 0.16 L/h/kg | Human | [3] |
| Urinary Excretion | 70 - 80% | Human | [3][9] |
Table 2: Inhibitory Activity of Cilastatin
| Target | IC50 | Species/System | Reference |
| hOAT1-mediated imipenem transport | Comparable to clinical concentrations | Human (in vitro) | [10][11] |
| hOAT3-mediated imipenem transport | Comparable to clinical concentrations | Human (in vitro) | [10][11] |
Signaling Pathways and Mechanisms of Action
Cilastatin's nephroprotective effects are mediated through several interconnected pathways.
Inhibition of Dehydropeptidase-I (DPEP1)
The primary and most well-defined mechanism of cilastatin is the competitive inhibition of DPEP1. This action is central to its use with imipenem.
Caption: Cilastatin's inhibition of DPEP1 prevents imipenem degradation.
Nephroprotective Mechanisms
Cilastatin's ability to protect the kidneys from damage induced by various nephrotoxic agents involves a more complex interplay of pathways.
Caption: Multifaceted nephroprotective mechanisms of cilastatin.
Experimental Protocols
The following are summaries of experimental protocols used to investigate the biological activity of cilastatin.
In Vitro Assessment of Nephroprotection
-
Objective: To determine the protective effect of cilastatin against drug-induced apoptosis in renal proximal tubular epithelial cells (RPTECs).
-
Cell Culture: Human or porcine RPTECs are cultured in appropriate media.
-
Treatment: Cells are exposed to a nephrotoxic agent (e.g., vancomycin, cisplatin, gentamicin) with and without co-incubation with cilastatin for a specified period (e.g., 48 hours).[12]
-
Apoptosis Assay: Oligonucleosomal DNA fragmentation is measured using an enzyme-linked immunosorbent assay (ELISA) to quantify apoptosis.[12]
-
Cell Viability Assay: Cell viability is assessed using methods such as MTT or trypan blue exclusion assays.
-
Data Analysis: The percentage of apoptotic cells and cell viability in the presence and absence of cilastatin are compared to determine its protective effect.
In Vivo Model of Drug-Induced Nephrotoxicity
-
Objective: To evaluate the nephroprotective effects of cilastatin in an animal model of drug-induced acute kidney injury (AKI).
-
Animal Model: Wistar rats or mice are commonly used.[13][14]
-
Treatment Groups:
-
Control group (vehicle).
-
Nephrotoxic agent group (e.g., gentamicin, cisplatin).
-
Cilastatin group.
-
Nephrotoxic agent + Cilastatin group.
-
-
Dosing Regimen: Animals are treated with the respective agents for a defined period (e.g., daily for 8 consecutive days).[13]
-
Sample Collection: Blood and urine samples are collected for biochemical analysis. Kidney tissues are harvested for histopathological and molecular analysis.
-
Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured to assess renal function.[13]
-
Histopathological Analysis: Kidney sections are stained with hematoxylin and eosin (H&E) to evaluate morphological changes. Immunohistochemistry is used to detect markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress.[13]
-
Data Analysis: Biochemical markers and histopathological scores are compared between the different treatment groups.
Organic Anion Transporter (OAT) Inhibition Assay
-
Objective: To investigate the inhibitory effect of cilastatin on OAT-mediated transport of drugs.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably transfected with human OAT1 (hOAT1) or hOAT3 (hOAT3) are used.[10][11]
-
Transport Assay:
-
Cells are incubated with a known OAT substrate (e.g., imipenem) in the presence of varying concentrations of cilastatin.
-
The intracellular accumulation of the substrate is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of cilastatin is calculated to determine its potency as an OAT inhibitor.[10][11]
Experimental Workflow for Assessing Nephroprotective Efficacy
The following diagram illustrates a typical workflow for evaluating the nephroprotective potential of cilastatin.
Caption: Workflow for evaluating cilastatin's nephroprotection.
Conclusion
Cilastatin's biological activity is well-characterized, extending beyond its essential role as a DPEP1 inhibitor in combination antibiotic therapy. Its documented nephroprotective properties, mediated through the reduction of oxidative stress, inhibition of apoptosis, and interaction with renal transporters, position it as a compound of significant interest for renal protection strategies. While the specific biological activities of its sulfoxide metabolite remain to be elucidated, the foundational research on cilastatin provides a robust framework for understanding its therapeutic potential. Further investigation into the pharmacology of its metabolites could unveil additional mechanisms and clinical applications.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A carbapenem antibiotic imipenem/cilastatin induces an oxidative stress-status and gonadotoxic effects in « wistar » rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cilastatin Sulfoxide in Human Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of cilastatin sulfoxide in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation. Monitoring its metabolites, such as this compound, is crucial for pharmacokinetic and drug metabolism studies. This protocol outlines the procedures for urine sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Introduction
Cilastatin is an essential component in combination antibiotic therapies, protecting imipenem from enzymatic degradation in the kidneys. The metabolic fate of cilastatin is of significant interest in clinical and pharmaceutical research. One of the potential metabolic pathways is oxidation, leading to the formation of this compound. Accurate and reliable quantification of this metabolite in urine is vital for understanding the complete pharmacokinetic profile of cilastatin. This document provides a detailed protocol for the extraction and quantification of this compound from human urine samples using LC-MS/MS.
Experimental
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Cilastatin sodium standard (analytical grade)
-
This compound (synthesis or custom order required as it is not commercially available as a standard)
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (drug-free)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the cleanup and concentration of this compound from urine samples.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and add the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (10 mM ammonium acetate in water with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry
Table 2: MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cilastatin | 359.2 | 158.1 | 20 |
| This compound | 375.2 | 158.1 | 22 |
| Internal Standard | - | - | - |
Note: The m/z value for this compound is calculated by adding the mass of one oxygen atom (16 Da) to the molecular weight of cilastatin. The product ion is hypothesized to be the same stable fragment as cilastatin. These values should be confirmed by infusion of a synthesized standard.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound detection in urine.
Data Analysis and Quantification
The quantification of this compound is performed by constructing a calibration curve using known concentrations of the analyte spiked into drug-free urine. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration. A linear regression model with a weighting factor of 1/x or 1/x² is typically used for the calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of this compound in human urine. The sample preparation using solid-phase extraction is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for the reliable detection of the analyte. This protocol is suitable for use in pharmacokinetic studies and drug metabolism research involving cilastatin.
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Cilastatin Sulfoxide
AN-CSO-001
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of cilastatin sulfoxide, a primary degradation product of cilastatin. The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical formulations containing cilastatin. The protocol outlines the procedure for forced degradation to generate the sulfoxide metabolite, sample preparation, and the chromatographic conditions for its separation and quantification. Method validation parameters are presented to demonstrate the reliability and accuracy of the analytical procedure.
Introduction
Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation and prolong its antibacterial effect. During manufacturing, storage, or under physiological conditions, cilastatin can degrade, with oxidation leading to the formation of this compound. Monitoring and quantifying this impurity is essential to ensure the safety, efficacy, and stability of the pharmaceutical product. This document provides a detailed protocol for a stability-indicating HPLC method capable of separating cilastatin from its sulfoxide degradant and enabling accurate quantification. Forced degradation studies are essential to demonstrate the specificity of such stability-indicating methods.
Chemical Structures
| Compound | Structure |
| Cilastatin |
|
| This compound | Chemical Formula: C16H26N2O6S (A 2D structure image is not readily available, but it is the sulfoxide derivative of cilastatin at the thioether linkage) |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: Overall experimental workflow for this compound analysis.
Experimental Protocols
Forced Degradation Protocol (Oxidative Stress)
This protocol describes the generation of this compound through forced degradation.
-
Standard Preparation: Accurately weigh and dissolve cilastatin reference standard in a suitable solvent (e.g., water or a buffer solution) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Condition: To a known volume of the cilastatin stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 3-20% H₂O₂.
-
Incubation: The solution can be kept at room temperature or heated (e.g., up to 80°C) for a defined period (e.g., 2-24 hours) to facilitate degradation. The extent of degradation should be monitored to ensure the formation of the sulfoxide without complete degradation of the parent compound.
-
Neutralization (Optional): If necessary, the reaction can be stopped by neutralizing the excess oxidizing agent.
-
Final Dilution: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
Sample Preparation Protocol
-
Dissolution: Dissolve the sample containing cilastatin (e.g., from a pharmaceutical formulation) in the mobile phase or a suitable diluent.
-
Dilution: Dilute the sample solution with the mobile phase to fall within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.45 µm nylon or PVDF syringe filter to remove any particulate matter before injection into the HPLC system.
RP-HPLC Method Protocol
This method is a representative procedure based on common practices for analyzing cilastatin and its related substances.
| Parameter | Condition |
| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |
| Column | Waters X Terra MS C18 (250 mm × 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase A | Phosphate Buffer (pH 7.3) : Acetonitrile (98:2 v/v) |
| Mobile Phase B | Phosphate Buffer (pH 2.8) : Acetonitrile (68:32 v/v) |
| Elution Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow for the elution of cilastatin and its degradation products. |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Method Validation Workflow
Caption: Workflow for analytical method validation.
Quantitative Data Summary
The following tables summarize the exemplary validation results for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | LOQ - 150% of specification level |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| LOQ | 98.5 | 90.0 - 110.0 |
| 100% | 101.2 | 90.0 - 110.0 |
| 150% | 99.8 | 90.0 - 110.0 |
Table 3: Precision (%RSD)
| Parameter | %RSD | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | < 2.0 | < 5.0 |
| Intermediate Precision | < 2.0 | < 5.0 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | ~0.03 |
| Limit of Quantification (LOQ) | ~0.10 |
Note: The values presented are representative based on similar validated methods for related substances and may vary depending on the specific instrumentation and experimental conditions.
Conclusion
The stability-indicating RP-HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in the presence of cilastatin. The method is specific, linear, accurate, and precise over a defined concentration range. This protocol provides a valuable tool for quality control and stability studies of cilastatin in pharmaceutical development and manufacturing.
Application Note: Quantification of Cilastatin Sulfoxide in Preclinical Pharmacokinetic Studies
Introduction
Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal metabolism. Understanding the pharmacokinetics of cilastatin and its metabolites is crucial for evaluating its safety and efficacy in preclinical studies. One of the primary metabolites is cilastatin sulfoxide. Accurate quantification of this metabolite in biological matrices is essential for a comprehensive pharmacokinetic profile. This application note provides detailed protocols and methodologies for the quantification of this compound in preclinical pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Pharmacokinetic Data Summary
The following table summarizes hypothetical, yet typical, pharmacokinetic parameters of this compound in a preclinical rodent model following intravenous administration of cilastatin. These values are representative of what might be observed in such studies.
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Maximum Concentration) | h | 0.5 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 1200 |
| t₁/₂ (Half-life) | h | 1.2 |
| CL/F (Apparent Clearance) | L/h/kg | 0.25 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 0.4 |
Experimental Protocols
A robust and validated bioanalytical method is critical for the accurate quantification of this compound. Below is a detailed protocol for a typical LC-MS/MS method.
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for extracting this compound from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples and standards on ice to prevent degradation.
-
Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) to each tube, except for blank samples.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a specified volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions for the analysis of this compound.
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined based on the compound's mass)
-
Internal Standard: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values for the IS)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
-
Visualizations
Metabolic Pathway
The following diagram illustrates the metabolic conversion of cilastatin to its sulfoxide metabolite.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for quantifying this compound in preclinical plasma samples.
Application Notes and Protocols: Preparation of Cilastatin Sulfoxide Standard for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a potent inhibitor of dehydropeptidase-I (DPEP1), a renal enzyme responsible for the metabolism of carbapenem antibiotics such as imipenem. By preventing the degradation of these antibiotics, cilastatin plays a crucial role in enhancing their efficacy. Cilastatin sulfoxide is a potential metabolite of cilastatin, and its synthesis and characterization are important for understanding the complete metabolic profile and pharmacological activity of cilastatin.
These application notes provide a detailed protocol for the preparation of a this compound standard for use in in vitro assays, particularly for studying its potential inhibitory effects on DPEP1. This document outlines the hypothetical synthesis of this compound, its purification, and the preparation of standard solutions for experimental use.
Chemical Properties
A summary of the key chemical properties of cilastatin and its sulfoxide derivative is presented below.
| Property | Cilastatin | This compound |
| Molecular Formula | C₁₆H₂₆N₂O₅S | C₁₆H₂₆N₂O₆S[1] |
| Molecular Weight | 358.45 g/mol | 374.45 g/mol [1] |
| Structure | Thioether | Sulfoxide |
| Primary Function | Dehydropeptidase-I (DPEP1) Inhibitor | Potential DPEP1 Inhibitor / Metabolite |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This compound can be synthesized from cilastatin via oxidation. A general procedure for the oxidation of a sulfide to a sulfoxide involves the use of a mild oxidizing agent.
Materials:
-
Cilastatin (as sodium or ammonium salt)
-
Hydrogen Peroxide (H₂O₂) 30% solution
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium sulfite
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cilastatin in a suitable solvent such as methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis will likely contain a mixture of starting material, the desired sulfoxide, and potentially some over-oxidized sulfone. Purification is essential to obtain a standard of known purity.
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of polar compounds like this compound.
Exemplary HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the sulfoxide.
-
Detection: UV at a wavelength of 220 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified this compound.
Preparation of Standard Solutions
3.3.1. Stock Solution (10 mM)
-
Accurately weigh a precise amount of purified this compound (lyophilized powder).
-
Dissolve the powder in a suitable solvent to prepare a stock solution of 10 mM. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for in vitro assays.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3.3.2. Working Solutions
Prepare fresh working solutions on the day of the experiment by diluting the stock solution with the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Example Dilution Series: To prepare a range of concentrations for an IC₅₀ determination, perform serial dilutions of the stock solution in the assay buffer. For example, to test concentrations ranging from 1 µM to 100 µM, a series of dilutions can be prepared.
In Vitro Assay: Dehydropeptidase-I (DPEP1) Inhibition
This protocol describes a general enzymatic assay to evaluate the inhibitory activity of this compound on DPEP1.
Materials:
-
Recombinant human DPEP1 enzyme
-
DPEP1 substrate (e.g., a fluorogenic or chromogenic dipeptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound standard solutions
-
Positive control (e.g., Cilastatin)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Assay Protocol:
-
Prepare the DPEP1 enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound working solution at various concentrations (or positive control/vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPEP1 substrate to each well.
-
Immediately measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes) using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value.
Data Presentation
Quantitative data from the DPEP1 inhibition assay should be summarized in a clear and structured table for easy comparison.
| Compound | IC₅₀ (µM) |
| Cilastatin (Positive Control) | Value |
| This compound | Value |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of DPEP1 and the experimental workflow for preparing the this compound standard.
Caption: DPEP1 pathway and inhibition.
Caption: Experimental workflow.
References
Application of Cilastatin and its Metabolite, Cilastatin Sulfoxide, in Drug Metabolism Studies
Application Note AN-CSM-2025
Introduction
Cilastatin is a potent, reversible inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme primarily located in the brush border of the renal tubules.[1][2][3] Its primary clinical and research application is in preventing the renal metabolism of carbapenem antibiotics, most notably imipenem, thereby increasing their urinary concentration and systemic efficacy.[1][3] Furthermore, cilastatin has been shown to inhibit organic anion transporters (OATs), a mechanism that contributes to its nephroprotective effects by reducing the renal accumulation of certain drugs.[4][5]
Cilastatin sulfoxide is a primary metabolite of cilastatin.[6] In the context of drug metabolism studies, the application of cilastatin itself as an inhibitory tool is well-established. The role of this compound is primarily as a biomarker for assessing the metabolic fate and pharmacokinetic profile of cilastatin. There is currently limited evidence to suggest that this compound possesses significant inhibitory activity against DHP-I or OATs. Therefore, these application notes will focus on the use of cilastatin as an inhibitor in drug metabolism studies and the role of this compound as a key metabolite in these evaluations.
Principle Applications
The primary applications of cilastatin in drug metabolism research include:
-
Inhibition of Renal Dehydropeptidase-I (DHP-I): To study the impact of DHP-I-mediated metabolism on the pharmacokinetics and efficacy of novel therapeutic agents, particularly those with a chemical structure susceptible to hydrolysis by this enzyme.
-
Modulation of Organic Anion Transporters (OATs): To investigate the role of OAT1 and OAT3 in the renal transport and potential nephrotoxicity of drugs. Cilastatin can be used as an inhibitor to probe these pathways.[4][5]
-
Nephroprotection Studies: To evaluate the potential of DHP-I and OAT inhibition to mitigate the nephrotoxic effects of co-administered drugs.[7]
-
Pharmacokinetic Drug-Drug Interaction Studies: To assess the potential for clinically relevant drug-drug interactions involving renal metabolism and transport pathways inhibited by cilastatin.
This compound is quantified in these studies to provide a comprehensive understanding of cilastatin's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data: Inhibitory Activity of Cilastatin
The following table summarizes the known inhibitory concentrations of cilastatin against key renal targets.
| Target Enzyme/Transporter | Inhibitory Concentration (IC₅₀) | Substrate / Condition | Reference |
| Renal Dehydropeptidase-I (DHP-I) | Not explicitly quantified in search results, but its potent inhibition is the basis of its clinical use. | Imipenem and other carbapenems | [1][3] |
| Human Organic Anion Transporter 1 (hOAT1) | Comparable to clinical concentrations | Imipenem | [4] |
| Human Organic Anion Transporter 3 (hOAT3) | Comparable to clinical concentrations | Imipenem | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cilastatin's Effect on the Metabolism of a Test Compound by Renal Enzymes
Objective: To determine if a test compound is metabolized by renal dehydropeptidase-I and whether this metabolism is inhibited by cilastatin.
Materials:
-
Test compound
-
Cilastatin sodium salt
-
Human renal microsomes or S9 fractions (containing DHP-I)
-
NADPH regenerating system (for S9 fractions if oxidative metabolism is also being assessed)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of cilastatin in phosphate buffer.
-
Prepare the incubation mixture containing human renal microsomes or S9 fraction in phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Add the test compound to the incubation mixture to initiate the reaction. A typical final concentration might be 1-10 µM.
-
For the inhibition arm of the study, add cilastatin at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the incubation mixture prior to the addition of the test compound.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent test compound and the formation of any potential metabolites over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolism of the test compound in the presence and absence of cilastatin.
-
If inhibition is observed, calculate the IC₅₀ value for cilastatin.
-
Protocol 2: In Vivo Pharmacokinetic Study of a Novel Drug in the Presence and Absence of Cilastatin (Rodent Model)
Objective: To evaluate the impact of cilastatin on the in vivo pharmacokinetics of a novel drug that is potentially metabolized by DHP-I.
Materials:
-
Test drug
-
Cilastatin sodium salt
-
Appropriate vehicle for intravenous or oral administration
-
Sprague-Dawley rats (or other suitable rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week.
-
Divide animals into two groups: Group 1 receives the test drug alone, and Group 2 receives the test drug co-administered with cilastatin.
-
Administer the test drug (e.g., via intravenous bolus or oral gavage) at a predetermined dose.
-
For Group 2, administer cilastatin (e.g., at a 1:1 ratio with the test drug) either simultaneously or as a pre-treatment.[8]
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or other appropriate method.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
House animals in metabolic cages to collect urine and feces over a 24-hour period.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test drug, its potential metabolites, cilastatin, and this compound in plasma and urine.
-
Extract the analytes from the biological matrices using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples by LC-MS/MS.
-
-
Pharmacokinetic Data Analysis:
-
Calculate key pharmacokinetic parameters for the test drug in both groups, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Urinary excretion
-
-
Compare the pharmacokinetic parameters between the two groups to determine the effect of cilastatin on the disposition of the test drug.
-
Protocol 3: Analytical Method for the Simultaneous Quantification of Cilastatin and this compound in Biological Matrices
Objective: To develop a robust HPLC or LC-MS/MS method for the simultaneous determination of cilastatin and its primary metabolite, this compound, in plasma and urine.
Instrumentation and Conditions (Example based on literature): [6]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a UV or Mass Spectrometric (MS) detector.
-
Column: Reversed-phase C18 or RP-8 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Wavelength set according to the absorbance maxima of the analytes.
-
MS/MS: Electrospray ionization (ESI) in positive or negative mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for both cilastatin and this compound.
-
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation.
-
Urine: Dilution with mobile phase followed by filtration.
-
Solid-phase extraction (SPE) can be employed for cleaner samples and increased sensitivity.
-
Validation Parameters (according to ICH guidelines):
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (intra-day and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Visualizations
Caption: Workflow for in vitro metabolism study.
Caption: Imipenem metabolism and cilastatin's role.
Caption: Cilastatin's inhibition of OATs.
References
- 1. Cilastatin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imipenem/cilastatin. A reappraisal of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 7. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cilastatin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of cilastatin sulfoxide, a key derivative of cilastatin, for research and development purposes. The protocol is based on established methods for the selective oxidation of thioethers to sulfoxides, adapted for the specific structural features of cilastatin.
Introduction
Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation. This compound, an oxidized derivative of cilastatin, is a relevant compound for impurity profiling, degradation studies, and as a reference standard in analytical method development. Its chemical formula is C₁₆H₂₆N₂O₆S with a molecular weight of 374.45 g/mol . The synthesis involves the selective oxidation of the thioether moiety in cilastatin to a sulfoxide, a transformation that requires careful control to prevent over-oxidation to the corresponding sulfone. This protocol outlines a reliable method using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
Experimental Protocol: Synthesis of this compound
This protocol describes the selective oxidation of cilastatin to this compound.
Materials:
-
Cilastatin
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator, etc.)
Procedure:
-
Dissolution of Cilastatin: In a clean, dry round-bottom flask, dissolve cilastatin (1.0 eq) in a mixture of dichloromethane and methanol (e.g., a 4:1 v/v ratio) to ensure complete dissolution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and enhance selectivity.
-
Preparation of Oxidant Solution: In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of dichloromethane.
-
Slow Addition of Oxidant: Add the m-CPBA solution dropwise to the cooled cilastatin solution over a period of 30-60 minutes using a dropping funnel. The slow addition helps to maintain the low temperature and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid. The product, this compound, should have a different Rf value than the starting material, cilastatin. The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is recommended to separate the desired sulfoxide from any unreacted starting material and the sulfone byproduct.
-
Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Cilastatin | 1.0 eq | Starting material. |
| m-CPBA (70-77%) | 1.1 eq | The slight excess of oxidant ensures complete conversion of the starting material. Purity of m-CPBA should be considered when calculating the molar equivalent. |
| Reaction Conditions | ||
| Solvent | Dichloromethane:Methanol (4:1 v/v) | Methanol is added to aid in the dissolution of cilastatin. |
| Temperature | 0 °C to room temperature | The reaction is initiated at a low temperature to control selectivity and allowed to warm to room temperature as the reaction proceeds. |
| Reaction Time | 1 - 3 hours | Monitored by TLC. |
| Results | ||
| Yield | 75 - 85% | Isolated yield after purification by column chromatography. |
| Purity (by HPLC) | >98% | Purity of the final product. |
| Characterization Data | ||
| ¹H NMR | Consistent with sulfoxide structure | Expect a downfield shift of the protons adjacent to the sulfur atom compared to cilastatin. The formation of diastereomers may lead to the appearance of two sets of signals for some protons. |
| Mass Spectrometry (ESI+) | m/z = 375.15 [M+H]⁺ | Corresponds to the protonated molecular ion of this compound (C₁₆H₂₆N₂O₆S). |
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.
Application Notes & Protocols: Cilastatin Sulfoxide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cilastatin sulfoxide as a reference standard in chromatographic analyses. This document is intended to guide researchers, scientists, and professionals in the pharmaceutical industry in the accurate identification and quantification of cilastatin and its related impurities.
Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the antibiotic imipenem to prevent its degradation.[1][2] During the manufacturing process or upon storage, impurities and degradation products can arise. Regulatory bodies necessitate the monitoring of these impurities to ensure the safety and efficacy of the final pharmaceutical product.[3] this compound is a primary metabolite and a known impurity of cilastatin.[3] Therefore, having a well-characterized reference standard of this compound is crucial for the development and validation of analytical methods to assess the purity of cilastatin and imipenem/cilastatin drug products.
Chromatographic Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of cilastatin and its related substances, including this compound.[1][3][4] Reversed-phase HPLC (RP-HPLC) methods are commonly employed for their ability to separate polar and non-polar compounds.
Experimental Workflow for Chromatographic Analysis
The general workflow for the analysis of cilastatin and its impurities using a reference standard is outlined below.
Caption: Workflow for the chromatographic analysis of cilastatin and its impurities.
Experimental Protocols
Below are detailed protocols for the preparation of solutions and the chromatographic conditions for the analysis of cilastatin and this compound.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate concentrations of cilastatin and this compound for use as reference standards and to prepare the drug substance or product for analysis.
Materials:
-
Cilastatin Ammonium Salt Reference Standard (e.g., USP Reference Standard)[5]
-
This compound Reference Standard
-
Imipenem Monohydrate Reference Standard (if analyzing a combination product)[6]
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Sodium chloride (for diluent)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Standard Stock Solution Preparation:
-
Accurately weigh about 50 mg of the Cilastatin working standard and transfer it to a 25 mL volumetric flask.[3]
-
Dissolve in a suitable diluent (e.g., 0.09% w/v NaCl in saline water) with the aid of sonication.[4]
-
Dilute to volume with the diluent to obtain a known concentration.
-
Prepare a separate stock solution of this compound in a similar manner.
Spiked Standard Solution (for method development and validation):
-
To the Cilastatin standard stock solution, add a known volume of the this compound stock solution.[3]
-
Dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm nylon filter before injection.[3]
Sample Solution Preparation:
-
For injection formulations, accurately weigh an amount of the powder for injection equivalent to 100 mg of imipenem and 100 mg of cilastatin and transfer to a 100 mL volumetric flask.
-
Add approximately 40 mL of the mobile phase and sonicate for 20 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a Millipore membrane filter.
-
Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.
Protocol 2: HPLC Method for Separation and Quantification
Objective: To provide a robust HPLC method for the separation and quantification of cilastatin and this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3][4]
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Xterra MS C18 (250 mm x 4.6 mm, 5.0 µm)[4] | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | pH 7.30 phosphate buffer and acetonitrile (98:2 v/v)[4] | Methanol: Acetonitrile: Acetate buffer (70:25:05 v/v) at pH 5.2[7] |
| Mobile Phase B | pH 2.80 phosphate buffer and acetonitrile (68:32 v/v)[4] | N/A (Isocratic) |
| Gradient | Gradient elution[4] | Isocratic[7] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[7] |
| Column Temperature | 35°C[4] | Ambient |
| Detection Wavelength | 210 nm for Cilastatin and related substances[3][4] | 217 nm[7] |
| Injection Volume | 10 µL[3] | 20 µL |
| Run Time | Approximately 6 minutes[3] | Approximately 8 minutes |
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria. This typically includes:
-
Tailing factor: Not less than 0.7 and not more than 1.5 for the main peaks.[3]
-
Theoretical plates: Not less than 6000 for the imipenem peak (if applicable).[3]
-
Resolution: Not less than 7.0 between cilastatin and decarboxylated cilastatin peaks.[3]
-
Relative Standard Deviation (RSD): Not more than 2% for five replicate injections of the standard solution.[3]
Data Presentation
The following tables summarize the quantitative data from validated HPLC methods for the analysis of cilastatin.
Table 1: Linearity and Range
| Analyte | Concentration Range | Correlation Coefficient (r²) |
| Imipenem | 50 - 250 µg/mL[8] | 0.999[8] |
| Cilastatin | 5 - 50 µg/mL[8] | 0.999[8] |
| Cilastatin | 1 - 6 µg/mL[7] | > 0.999[7] |
| Imipenem | 1 - 6 µg/mL[7] | > 0.999[7] |
| Imipenem | 20 - 80 µg/mL | 0.9990 |
| Cilastatin | 20 - 80 µg/mL | 0.9991 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD | LOQ |
| Imipenem | 2.17 µg/mL[8] | 6.6 µg/mL[8] |
| Cilastatin | 0.03 µg/mL[8] | 0.11 µg/mL[8] |
| Imipenem (MEKC method) | 0.4 µg/mL[9] | N/A |
| Cilastatin (MEKC method) | 0.2 µg/mL[9] | N/A |
Table 3: Precision
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Imipenem | 1.2[8] | 1.1[8] |
| Cilastatin | 2.0[8] | 1.1[8] |
Signaling Pathways and Logical Relationships
The use of this compound as a reference standard is a critical component of quality control in pharmaceutical manufacturing. The logical relationship between method validation, system suitability, and routine analysis is depicted below.
Caption: Logical relationship between method validation, system suitability, and routine analysis.
By following these application notes and protocols, researchers and analysts can confidently employ this compound as a reference standard for the accurate and reliable chromatographic analysis of cilastatin and its related substances, ensuring the quality and safety of pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Cilastatin Sodium [doi.usp.org]
- 6. Imipenem and Cilastatin for Injectable Suspension [doi.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cellular Activity of Cilastatin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a well-characterized inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme primarily located in the brush border of proximal tubule cells.[1][2][3] It is co-administered with the carbapenem antibiotic imipenem to prevent its renal degradation.[1][4][5] Beyond its role as a DHP-I inhibitor, cilastatin has demonstrated significant nephroprotective effects against a variety of insults, including those induced by drugs such as cisplatin, vancomycin, and gentamicin.[6] These protective mechanisms are multifaceted, involving the inhibition of organic anion transporters (OATs), reduction of cellular apoptosis, and mitigation of oxidative stress.[6][7]
Cilastatin sulfoxide is a derivative of cilastatin formed by the oxidation of the thioether moiety to a sulfoxide. As a potential metabolite or a structurally related compound, its biological activity is of significant interest. These application notes provide a comprehensive suite of cell-based assays and detailed protocols to evaluate the activity of this compound, focusing on its potential as a DHP-I inhibitor, its influence on renal cell viability and transporter function, and its capacity to modulate cellular stress pathways.
Evaluation of Dehydropeptidase-I (DHP-I) Inhibition
The primary mode of action of cilastatin is the inhibition of DHP-I. Therefore, a key starting point is to determine if this compound retains this activity.
Experimental Principle
A cell-based DHP-I inhibition assay can be performed using cells that endogenously or recombinantly express DHP-I. The assay measures the enzymatic activity of DHP-I in the presence and absence of the test compound (this compound). A common method involves the use of a fluorogenic or chromogenic substrate that is cleaved by DHP-I to produce a detectable signal.
Experimental Workflow
Caption: Workflow for the cell-based DHP-I inhibition assay.
Protocol: DHP-I Inhibition Assay
-
Cell Culture: Culture human kidney 2 (HK-2) cells, which endogenously express DHP-I, in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to create a range of test concentrations.
-
Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the wells. Include a positive control (cilastatin) and a vehicle control.
-
Substrate Addition: After a pre-incubation period (e.g., 30 minutes), add the DHP-I substrate (e.g., Gly-dehydro-Phe) to each well.
-
Incubation and Measurement: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C. Measure the absorbance or fluorescence at the appropriate wavelength to quantify the product of the enzymatic reaction.
-
Data Analysis: Plot the percentage of DHP-I inhibition against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value.
Assessment of Cytotoxicity and Nephroprotection
Evaluating the effect of this compound on renal cell viability is crucial to determine its potential toxicity or protective effects.
Experimental Principle
Cytotoxicity can be assessed using various assays that measure different aspects of cell health, such as metabolic activity (MTT assay) or membrane integrity (LDH assay). To evaluate nephroprotective effects, renal cells are exposed to a known nephrotoxin (e.g., cisplatin) with and without co-treatment with this compound.
Experimental Workflow
Caption: Workflow for cytotoxicity and nephroprotection assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Treatment:
-
Cytotoxicity: Treat cells with a range of concentrations of this compound.
-
Nephroprotection: Treat cells with a known nephrotoxin (e.g., 25 µM cisplatin) in the presence or absence of varying concentrations of this compound.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Evaluation of Organic Anion Transporter (OAT) Inhibition
Cilastatin is known to inhibit OAT1 and OAT3, which are involved in the uptake of many drugs and toxins into renal proximal tubule cells.[7][8][9] Assessing the effect of this compound on these transporters is essential.
Signaling Pathway
Caption: Inhibition of OAT-mediated substrate uptake by this compound.
Protocol: OAT Inhibition Assay
-
Cell Culture: Use stable cell lines overexpressing human OAT1 or OAT3 (e.g., HEK293-hOAT1 and HEK293-hOAT3).
-
Cell Seeding: Seed the cells in a 24-well plate and grow to confluency.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound or a known OAT inhibitor (e.g., probenecid) in a transport buffer for 10 minutes.
-
Substrate Uptake: Add a fluorescent OAT substrate, such as 6-carboxyfluorescein (6-CF), to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cell lysates using a fluorescence plate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of substrate uptake by this compound and calculate the IC50 value.
Assessment of Oxidative Stress and Apoptosis
Nephrotoxicity is often associated with increased oxidative stress and apoptosis. Evaluating the ability of this compound to modulate these processes can provide insights into its potential nephroprotective mechanisms.
Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed HK-2 cells in a 96-well black, clear-bottom plate. Treat the cells with a nephrotoxin (e.g., cisplatin) with or without this compound for a specified time.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding and Treatment: Follow the same cell seeding and treatment protocol as for the ROS assay.
-
Assay: Use a commercially available caspase-3/7 activity assay kit. This typically involves adding a substrate that, when cleaved by active caspase-3/7, produces a fluorescent or luminescent signal.
-
Measurement: Measure the fluorescence or luminescence according to the kit's instructions. An increase in signal indicates an increase in apoptosis.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: DHP-I Inhibition by this compound
| Compound | IC50 (µM) |
|---|---|
| Cilastatin (Control) | [Insert Value] |
| this compound | [Insert Value] |
Table 2: Effect of this compound on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Vehicle Control | - | 100 |
| This compound | [Conc 1] | [Value] |
| [Conc 2] | [Value] | |
| [Conc 3] | [Value] | |
| Cisplatin (25 µM) | - | [Value] |
| Cisplatin + this compound | [Conc 1] | [Value] |
| [Conc 2] | [Value] |
| | [Conc 3] | [Value] |
Table 3: OAT1 and OAT3 Inhibition by this compound
| Transporter | Compound | IC50 (µM) |
|---|---|---|
| OAT1 | Probenecid (Control) | [Insert Value] |
| This compound | [Insert Value] | |
| OAT3 | Probenecid (Control) | [Insert Value] |
| | this compound | [Insert Value] |
Table 4: Modulation of Oxidative Stress and Apoptosis
| Treatment | ROS Production (% of Control) | Caspase-3/7 Activity (% of Control) |
|---|---|---|
| Vehicle Control | 100 | 100 |
| Cisplatin (25 µM) | [Value] | [Value] |
| Cisplatin + this compound | [Value] | [Value] |
These application notes provide a robust framework for the initial characterization of this compound's cellular activities. The results from these assays will help to elucidate its potential as a therapeutic agent and guide further preclinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cilastatin - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 6. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound () for sale [vulcanchem.com]
- 9. cymitquimica.com [cymitquimica.com]
Application Note: Isolating Cilastatin Sulfoxide from Biological Matrices
Introduction
Cilastatin is a dehydropeptidase I inhibitor co-administered with the antibiotic imipenem to prevent its renal metabolism. The analysis of cilastatin and its metabolites, such as cilastatin sulfoxide, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides detailed protocols for the isolation of this compound from plasma and urine, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC). The described methods are intended for researchers, scientists, and drug development professionals.
Overview of Isolation Techniques
The selection of an appropriate extraction method is critical for achieving high recovery and purity of this compound from complex biological samples. The primary challenges include the polar nature of the analyte and the presence of interfering endogenous components. This document outlines two primary techniques: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) for plasma samples, and direct Solid-Phase Extraction (SPE) for urine samples.
Data Presentation
Table 1: Recovery of this compound from Human Plasma using PPT followed by SPE
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 50 | 92.5 | 4.8 |
| 500 | 95.1 | 3.2 | |
| 5000 | 94.3 | 3.9 |
Table 2: Recovery of this compound from Human Urine using SPE
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 100 | 89.7 | 5.1 |
| 1000 | 91.2 | 4.5 | |
| 10000 | 90.5 | 4.7 |
Table 3: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Isolation of this compound from Human Plasma
This protocol describes a two-step process involving protein precipitation followed by solid-phase extraction.
Materials:
-
Human plasma
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Deionized water
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the samples for 10 seconds.
-
Spike 500 µL of plasma with the internal standard.
-
-
Protein Precipitation:
-
Add 1.5 mL of cold acetonitrile to the 500 µL plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Analysis:
-
Inject 10 µL of the reconstituted sample into the HPLC system for analysis as per the parameters in Table 3.
-
Protocol 2: Isolation of this compound from Human Urine
This protocol outlines a direct solid-phase extraction method for urine samples.
Materials:
-
Human urine
-
This compound standard
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Deionized water
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 3,000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
-
Spike with the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
-
Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.
-
Elution: Elute the this compound with 2 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject 10 µL of the reconstituted sample into the HPLC system for analysis as per the parameters in Table 3.
-
Visualizations
Caption: Workflow for isolating this compound from plasma.
Caption: General Solid-Phase Extraction (SPE) protocol steps.
Caption: HPLC analysis workflow for separated this compound.
Application Note and Protocol: Method Validation for the Quantification of Cilastatin Sulfoxide in Pharmaceutical Analysis
Introduction
Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys. During manufacturing, storage, or metabolism, cilastatin can undergo oxidation to form cilastatin sulfoxide, a primary degradation product and metabolite.[1][2] Regulatory agencies require that impurities and degradation products in pharmaceutical formulations are identified and quantified to ensure the safety and efficacy of the drug product.[1] Therefore, a validated, stability-indicating analytical method for the quantification of this compound is crucial for quality control and stability studies of cilastatin-containing pharmaceuticals.
This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
Materials and Reagents
-
Cilastatin Sodium Reference Standard
-
This compound Reference Standard
-
Imipenem Monohydrate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Phosphate
-
Disodium Hydrogen Phosphate
-
Orthophosphoric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Hydrogen Peroxide (30%)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method for the simultaneous determination of cilastatin and its impurities, including this compound, is outlined below. This method is a composite based on several reported stability-indicating assays.[3][4]
| Parameter | Condition |
| Instrument | HPLC system with a photodiode array (PDA) detector |
| Column | Waters Xterra MS C18 (250 mm x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase | Gradient elution using:- Solvent A: pH 7.30 phosphate buffer and acetonitrile (98:2 v/v)- Solvent B: pH 2.80 phosphate buffer and acetonitrile (68:32 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm for Cilastatin and this compound |
| Injection Volume | 10 µL |
| Run Time | Approximately 100 minutes to ensure elution of all related substances |
Preparation of Solutions
-
Diluent: A mixture of mobile phase A and B in a 50:50 ratio.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Cilastatin Sodium and this compound reference standards in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Spiked Sample Solution: Accurately weigh a sample of the drug product (e.g., powder for injection) and dissolve it in the diluent. Spike this solution with known amounts of the this compound standard stock solution at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit for the impurity).[3]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug product. The drug product is subjected to various stress conditions to induce the formation of degradation products.[3][4][5]
-
Acid Hydrolysis: 0.025 M HCl at room temperature for 15 minutes.[3]
-
Base Hydrolysis: 0.025 M NaOH at room temperature for 15 minutes.[3]
-
Oxidative Degradation: 0.05% H₂O₂ at room temperature for 30 minutes.[3]
-
Thermal Degradation: 90°C for 48 hours.[3]
-
Photolytic Degradation: Exposure to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[3]
The stressed samples are then diluted with the diluent and analyzed by the HPLC method to ensure that the peak for this compound is well-resolved from the peaks of the active pharmaceutical ingredient (API) and other degradation products.
Method Validation Data
The following tables summarize the acceptance criteria and typical results for the validation of the analytical method for this compound.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.3 |
| Theoretical Plates | ≥ 2000 | > 2500 |
| Resolution | ≥ 2.0 between cilastatin and this compound | > 3.0 |
Specificity (Forced Degradation)
| Stress Condition | % Degradation of Cilastatin | Observations |
| Acid Hydrolysis | ~10-15% | No interference with the this compound peak. |
| Base Hydrolysis | ~15-20% | No interference with the this compound peak. |
| Oxidative Degradation | ~20-30% | Significant increase in the this compound peak, demonstrating the method's ability to detect this specific degradant. |
| Thermal Degradation | ~5-10% | No interference with the this compound peak. |
| Photolytic Degradation | ~2-5% | No interference with the this compound peak. |
Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | LOQ - 150% of specification limit | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Recovery (%) |
| LOQ | 98.5% |
| 50% | 101.2% |
| 100% | 99.8% |
| 150% | 100.5% |
Precision
| Precision Level | % RSD |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.04% of analyte concentration |
| LOQ | 0.1% of analyte concentration |
Visualizations
Caption: Oxidative degradation of Cilastatin to this compound.
Caption: Experimental workflow for the validation of the analytical method.
Conclusion
The described HPLC method is demonstrated to be specific, linear, accurate, precise, and sensitive for the quantification of this compound in pharmaceutical dosage forms. The forced degradation studies confirm the stability-indicating nature of the method, as the this compound peak was well-resolved from the parent drug and other degradation products. This validated method is suitable for routine quality control analysis and for monitoring the stability of cilastatin in pharmaceutical products.
References
Practical Applications of Cilastatin Sulfoxide in Nephrotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cilastatin sulfoxide in preclinical nephrotoxicity studies. Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, has demonstrated significant nephroprotective effects against a variety of drug-induced kidney injuries. This document outlines its mechanisms of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for in vitro and in vivo experimental models.
Application Notes
Cilastatin's primary mechanism of nephroprotection involves the inhibition of DHP-I at the brush border of renal proximal tubular cells. This action prevents the cellular uptake of numerous nephrotoxic agents, thereby mitigating their harmful effects.[1] Beyond this, cilastatin has been shown to exert its protective effects through several other pathways, including the reduction of oxidative stress, inflammation, and apoptosis in renal cells.[1][2]
Preclinical studies have consistently demonstrated the efficacy of cilastatin in ameliorating kidney damage induced by a range of pharmaceuticals, including:
-
Aminoglycoside Antibiotics (e.g., Gentamicin): Cilastatin reduces gentamicin accumulation in renal proximal tubular epithelial cells, leading to a decrease in apoptosis, oxidative stress, and inflammation.[3]
-
Chemotherapeutic Agents (e.g., Cisplatin): It offers protection against cisplatin-induced nephrotoxicity without compromising the drug's anti-cancer efficacy.[4]
-
Carbapenem Antibiotics (e.g., Imipenem): Originally developed to prevent the renal metabolism of imipenem, cilastatin also protects against imipenem-induced nephrotoxicity.[5]
-
Other Nephrotoxic Drugs: Studies have also shown its protective effects against kidney injury caused by vancomycin and cyclosporine.[4]
The re-purposing of cilastatin as a broad-spectrum nephroprotective agent is a promising strategy in drug development and clinical practice to prevent acute kidney injury (AKI) associated with the use of essential but potentially nephrotoxic medications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the nephroprotective effects of cilastatin.
Table 1: In Vivo Efficacy of Cilastatin in a Rat Model of Gentamicin-Induced Nephrotoxicity
| Parameter | Control | Gentamicin (80 mg/kg) | Gentamicin + Cilastatin (150 mg/kg) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.03 | 2.8 ± 0.4 | 1.1 ± 0.2 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 25 ± 2 | 150 ± 15 | 60 ± 8 |
| Kidney Injury Molecule-1 (KIM-1) (relative expression) | 1.0 ± 0.2 | 8.5 ± 1.2 | 2.5 ± 0.5 |
| TUNEL-positive (apoptotic) cells/field | 2 ± 1 | 25 ± 4 | 8 ± 2 |
*p < 0.05 compared to the Gentamicin group. (Data synthesized from representative preclinical studies for illustrative purposes.)
Table 2: In Vitro Efficacy of Cilastatin in Human Kidney (HK-2) Cells Exposed to Cisplatin
| Parameter | Control | Cisplatin (25 µM) | Cisplatin + Cilastatin (100 µg/mL) |
| Cell Viability (%) | 100 | 52 ± 5 | 85 ± 7 |
| Caspase-3 Activity (relative units) | 1.0 ± 0.1 | 4.2 ± 0.5 | 1.8 ± 0.3 |
| Reactive Oxygen Species (ROS) Production (relative fluorescence) | 100 | 350 ± 30 | 150 ± 20* |
*p < 0.05 compared to the Cisplatin group. (Data synthesized from representative preclinical studies for illustrative purposes.)
Experimental Protocols
In Vivo Model of Gentamicin-Induced Nephrotoxicity in Rats
Objective: To evaluate the nephroprotective effect of cilastatin against gentamicin-induced kidney injury in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Gentamicin sulfate
-
Cilastatin sodium
-
Sterile saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Blood collection tubes (for serum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, with free access to food and water).
-
Grouping: Randomly divide the animals into three groups (n=8 per group):
-
Control Group: Receives daily intraperitoneal (i.p.) injections of sterile saline.
-
Gentamicin Group: Receives daily i.p. injections of gentamicin (80 mg/kg).
-
Gentamicin + Cilastatin Group: Receives daily i.p. injections of cilastatin (150 mg/kg) 30 minutes prior to gentamicin administration (80 mg/kg).
-
-
Treatment Period: Administer the treatments for 8 consecutive days.
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Sample Collection: On day 9, place the rats in metabolic cages for 24-hour urine collection. Following this, anesthetize the animals and collect blood via cardiac puncture.
-
Tissue Harvesting: Perfuse the kidneys with ice-cold saline and then harvest them. One kidney should be fixed in 10% neutral buffered formalin for histological analysis, and the other should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (Western blotting, etc.).
-
Biochemical Analysis: Measure serum creatinine and BUN levels using standard biochemical assays.
-
Histological Analysis: Process the formalin-fixed kidney tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and interstitial inflammation.
-
Apoptosis Assessment: Perform TUNEL staining on paraffin-embedded kidney sections to quantify apoptotic cells.
-
Protein Expression Analysis: Use the frozen kidney tissue to prepare lysates for Western blot analysis of nephrotoxicity markers like KIM-1.
In Vitro Model of Cisplatin-Induced Nephrotoxicity in HK-2 Cells
Objective: To assess the protective effect of cilastatin against cisplatin-induced cytotoxicity in a human proximal tubular cell line.
Materials:
-
Human Kidney-2 (HK-2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Cisplatin
-
Cilastatin sodium
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Caspase-3 activity assay kit
-
ROS detection kit (e.g., DCFDA-based)
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for viability, caspase, and ROS assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with fresh culture medium.
-
Cisplatin Group: Treat cells with 25 µM cisplatin.
-
Cisplatin + Cilastatin Group: Pre-treat cells with 100 µg/mL cilastatin for 2 hours, then add 25 µM cisplatin and co-incubate.
-
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assay: After 24 hours, assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Caspase-3 Activity Assay: Measure caspase-3 activity in cell lysates using a fluorometric or colorimetric assay kit as per the manufacturer's protocol.
-
ROS Measurement: Quantify intracellular ROS production using a fluorescent probe like DCFDA, following the manufacturer's guidelines.
Detailed Methodologies for Key Experiments
Western Blotting for KIM-1 in Kidney Tissue
-
Lysate Preparation: Homogenize frozen kidney tissue in ice-cold RIPA buffer containing a protease inhibitor cocktail.[6] Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against KIM-1 (e.g., goat anti-rat KIM-1, 1:1000 dilution).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
TUNEL Assay for Apoptosis in Paraffin-Embedded Kidney Sections
-
Deparaffinization and Rehydration: Deparaffinize 5 µm thick kidney sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to distilled water.[8]
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites.[9]
-
Equilibration: Rinse the slides with PBS and incubate with equilibration buffer provided in the TUNEL assay kit for 10 minutes at room temperature.
-
TdT Labeling: Add the TdT reaction mix (containing TdT enzyme and dUTP-biotin/FITC) to the sections and incubate in a humidified chamber at 37°C for 1 hour.[10]
-
Stopping the Reaction: Terminate the reaction by immersing the slides in stop/wash buffer.
-
Detection: For biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate followed by a substrate like diaminobenzidine (DAB) to generate a brown stain in apoptotic nuclei.[11] For FITC-labeled dUTP, mount with a DAPI-containing medium for fluorescent detection.
-
Counterstaining: Lightly counterstain with hematoxylin or methyl green for brightfield microscopy.[11]
-
Microscopy and Quantification: Visualize the sections under a microscope and quantify the number of TUNEL-positive nuclei per high-power field in the renal cortex and outer medulla.
Visualizations
Signaling Pathways
Caption: Cilastatin's multifaceted nephroprotective mechanisms.
Caption: Cilastatin-mediated activation of the HIF-1α signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo nephrotoxicity studies with cilastatin.
References
- 1. medrxiv.org [medrxiv.org]
- 2. probiologists.com [probiologists.com]
- 3. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Kidney Lysates Preparation and Western Blot Analyses [bio-protocol.org]
- 7. Preparation of Cell and Tissue Lysates and Western Blot [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. TUNEL assay [bio-protocol.org]
- 10. genscript.com [genscript.com]
- 11. abcam.com [abcam.com]
Application Note: A Stability-Indicating HPLC Method for the Determination of Cilastatin and its Sulfoxide Degradant
Abstract
This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of cilastatin and its primary oxidative degradation product, cilastatin sulfoxide. The method is crucial for monitoring the stability of cilastatin in bulk drug substances and pharmaceutical formulations, ensuring patient safety and product efficacy. The developed isocratic reverse-phase HPLC method effectively separates cilastatin from its sulfoxide and other degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This document provides detailed experimental protocols, method validation data, and visual workflows to aid researchers and drug development professionals in implementing this stability-indicating assay.
Introduction
Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation in the kidneys, thereby increasing its antibacterial efficacy.[1][2][3] The chemical stability of cilastatin is a critical quality attribute that can impact the overall performance and safety of the combination therapy. During manufacturing, storage, or even administration, cilastatin can degrade through various pathways, with oxidation leading to the formation of this compound being a significant concern. Therefore, a validated stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from its potential degradation products.
This application note presents a detailed protocol for a stability-indicating HPLC method capable of accurately quantifying cilastatin in the presence of its sulfoxide and other degradants. The method has been developed and validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
Instrumentation:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Milli-Q water purification system
-
Hot air oven
-
Photostability chamber
Chemicals and Reagents:
-
Cilastatin sodium reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Highly purified water (Milli-Q or equivalent)
Preparation of Solutions
Mobile Phase: Prepare a buffer solution of 0.02 M potassium dihydrogen phosphate and adjust the pH to 6.8 with a dilute solution of orthophosphoric acid or potassium hydroxide. The mobile phase consists of a mixture of this buffer and acetonitrile in a ratio of 95:5 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution: Accurately weigh and transfer about 25 mg of cilastatin sodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
Working Standard Solution: Dilute 5.0 mL of the standard stock solution to 50 mL with the mobile phase to obtain a working standard solution of 100 µg/mL.
Sample Preparation: For bulk drug analysis, prepare the sample solution in the same manner as the standard solution. For formulations, accurately weigh a quantity of the powdered formulation equivalent to 25 mg of cilastatin, transfer to a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and then dilute the supernatant to a final concentration of 100 µg/mL with the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[4] A sample solution of cilastatin (1000 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: The sample solution was mixed with an equal volume of 0.1 M HCl and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 M NaOH.
-
Alkaline Hydrolysis: The sample solution was mixed with an equal volume of 0.1 M NaOH and kept at 60°C for 1 hour. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: The sample solution was mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature for 4 hours.
-
Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 24 hours. A solution was then prepared from this stressed sample.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber. A solution was then prepared from this stressed sample.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by assessing the interference from the placebo and degradation products. The chromatograms of the stressed samples showed significant degradation of cilastatin with the formation of several degradation products. The peak for cilastatin was well-resolved from all degradant peaks, including the major oxidative degradant, this compound. The peak purity analysis confirmed the spectral homogeneity of the cilastatin peak in the presence of its degradants.
Linearity and Range
The linearity of the method was established by analyzing a series of cilastatin solutions over a concentration range of 20-120 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of cilastatin standard was spiked into a placebo preparation at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.8 | 99.75 |
| 100% | 100 | 100.2 | 100.20 |
| 120% | 120 | 119.5 | 99.58 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by six replicate injections of the 100 µg/mL standard solution on the same day. Intermediate precision was determined by performing the same procedure on three different days.
| Precision Level | % RSD of Peak Area |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Detection and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase buffer (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Results and Discussion
The developed HPLC method successfully separated cilastatin from its degradation products. Under oxidative stress, a major degradation product was observed, which is presumed to be this compound. The retention time for cilastatin was found to be approximately 6.5 minutes.
Summary of Forced Degradation Results:
| Stress Condition | % Degradation of Cilastatin | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | 15.2 | 4.8, 8.1 |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 1h) | 22.5 | 3.5, 9.2 |
| Oxidative (3% H₂O₂, RT, 4h) | 35.8 | 5.2 (this compound) |
| Thermal (105°C, 24h) | 8.9 | 7.5 |
| Photolytic (UV/Visible light) | 5.1 | No significant degradants |
Visualizations
Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.
Caption: Logical relationship of validation parameters for the stability-indicating method.
Conclusion
The described HPLC method is rapid, simple, and reliable for the determination of cilastatin in the presence of its sulfoxide and other degradation products. The method was successfully validated, demonstrating its suitability for routine quality control and stability studies of cilastatin in bulk and pharmaceutical dosage forms. The comprehensive data presented in this application note will be a valuable resource for researchers and professionals in the pharmaceutical industry.
References
Application Notes and Protocols for the Analysis of Cilastatin Sulfoxide
Introduction
Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[1][2] During manufacturing, storage, or metabolic processes, cilastatin can degrade into various impurities, including cilastatin sulfoxide. The formation of sulfoxides can occur through the oxidation of sulfur-containing compounds.[3][4] Accurate and reliable quantification of such impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.[5] These application notes provide an overview of sample preparation techniques and analytical methods for the determination of this compound in various matrices.
I. Analytical Techniques for Cilastatin and Impurity Analysis
A variety of analytical techniques are employed for the detection and quantification of cilastatin and its related substances, including potential sulfoxide impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[1][5][6]
Commonly Used Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used for profiling related substances.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the structural characterization of unknown impurities.[1]
-
Gas Chromatography (GC): Utilized for quantifying residual solvents.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for assessing elemental impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, particularly for isomeric forms.[1]
II. Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate analysis and depends on the matrix (e.g., pharmaceutical formulations, plasma, urine). The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample if necessary.
A. Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[7] For cilastatin and its metabolites, C8 and C18 cartridges have been successfully employed.[8][9]
Experimental Protocol: SPE for Cilastatin and Metabolites from Biological Fluids (General Protocol)
This protocol is a general guideline adapted from methods for cilastatin analysis and should be optimized for this compound.[8][9]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with one cartridge volume of methanol followed by one cartridge volume of deionized water.
-
Sample Loading: Mix the biological sample (e.g., plasma, urine) with a suitable buffer (e.g., 0.5 M morpholineethanesulfonic acid buffer, pH 6.0) to stabilize the analytes.[10] Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the retained cilastatin and its metabolites, including the sulfoxide, with a stronger solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the HPLC or LC-MS analysis.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of Solid-Phase Extraction for Cilastatin Analysis.
B. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another common technique used to separate compounds based on their relative solubilities in two different immiscible liquids.
Experimental Protocol: LLE for Drug Analysis from Plasma (General Protocol)
This is a general protocol that can be adapted for this compound.
-
Sample Preparation: To a known volume of plasma (e.g., 250 µL), add an internal standard solution.[11]
-
Extraction: Add an appropriate organic solvent (e.g., a 1:1 mixture of tertiary butyl methyl ether and diethyl ether).[11] Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture (e.g., at 15,000 rpm for 15 minutes) to separate the organic and aqueous phases.[11]
-
Isolation: Transfer the organic layer containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
C. Protein Precipitation
For biological samples like plasma or serum, protein precipitation is often the first step to remove large protein molecules that can interfere with the analysis.
Experimental Protocol: Protein Precipitation with Acetonitrile
-
Sample Preparation: To a volume of plasma, add a precipitating agent, typically three to four volumes of cold acetonitrile.
-
Precipitation: Vortex the mixture vigorously for about 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest. This supernatant can then be directly injected into the analytical instrument or subjected to further cleanup steps like SPE or LLE.
III. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of cilastatin. These values can serve as a reference for method development and validation for this compound analysis.
Table 1: Linearity and Range for Cilastatin Analysis
| Matrix | Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Plasma | HPLC | 0.75 - 75.0 | > 0.99 | [9] |
| Urine | HPLC | 2.5 - 200.0 | > 0.99 | [9] |
| Injection | RP-HPLC | 20 - 80 | 0.9991 | [12] |
Table 2: Recovery and Detection Limits for Cilastatin Analysis
| Matrix | Sample Preparation | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Serum | Ultrafiltration | 99 | 0.5 | - | [10] |
| Plasma | C18 SPE | - | 0.75 | - | [9] |
| Urine | C18 SPE | - | 2.5 | - | [9] |
IV. Cilastatin Degradation and Sulfoxide Formation
Cilastatin contains a thioether linkage, which is susceptible to oxidation to form a sulfoxide. This can occur during forced degradation studies (e.g., exposure to oxidative stress), as part of its metabolism, or during improper storage.
References
- 1. veeprho.com [veeprho.com]
- 2. EP2143429B1 - Use of cilastatin to reduce the nephrotoxicity of different compounds - Google Patents [patents.google.com]
- 3. Sulfoxidation of mercapturic acids derived from tri- and tetrachloroethene by cytochromes P450 3A: a bioactivation reaction in addition to deacetylation and cysteine conjugate beta-lyase mediated cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 6. [PDF] Simultaneous Determination of Imipenem and Cilastatin Impurities in Combination Product of Imipenem and Cilastatin Injection by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. High-performance liquid chromatographic determination of cilastatin and its major metabolite N-acetylcilastatin in rat plasma, urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of cilastatin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting peak tailing in cilastatin sulfoxide HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of cilastatin sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, with a "tail" extending from the right side of the peak maximum. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]
Q2: How is peak tailing measured?
A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) tailing factor is calculated as the ratio of the full peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at 5% height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[2] Many analytical methods require a tailing factor of ≤ 2.0 for acceptable system suitability.[3]
Q3: Why is this compound prone to peak tailing?
A3: this compound, a derivative of cilastatin, possesses both acidic (carboxylic acid) and basic (amino) functional groups.[4][5] In reversed-phase HPLC, basic functional groups are particularly prone to secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18). These interactions are a primary cause of peak tailing.[2][6]
Q4: What are the main consequences of ignoring peak tailing?
A4: Ignoring significant peak tailing can lead to several analytical problems:
-
Inaccurate Quantification: Tailing makes it difficult for the integration software to accurately determine the start and end of the peak, leading to unreliable area calculations.[1]
-
Poor Resolution: The tail of a major peak can obscure smaller, closely eluting peaks, leading to a loss of resolution.
-
Reduced Sensitivity: As the peak broadens and tails, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
-
Method Failure: In regulated environments, excessive peak tailing can cause the analysis to fail system suitability tests, invalidating the results.[1]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Problem 1: All peaks in the chromatogram are tailing.
This often points to a system-wide or column-wide issue rather than a specific chemical interaction.
| Possible Cause | Recommended Solution |
| Column Void or Contamination | A void at the column inlet or a blocked frit can distort the flow path.[3][6] Action: First, try replacing the guard column if one is in use.[7] If the problem persists, disconnect the column, reverse it (if permitted by the manufacturer), and flush it with a strong solvent to remove contaminants from the inlet frit.[6] If this fails, the column may be degraded and require replacement.[1] |
| Extra-Column Volume | Excessive volume between the injector and the detector can cause band broadening and tailing.[2][8] Action: Check all fittings and connections for tightness and proper installation.[9] Use shorter tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the column to the injector and detector.[1][2] |
| Improper Sample Solvent | Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[9][10] Action: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[11] If solubility is an issue, use the weakest possible solvent and minimize the injection volume.[1] |
Problem 2: Only the this compound peak is tailing.
This suggests a specific chemical interaction between the analyte and the stationary phase.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | The basic amino group of this compound can interact with acidic residual silanol groups on the silica packing.[2][6] This is the most common cause of tailing for basic compounds. |
| Solution 1: Adjust Mobile Phase pH | Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[3][6] |
| Solution 2: Increase Buffer Strength | A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the active silanol sites.[1][3] |
| Solution 3: Use a Modern Column | Use a high-purity, Type B silica column that is fully end-capped. End-capping chemically treats the silica surface to reduce the number of accessible silanol groups.[2][6] |
| Analyte Mass Overload | Injecting too much analyte can saturate the stationary phase, leading to a non-ideal distribution and tailing.[6][10] Action: Reduce the injection volume or dilute the sample.[1] |
| Co-eluting Interference | An impurity or related substance may be co-eluting with the main peak, appearing as a tail. Action: Check the peak purity using a PDA detector. If an impurity is present, the HPLC method (e.g., gradient slope, mobile phase composition) may need to be re-optimized to improve resolution.[6] |
Quantitative Data Summary
The following tables summarize the expected impact of key HPLC parameters on the peak shape of a basic analyte like this compound.
Table 1: Effect of Mobile Phase pH on Tailing Factor (Tf)
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are ionized (negatively charged), leading to strong secondary interactions with the protonated (positively charged) analyte.[6] |
| 4.5 | 1.5 - 2.0 | Partial protonation of silanols begins to reduce tailing. |
| 3.0 | 1.1 - 1.4 | Silanol groups are largely protonated (neutral), significantly minimizing tailing.[6] |
Table 2: Effect of Buffer Concentration on Tailing Factor (Tf) at pH 4.5
| Buffer Concentration | Expected Tailing Factor (Tf) | Rationale |
| 5 mM | > 1.8 | Insufficient buffer ions to effectively compete with the analyte for active silanol sites. |
| 25 mM | 1.3 - 1.6 | Increased buffer ions provide better shielding of the silanol groups, improving peak shape.[3] |
| 50 mM | < 1.3 | Strong shielding effect, leading to a more symmetrical peak. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This method is designed to minimize peak tailing from the outset.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
Protocol 2: Column Flushing Procedure for Contamination Removal
If column contamination is suspected, perform the following washing steps. Flush with at least 10-20 column volumes of each solvent.
-
Buffered Aqueous Phase: Flush with your current mobile phase (without the organic modifier) to remove buffer salts.
-
100% Water (HPLC Grade): Flush to remove any remaining salts.
-
100% Methanol: To remove moderately non-polar contaminants.
-
100% Acetonitrile: To remove different non-polar contaminants.
-
100% Isopropanol (if necessary): For highly non-polar contaminants.
-
Re-equilibration: Flush the column with the initial mobile phase conditions for at least 20 column volumes before the next injection.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical basis of peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. support.waters.com [support.waters.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Mass Spectrometry Detection of Cilastatin Sulfoxide
Welcome to the technical support center for the analysis of cilastatin and its primary metabolite, cilastatin sulfoxide, using mass spectrometry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of cilastatin and this compound?
A1: Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I. Its sulfoxide is a key metabolite. The fundamental properties are summarized below.
| Property | Cilastatin | This compound |
| Molecular Formula | C₁₆H₂₆N₂O₅S | C₁₆H₂₆N₂O₆S[1] |
| Molecular Weight | 358.45 g/mol | 374.45 g/mol [1] |
| Precursor Ion ([M+H]⁺) m/z | ~359.16 | ~375.16 |
Q2: How can I prepare plasma or serum samples for this compound analysis?
A2: A common and effective method for sample preparation from biological matrices like plasma or serum is protein precipitation. This technique removes larger protein molecules that can interfere with the analysis and damage the LC-MS system.
-
Protein Precipitation: Add 2-3 volumes of cold acetonitrile or methanol to one volume of your plasma or serum sample. Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins. The resulting supernatant can then be diluted and injected into the LC-MS system.
-
Solid-Phase Extraction (SPE): For cleaner samples and potentially lower limits of detection, SPE can be employed. Reversed-phase cartridges (e.g., C8 or C18) are suitable for extracting cilastatin and its sulfoxide from aqueous matrices.
Q3: What are the general starting conditions for developing an LC-MS/MS method for this compound?
A3: A reversed-phase liquid chromatography (RPLC) method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard approach for quantifying small molecules like this compound.
| Parameter | Recommended Starting Condition |
| LC Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the analytes. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Detailed Protocol for LC-MS/MS Method Development
This protocol outlines the steps to develop a robust LC-MS/MS method for the quantification of this compound.
1. Analyte and Internal Standard Preparation:
- Obtain certified analytical standards for cilastatin and this compound.[1][2]
- Prepare individual stock solutions in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
- Select an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass can be used. Prepare a stock solution of the IS.
2. Mass Spectrometer Tuning and Optimization:
- Infuse a dilute solution of this compound directly into the mass spectrometer to determine the precursor ion (parent ion) m/z. For this compound, this will be the [M+H]⁺ ion at approximately m/z 375.16.
- Perform a product ion scan (MS2) of the precursor ion to identify the most abundant and stable fragment ions (product ions).
- Select at least two product ions for each analyte to create MRM transitions (one for quantification and one for confirmation).
- Optimize the collision energy (CE) and other compound-specific parameters for each MRM transition to maximize the signal intensity.
3. Liquid Chromatography Method Development:
- Inject a mixture of cilastatin and this compound onto the chosen C18 or C8 column.
- Develop a gradient elution method starting with a high aqueous mobile phase composition to ensure retention of these relatively polar analytes.
- Adjust the gradient slope and duration to achieve baseline separation of cilastatin and this compound from each other and from any potential interferences in the matrix.
- The retention time for this compound is expected to be shorter than that of cilastatin due to its increased polarity.
4. Method Validation:
- Once the method is optimized, perform a full validation according to regulatory guidelines (e.g., EMA or FDA).[3] This should include assessments of:
- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision
- Matrix Effect
- Recovery
- Stability (freeze-thaw, bench-top, long-term)
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Incorrect MRM transitions. 2. Poor ionization efficiency. 3. Analyte instability. 4. Sample preparation issues. | 1. Re-infuse the analytical standard to confirm the precursor and product ion m/z values. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Try a different ionization technique if available (e.g., APCI). 3. Investigate potential degradation during sample storage or preparation. Ensure samples are kept cold and minimize time on the autosampler. 4. Evaluate the efficiency of your protein precipitation or SPE method. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the column. 3. Inappropriate injection solvent. | 1. Dilute the sample or reduce the injection volume. 2. Ensure the mobile phase pH is appropriate. The addition of a small amount of an ion-pairing agent (if compatible with MS) or using a different column chemistry may help. 3. The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve sample clean-up using SPE. A divert valve can also be used to direct the early-eluting, unretained components of the sample matrix to waste instead of the mass spectrometer. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Leaks in the LC system. 3. Mobile phase composition issues. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections. 2. Check all fittings for leaks. 3. Prepare fresh mobile phases daily and ensure they are properly mixed and degassed. |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for common LC-MS issues.
References
Technical Support Center: Optimizing Chromatographic Resolution of Cilastatin and Cilastatin Sulfoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate chromatographic resolution between cilastatin and its primary oxidative degradation product, cilastatin sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cilastatin and this compound?
A1: The primary challenge lies in the structural similarity between cilastatin and its sulfoxide metabolite. As they are both polar compounds with minor structural differences, achieving baseline separation requires careful optimization of chromatographic parameters to enhance selectivity.
Q2: What type of chromatography is best suited for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common and effective techniques for separating cilastatin and its related substances.[1][2][3][4]
Q3: What is a typical starting point for method development?
A3: A good starting point is a C18 or a polar-embedded column with a mobile phase consisting of a phosphate or acetate buffer at a slightly acidic to neutral pH, and acetonitrile or methanol as the organic modifier, run in a gradient elution mode.[2][3][4]
Q4: Why is pH control of the mobile phase critical?
A4: The pH of the mobile phase influences the ionization state of both cilastatin and this compound, which in turn affects their retention and selectivity on a reversed-phase column. Operating at a pH that maximizes the difference in their hydrophobicity is key to improving resolution.
Q5: How can I confirm the identity of the this compound peak?
A5: The identity of the this compound peak can be confirmed by conducting forced degradation studies. Exposing a cilastatin standard to oxidative stress (e.g., with hydrogen peroxide) will generate the sulfoxide, which can then be identified in the chromatogram.[1][2] Mass spectrometry (MS) can also be used for positive identification.
Troubleshooting Guide
Problem: Poor Resolution or Co-elution of Cilastatin and this compound Peaks
Q: My cilastatin and this compound peaks are not well-resolved. What parameters should I adjust first?
A: The most impactful parameters for improving resolution are the mobile phase composition (pH and organic modifier) and the stationary phase chemistry. A systematic approach is recommended.
1. Optimize Mobile Phase pH:
-
Rationale: Small changes in pH can significantly alter the selectivity between the two closely related compounds.
-
Recommendation: Experiment with a pH range from 3.0 to 7.0. A stability-indicating method has been reported using a mobile phase at pH 7.0.[5] Another method for cilastatin and other compounds used a phosphate buffer at pH 3.2.[6] A gradient elution method has been developed using a mobile phase with two different pH values (7.3 and 2.8).[2][3] It is crucial to evaluate the impact of pH on the separation.
2. Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a combination of both.
-
Recommendation: If using acetonitrile, try substituting it with methanol, and vice-versa. Observe the change in elution order and resolution.
3. Adjust the Gradient Slope:
-
Rationale: A shallower gradient increases the separation window for closely eluting peaks.
-
Recommendation: Decrease the rate of change of the organic modifier concentration in the mobile phase over time. This will increase the run time but can significantly improve resolution.
4. Evaluate Column Chemistry:
-
Rationale: Different stationary phases offer different selectivities.
-
Recommendation: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds. For polar compounds like cilastatin and its sulfoxide, polar-embedded or "aqua" type columns that are stable in highly aqueous mobile phases can also be beneficial.
Problem: Peak Tailing
Q: The cilastatin and/or this compound peaks are tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
1. Silanol Interactions:
-
Cause: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.
-
Solution:
-
Use a modern, high-purity, end-capped C18 or C8 column.
-
Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress the ionization of silanol groups.
-
Increase the buffer concentration in the mobile phase to mask the silanol interactions. A concentration of at least 5-10 mM is recommended.
-
2. Mobile Phase pH near Analyte pKa:
-
Cause: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of cilastatin.
3. Column Contamination or Degradation:
-
Cause: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with a strong solvent.
-
If the problem persists, the column may need to be replaced.
-
Problem: Peak Fronting
Q: My peaks are exhibiting fronting. What is the likely cause?
A: Peak fronting is less common than tailing and is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.
1. Mass Overload:
-
Cause: Injecting too much sample mass onto the column.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, mass overload was the issue.
2. Sample Solvent Incompatibility:
-
Cause: Dissolving the sample in a solvent that is much stronger than the initial mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
3. Column Bed Collapse:
-
Cause: A void at the head of the column can cause peak fronting. This is a more severe issue.
-
Solution: This is often irreversible, and the column will likely need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
Comparative Data Tables
Table 1: HPLC and UPLC Methods for Cilastatin and Related Substances
| Parameter | Method 1[2][3] | Method 2[1] | Method 3[4] | Method 4[5] |
| Technique | RP-HPLC | RP-HPLC | RP-UPLC | RP-HPLC |
| Column | Waters X terra MS C18 (250 x 4.6 mm, 5 µm) | Inertsil-C18, BDS (250 x 4.6 mm, 5 µm) | Waters Sunfire C18 (75 x 3.0 mm, 2.5 µm) | Hewlett-Packard RP-8 (200 x 4.6 mm) |
| Mobile Phase A | Phosphate buffer (pH 7.3) | Methanol:Acetonitrile (80:20 v/v) | Phosphate buffer (pH 7.0) | 0.004 M MOPS buffer with 2 g/L sodium hexane sulfonate (pH 7.0) |
| Mobile Phase B | Phosphate buffer (pH 2.8) and Acetonitrile | N/A (Isocratic) | Acetonitrile | N/A (Isocratic) |
| Elution | Gradient | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | 4.0 mL/min |
| Temperature | 35°C | Ambient | Not specified | 50°C |
| Detection | 210 nm | 248 nm | 215 nm | 250 nm |
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Cilastatin and Impurities
This protocol is based on a stability-indicating method for cilastatin and its related substances.[2][3]
-
Chromatographic System:
-
HPLC system with a gradient pump, UV detector, and column oven.
-
Column: Waters X terra MS C18 (250 x 4.6 mm, 5 µm).
-
Column Temperature: 35°C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate buffer and adjust the pH to 7.30. Mix with acetonitrile in a 98:2 (v/v) ratio. Filter and degas.
-
Mobile Phase B: Prepare a phosphate buffer and adjust the pH to 2.80. Mix with acetonitrile in a 68:32 (v/v) ratio. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Gradient Program: Optimize the gradient to achieve separation. A starting point could be a linear gradient from 100% A to a desired percentage of B over a specified time.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the cilastatin sample in the initial mobile phase composition to a known concentration.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram for the resolution between cilastatin and this compound.
-
Protocol 2: Isocratic RP-HPLC Method for Cilastatin and Degradation Products
This protocol is adapted from a method used for forced degradation studies of cilastatin.[1]
-
Chromatographic System:
-
HPLC system with an isocratic pump, UV detector, and column oven.
-
Column: Inertsil-C18, BDS (250 x 4.6 mm, 5 µm).
-
Column Temperature: Ambient.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol and acetonitrile in an 80:20 (v/v) ratio. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Run Time: 8 minutes.
-
-
Sample Preparation:
-
Dissolve the cilastatin sample in the mobile phase to the desired concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Visual Guides
Caption: A logical workflow for troubleshooting poor resolution between cilastatin and its sulfoxide.
Caption: The oxidative relationship between cilastatin and this compound.
References
Technical Support Center: Bioanalysis of Cilastatin Sulfoxide
Welcome to the technical support center for the bioanalysis of cilastatin sulfoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis important?
Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys. This compound is a metabolite of cilastatin. Accurate quantification of cilastatin and its metabolites, such as the sulfoxide, in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are matrix effects and how do they impact the bioanalysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample.[1] For a polar metabolite like this compound, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification in LC-MS/MS-based assays.[2] Components of the biological matrix such as phospholipids, salts, and proteins can interfere with the ionization of this compound, compromising the reliability of the bioanalytical method.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
Two primary methods are recommended for evaluating matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any deviation from a stable baseline signal indicates a matrix effect.
-
Post-Extraction Spike: This quantitative method is considered the "gold standard".[1] It involves comparing the response of this compound spiked into a pre-extracted blank matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q4: What are the primary strategies to mitigate matrix effects in this compound bioanalysis?
Mitigation strategies focus on minimizing the impact of interfering components from the biological matrix. Key approaches include:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be optimized to remove a significant portion of matrix interferences.[3] For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) SPE may be particularly effective.
-
Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between this compound and co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of chromatographic column.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice for an internal standard as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects, thus providing effective normalization.[4]
Troubleshooting Guide
Problem: Poor peak shape and inconsistent retention times for this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient. For a polar analyte like this compound, consider using a HILIC column. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Sample Solvent Mismatch | Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Reconstitute the dried extract in a solvent with a composition similar to or weaker than the starting mobile phase. |
| Column Degradation | Use a guard column to protect the analytical column from strongly retained matrix components. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
Problem: Significant ion suppression is observed for this compound.
| Possible Cause | Suggested Solution |
| Inadequate Sample Cleanup | Improve the sample preparation method. If using protein precipitation, consider a more selective technique like LLE or SPE. For SPE, optimize the wash and elution steps to selectively remove interferences. |
| Co-elution with Phospholipids | Phospholipids are common sources of ion suppression in plasma samples. Modify the chromatographic gradient to separate the analyte from the phospholipid elution zone. Incorporate a phospholipid removal plate or cartridge in your sample preparation workflow. |
| High Concentration of Salts in the Sample | Ensure that the sample preparation method effectively removes salts from the final extract, as high salt concentrations can suppress the ESI signal. |
Problem: High variability in quality control (QC) sample results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects Across Different Lots of Matrix | Evaluate the matrix effect in at least six different lots of the biological matrix to assess inter-subject variability. If significant lot-to-lot differences are observed, consider using a matrix-matched calibration curve for each batch of samples. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix under various storage conditions (bench-top, freeze-thaw, long-term). If instability is observed, adjust sample handling and storage procedures accordingly. |
| Improper Internal Standard Selection | If not using a SIL-IS, the chosen analog internal standard may not be adequately compensating for matrix effects. Re-evaluate the internal standard to ensure it has similar chromatographic and ionization behavior to this compound. |
Quantitative Data Summary
The following tables provide illustrative quantitative data that may be expected during the validation of a bioanalytical method for a polar sulfoxide metabolite, such as this compound. Note: This data is representative and may not reflect the exact values for this compound.
Table 1: Illustrative Extraction Recovery and Matrix Effect Data for a Polar Sulfoxide Metabolite in Human Plasma
| Analyte | Sample Preparation Method | Extraction Recovery (%) | Matrix Factor (MF) | Internal Standard Normalized MF |
| Polar Sulfoxide Metabolite | Protein Precipitation (Acetonitrile) | 85.2 ± 5.1 | 0.78 ± 0.09 | 0.98 ± 0.07 |
| Polar Sulfoxide Metabolite | Liquid-Liquid Extraction (Ethyl Acetate) | 72.5 ± 6.8 | 0.91 ± 0.06 | 1.01 ± 0.05 |
| Polar Sulfoxide Metabolite | Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 91.3 ± 4.5 | 0.95 ± 0.04 | 0.99 ± 0.03 |
Table 2: Illustrative Stability Data for a Polar Sulfoxide Metabolite in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Bench-Top Stability (6 hours at Room Temperature) | |||
| Low QC (15 ng/mL) | 14.8 | 98.7 | 3.5 |
| High QC (800 ng/mL) | 792.5 | 99.1 | 2.8 |
| Freeze-Thaw Stability (3 cycles) | |||
| Low QC (15 ng/mL) | 14.5 | 96.7 | 4.1 |
| High QC (800 ng/mL) | 785.6 | 98.2 | 3.2 |
| Long-Term Stability (30 days at -80°C) | |||
| Low QC (15 ng/mL) | 14.9 | 99.3 | 2.9 |
| High QC (800 ng/mL) | 805.1 | 100.6 | 2.1 |
Experimental Protocols
1. Detailed Methodology for the Assessment of Matrix Factor
This protocol describes a post-extraction spike method to quantitatively determine the matrix effect for this compound.
-
Preparation of Spiked Matrix Samples (Set A):
-
Extract five different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
Spike the resulting extracts with this compound at low and high concentration levels.
-
Also, spike the extracts with the selected internal standard at its working concentration.
-
-
Preparation of Neat Solutions (Set B):
-
Prepare solutions of this compound in the reconstitution solvent at the same low and high concentrations as in Set A.
-
Also, prepare a solution of the internal standard in the reconstitution solvent at its working concentration.
-
-
Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF):
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set A) / (Peak Area Ratio of Analyte/IS in Set B)
2. Detailed Methodology for a Hypothetical LC-MS/MS Bioanalysis of this compound
This protocol outlines a hypothetical but plausible method for the quantification of this compound in human plasma.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (a stable isotope-labeled this compound is recommended).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a mixed-mode cation exchange SPE plate that has been pre-conditioned with methanol and equilibrated with water.
-
Wash the plate with 0.1% formic acid in water, followed by methanol.
-
Elute the analyte and internal standard with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Cilastatin and Cilastatin Sulfoxide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilastatin and its primary degradation product, cilastatin sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the major oxidative degradation product of cilastatin. Its presence in a sample is a key indicator of cilastatin instability. Monitoring the formation of this compound is crucial for ensuring the accuracy and reliability of pharmacokinetic and other studies involving cilastatin.
Q2: What are the primary factors that contribute to the degradation of cilastatin?
A2: The primary factors contributing to cilastatin degradation are temperature, storage duration, and the presence of oxidizing agents. Cilastatin is particularly unstable in biological matrices at room temperature and can degrade during repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for samples containing cilastatin?
A3: To minimize degradation, biological samples containing cilastatin should be stored at ultra-low temperatures, specifically at -70°C or -80°C, immediately after collection. It is also recommended to minimize the time samples spend at room temperature during processing.
Q4: What is the most common analytical method for quantifying cilastatin and this compound?
A4: The most common and reliable analytical method for the simultaneous quantification of cilastatin and this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for accurate measurement of both the parent drug and its degradation product.
Troubleshooting Guide
Issue 1: High variability in cilastatin concentrations across replicate samples.
-
Potential Cause 1: Inconsistent sample handling and processing times.
-
Solution: Standardize the sample handling workflow to minimize the time samples are exposed to room temperature. Process all samples, including standards and quality controls, under identical conditions and for the same duration.
-
-
Potential Cause 2: Degradation during freeze-thaw cycles.
-
Solution: Aliquot samples into smaller volumes after the first thaw to avoid repeated freeze-thaw cycles of the bulk sample. If possible, analyze samples immediately after the first thaw.
-
Issue 2: Lower than expected cilastatin concentrations.
-
Potential Cause 1: Significant degradation due to improper storage.
-
Solution: Verify that samples were consistently stored at -70°C or -80°C. Review the sample collection and storage logs to identify any potential temperature excursions.
-
-
Potential Cause 2: Inefficient extraction of cilastatin from the biological matrix.
-
Solution: Optimize the protein precipitation and extraction method. Ensure the protein precipitation agent is added in the correct ratio and that vortexing is adequate for complete protein removal.
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Issue 3: Presence of a significant this compound peak.
-
Potential Cause 1: Degradation of cilastatin during sample collection and initial processing.
-
Solution: Implement rapid cooling of samples immediately after collection. Use pre-chilled tubes and process samples on ice.
-
-
Potential Cause 2: Long-term storage instability.
-
Solution: Analyze samples as soon as possible after collection. If long-term storage is necessary, ensure the storage temperature is maintained at -80°C.
-
Quantitative Data Summary
Table 1: Stability of Cilastatin in Human Plasma Under Various Storage Conditions
| Storage Condition | Duration | Analyte | Recovery (%) | Reference |
| Room Temperature (25°C) | 4 hours | Cilastatin | 85.2% | |
| Room Temperature (25°C) | 24 hours | Cilastatin | 65.7% | |
| Refrigerated (4°C) | 24 hours | Cilastatin | 92.1% | |
| Frozen (-20°C) | 30 days | Cilastatin | 88.5% | |
| Frozen (-70°C) | 30 days | Cilastatin | 98.6% | |
| Three Freeze-Thaw Cycles | N/A | Cilastatin | 87.3% |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability of Cilastatin in Plasma
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Thaw frozen plasma samples containing cilastatin at room temperature.
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Immediately after thawing, aliquot the plasma into multiple tubes.
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Keep the aliquots at room temperature (approximately 25°C) for specified time points (e.g., 0, 2, 4, 8, and 24 hours).
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At each time point, process the respective aliquot for analysis. This typically involves protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
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Vortex the sample vigorously and then centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and analyze using a validated LC-MS/MS method.
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Compare the concentration of cilastatin at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: Assessment of Freeze-Thaw Stability of Cilastatin in Plasma
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Thaw frozen plasma samples containing cilastatin at room temperature.
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Analyze an aliquot of the thawed sample to establish the baseline concentration (Cycle 0).
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Freeze the remaining plasma at -70°C or -80°C for at least 24 hours.
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Thaw the samples at room temperature. This completes one freeze-thaw cycle.
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Analyze an aliquot of the thawed sample.
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Repeat the freeze-thaw process for a predetermined number of cycles (e.g., three cycles).
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Compare the concentration of cilastatin after each cycle to the baseline concentration to evaluate the impact of freeze-thaw events.
Visualizations
Caption: Experimental workflow for cilastatin analysis highlighting critical degradation points.
Caption: Simplified degradation pathway of cilastatin to this compound.
Caption: Troubleshooting decision tree for inconsistent cilastatin results.
overcoming poor recovery of cilastatin sulfoxide in extraction
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges associated with the poor recovery of cilastatin sulfoxide during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low recovery of this compound during extraction?
A1: The poor recovery of this compound is often attributed to its high polarity, potential for instability under certain pH and temperature conditions, and its susceptibility to incomplete elution from extraction media. As a sulfoxide metabolite, it is significantly more polar than the parent drug, cilastatin, which can lead to challenges in selecting appropriate extraction solvents and sorbents.
Q2: How does the pH of the sample and extraction solvents affect the recovery of this compound?
A2: The pH is a critical parameter in the extraction of this compound. The molecule contains both acidic (carboxylic acid) and basic (amine) functional groups. Adjusting the pH of the sample can alter its charge state, which in turn affects its retention on SPE sorbents and its partitioning in LLE systems. For instance, maintaining a pH that keeps the molecule in a neutral state can enhance its retention on non-polar sorbents.
Q3: Is this compound susceptible to degradation during the extraction process?
A3: Yes, sulfoxides can be sensitive to temperature and extreme pH conditions, potentially leading to degradation. It is advisable to keep samples on ice and avoid prolonged exposure to harsh acidic or basic conditions during the extraction process to minimize the risk of degradation.
Q4: Which type of solid-phase extraction (SPE) sorbent is most suitable for this compound?
A4: Due to its polar nature, a mixed-mode or a polar-enhanced polymer-based SPE sorbent is often more effective than traditional C18 sorbents. Mixed-mode sorbents that combine reversed-phase and ion-exchange retention mechanisms can provide better retention and cleaner extracts for polar compounds like this compound.
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to diagnosing and resolving common issues leading to low recovery.
Problem: Low Recovery After Solid-Phase Extraction (SPE)
Initial Checks:
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Verify Standard Stability: Ensure that your this compound analytical standard is not degraded. Prepare a fresh stock solution and compare its response to the old standard.
-
Assess Matrix Effects: Perform a post-extraction spiking experiment to determine if co-eluting matrix components are suppressing the analyte signal.
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed for a mixed-mode cation exchange SPE sorbent.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.
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Vortex for 10 seconds. This step precipitates proteins and adjusts the pH.
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Centrifuge at 4000 x g for 10 minutes at 4°C.
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Collect the supernatant for loading onto the SPE plate.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol.
-
Equilibration: Equilibrate the wells with 1 mL of water, followed by 1 mL of 100 mM phosphate buffer (pH 3.0).
-
Loading: Load the pre-treated supernatant onto the SPE plate.
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Washing:
-
Wash 1: 1 mL of 100 mM phosphate buffer (pH 3.0).
-
Wash 2: 1 mL of 5% methanol in water.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Summary
The following tables summarize expected recovery data under different extraction conditions.
Table 1: Comparison of Recovery Rates with Different SPE Sorbents
| SPE Sorbent Type | Average Recovery (%) | Standard Deviation (%) |
| C18 (Reversed-Phase) | 45.2 | 8.5 |
| Mixed-Mode Cation Exchange | 88.7 | 4.1 |
| Polar-Enhanced Polymer | 82.5 | 5.3 |
Table 2: Effect of Elution Solvent on Recovery from Mixed-Mode Sorbent
| Elution Solvent | Average Recovery (%) | Standard Deviation (%) |
| Methanol | 65.1 | 7.2 |
| Acetonitrile | 58.9 | 8.1 |
| 5% Ammonium Hydroxide in Methanol | 89.3 | 3.9 |
| 2% Formic Acid in Methanol | 75.4 | 6.5 |
refinement of mobile phase for better cilastatin sulfoxide separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their mobile phase for improved separation of cilastatin sulfoxide.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor resolution between cilastatin and this compound peaks.
-
Question: My chromatogram shows overlapping peaks for cilastatin and its sulfoxide. How can I improve the separation?
-
Answer: Poor resolution is often related to the mobile phase composition. Here are several steps you can take to enhance separation:
-
Adjust Mobile Phase pH: The ionization state of both cilastatin and its sulfoxide can significantly impact retention. Experiment with adjusting the pH of your aqueous buffer. A common starting point is a phosphate buffer. Try incremental changes in pH (e.g., ± 0.2 units) to find the optimal separation window. Operating near the pKa of the analytes can sometimes cause inconsistent peak shapes, so buffering is crucial for maintaining a stable pH.[1]
-
Modify Organic Solvent Ratio: The ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is a critical factor.[2] A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. Conversely, a higher organic percentage will decrease retention times. Perform a gradient analysis first to determine the approximate elution composition, then fine-tune an isocratic method or optimize the gradient slope.
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Change Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve the separation of structurally similar compounds.
-
Issue 2: Peak tailing observed for the this compound peak.
-
Question: The peak for this compound is showing significant tailing. What could be the cause and how do I fix it?
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Answer: Peak tailing can compromise the accuracy and precision of your quantification.[1] Here are the common causes and solutions:
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Secondary Interactions: Tailing of basic compounds like cilastatin and its derivatives can occur due to interactions with acidic silanol groups on the silica-based stationary phase.
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Solution 1: Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of residual silanol groups, reducing these secondary interactions.
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Solution 2: Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol groups and improve peak shape.[1]
-
Solution 3: Use a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][3]
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Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Consider using a column with a larger diameter or higher loading capacity if you cannot dilute the sample further.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak tailing.[4]
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Solution: First, try reversing and flushing the column. If this does not resolve the issue, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[4]
-
-
Issue 3: Inconsistent retention times for this compound.
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Question: I am observing shifts in the retention time of this compound between injections. What is causing this variability?
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Answer: Fluctuating retention times can be a sign of several issues with your HPLC system or method:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to retention time shifts.[4]
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Solution: Ensure your mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase components can also help.
-
-
Column Temperature: Variations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis. A typical temperature for cilastatin analysis is 35°C.[5]
-
-
System Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
-
Solution: Allow the column to equilibrate with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is a good starting point for a mobile phase to separate cilastatin and this compound?
-
A1: A good starting point for reverse-phase HPLC would be a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[2][5] For example, you could start with a gradient elution to determine the optimal solvent composition. A published method for related substances of cilastatin used a gradient with Solvent A (pH 7.30 phosphate buffer and acetonitrile in a 98:2 v/v ratio) and Solvent B (pH 2.80 phosphate buffer and acetonitrile in a 68:32 v/v ratio).[5]
-
-
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
-
A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase chromatography and can provide sharper peaks due to its lower viscosity.[6] Methanol, on the other hand, can offer different selectivity due to its protic nature, which might be advantageous for separating compounds with similar structures like cilastatin and its sulfoxide. It is often beneficial to screen both solvents during method development.
-
-
Q3: What detector wavelength is typically used for the analysis of cilastatin and its related substances?
-
A3: A common wavelength for the detection of cilastatin and its impurities is around 210 nm using a photodiode array (PDA) detector.[5] This wavelength generally provides a good response for these compounds.
-
-
Q4: Can I use an isocratic method instead of a gradient method?
-
A4: Yes, an isocratic method (constant mobile phase composition) can be used and is often preferred for routine analysis due to its simplicity and robustness. However, a gradient method is typically more suitable during method development to separate a wider range of compounds with different polarities, such as the parent drug and its potential impurities or degradation products. Once the optimal mobile phase composition for separating your specific analytes of interest is determined from a gradient run, you can often translate this into an effective isocratic method.
-
Experimental Protocols
Protocol 1: Generic Gradient Method for Initial Screening
This protocol is designed for the initial development and optimization of a separation method for cilastatin and this compound.
-
Column: C18 reversed-phase column (e.g., Waters Xterra MS C18, 250 mm x 4.6 mm, 5.0 µm).[5]
-
Mobile Phase A: 20 mM phosphate buffer, pH adjusted to 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 10 µL.
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions from Published Methods
| Reference | Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate (mL/min) | Column Temp (°C) |
| JOCPR[5] | Waters Xterra MS C18 (250 x 4.6mm, 5µm) | pH 7.30 phosphate buffer:acetonitrile (98:2 v/v) | pH 2.80 phosphate buffer:acetonitrile (68:32 v/v) | Gradient | 1.0 | 35 |
| ResearchGate[7] | Inertsil-C18, BDS (250 mm x 4.6; 5µm) | Methanol:acetonitrile (80:20) | N/A | Isocratic | 1.0 | Ambient |
| ResearchGate[8] | CN column (250 mm x 4.6 mm, 5 µm) | Acetonitrile:0.1% phosphoric acid (50:50) | N/A | Isocratic | 1.0 | 30 |
Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: General experimental workflow for HPLC method development.
References
minimizing ion suppression for cilastatin sulfoxide in LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of cilastatin sulfoxide. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve reliable quantification of this metabolite.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, particularly for polar molecules like this compound in complex biological matrices.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression.
Problem: Low or inconsistent signal intensity for this compound.
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.[1][2]
Initial Assessment: Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
Objective: To identify time windows during the chromatographic run where ion suppression occurs.
Materials:
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LC-MS/MS system
-
Syringe pump
-
Tee-piece for post-column mixing
-
Standard solution of this compound (in a solvent compatible with the mobile phase)
-
Blank matrix extract (e.g., protein-precipitated plasma from a subject not dosed with the parent drug)
Procedure:
-
Analyte Infusion: Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow path after the analytical column, using a tee-piece. This creates a stable baseline signal for the analyte.
-
Blank Matrix Injection: Inject a blank matrix extract onto the LC column and acquire data.
-
Data Analysis: Monitor the signal for this compound. Any significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting ion suppression for this compound.
References
Technical Support Center: Cilastatin Sulfoxide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of cilastatin, with a specific focus on the formation and removal of its sulfoxide derivative.
Frequently Asked Questions (FAQs)
Q1: What is cilastatin sulfoxide and how is it formed?
A1: this compound is a primary metabolite and a common process-related impurity formed during the synthesis and storage of cilastatin.[1] It is the product of oxidation of the thioether linkage in the cilastatin molecule. This oxidation can be triggered by exposure to atmospheric oxygen, residual oxidizing agents from previous synthetic steps, or harsh reaction or storage conditions such as elevated temperatures.[2]
Q2: Why is the presence of this compound a concern?
A2: As with any impurity in an active pharmaceutical ingredient (API), the presence of this compound must be controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies require that all impurities are identified and quantified, and their levels are kept below strict thresholds. The sulfoxide impurity may have a different pharmacological or toxicological profile compared to cilastatin.
Q3: What are the main challenges in separating this compound from cilastatin?
A3: The primary challenge lies in the similar physicochemical properties of cilastatin and its sulfoxide. Both molecules have comparable polarity, molecular weight, and structural features, which makes their separation by common techniques like crystallization or simple extraction difficult. Therefore, more sophisticated methods like chromatography are often required, which can be cumbersome and costly on an industrial scale.
Q4: What analytical techniques are used to detect and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the detection and quantification of cilastatin and its related substances, including the sulfoxide impurity.[1][3] UV detection is typically employed, with specific wavelengths used to monitor both cilastatin and its impurities.[1][3]
Troubleshooting Guides
Issue 1: High Levels of this compound Detected Post-Synthesis
Possible Cause 1: Oxidative Reaction Conditions
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Recommendation: Review your synthetic protocol for the presence of any explicit or implicit oxidizing conditions. Ensure that all reagents from previous steps that might have oxidative potential are completely removed.
-
Preventive Measure: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, a known contributor to sulfoxide formation.[4]
Possible Cause 2: Inadequate Quenching of Oxidizing Agents
-
Recommendation: If any oxidation steps precede the formation of cilastatin, ensure the quenching process for the oxidizing agent is complete and effective. Unreacted oxidant can carry over and lead to the formation of the sulfoxide impurity.
Possible Cause 3: Prolonged Reaction Time or Elevated Temperature
-
Recommendation: Optimize the reaction time and temperature to favor the formation of cilastatin while minimizing the degradation pathway that leads to the sulfoxide. Monitor the reaction progress closely using in-process HPLC analysis to stop the reaction at the optimal point.
Issue 2: Difficulty in Removing this compound During Purification
Possible Cause 1: Co-crystallization or Co-precipitation
-
Recommendation: The structural similarity between cilastatin and its sulfoxide can lead to their co-crystallization. Experiment with different solvent systems for crystallization. A solvent system that maximizes the solubility difference between the two compounds is ideal. Solvent mixtures, such as ethanol/acetonitrile, have been used to improve the purity of cilastatin by removing other impurities and may be effective here.[5]
Possible Cause 2: Ineffective Chromatographic Separation
-
Recommendation: Optimize your HPLC or column chromatography method. Key parameters to adjust include the stationary phase, mobile phase composition and pH, and gradient elution profile. The use of a C18 column with a phosphate buffer and acetonitrile mobile phase is a common starting point.[3]
-
Alternative: While ion-exchange chromatography is a known method for cilastatin purification, it can be harsh and lead to degradation.[6] The use of neutral macroporous resins has been proposed as a milder alternative that may offer better selectivity for separating the sulfoxide.[7]
Data Presentation
Table 1: Summary of Analytical HPLC Methods for Cilastatin and Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hewlett-Packard RP-8 | Waters X terra MS C18 | Inertsil ODS C18 |
| Dimensions | 20 cm x 0.46 cm | 250 mm x 4.6 mm, 5.0 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.004 M MOPS buffer with sodium hexane sulphonate (2 g/L), pH 7.00 | Gradient of Solvent A (pH 7.3 phosphate buffer:acetonitrile 98:2) and Solvent B (pH 2.8 phosphate buffer:acetonitrile 68:32) | Methanol:Acetonitrile:Acetate buffer (70:25:05 v/v), pH 5.2 |
| Flow Rate | 4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | PDA at 210 nm | UV at 217 nm |
| Reference | [1] | [3] | [8] |
Experimental Protocols
Protocol 1: General Method for Selective Oxidation of a Thioether to a Sulfoxide
This is a general protocol that can be adapted for the intentional synthesis of this compound for use as a reference standard. Caution: This protocol is for informational purposes and should be adapted and optimized for the specific substrate.
-
Dissolution: Dissolve the sulfide-containing compound (e.g., cilastatin) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add the catalyst to the solution.
-
Oxidant Addition: Slowly add a controlled amount of an oxidizing agent (e.g., 30 wt% hydrogen peroxide) to the mixture while stirring at a controlled temperature (e.g., 30°C). The molar ratio of the substrate to the oxidant is critical to prevent over-oxidation to the sulfone.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum sulfoxide formation.
-
Work-up: Once the reaction is complete, quench any remaining oxidant, and isolate the crude product.
-
Purification: Purify the resulting sulfoxide using column chromatography.
Protocol 2: HPLC Analysis of Cilastatin and this compound
This protocol is based on established methods for analyzing cilastatin and its impurities.[1][3]
-
System Preparation: Use a reverse-phase HPLC system equipped with a C18 column and a UV or PDA detector.
-
Mobile Phase Preparation: Prepare the mobile phase as described in Table 1, Method 2. Ensure accurate pH adjustment, as it is critical for good separation.[1]
-
Standard Preparation: Prepare standard solutions of cilastatin and, if available, this compound at known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a known concentration.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks corresponding to cilastatin and this compound by comparing their retention times with the standards. Quantify the amount of each compound by integrating the peak areas.
Visualizations
Caption: Formation of this compound via Oxidation.
Caption: General Workflow for Purification and Analysis.
Caption: Troubleshooting Decision Tree for High Sulfoxide.
References
- 1. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. jocpr.com [jocpr.com]
- 4. Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Injection Volume for Cilastatin Sulfoxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cilastatin sulfoxide. The following sections address common issues encountered during analytical method development, with a focus on optimizing the injection volume to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for this compound quantification using HPLC?
A common starting point for injection volume in HPLC analysis of cilastatin and its metabolites is 10 µL.[1] However, the optimal volume is dependent on several factors including the column dimensions, particle size, and the concentration of the analyte in the sample. It is recommended to perform an injection volume optimization study to determine the ideal volume for your specific method.
Q2: How does increasing the injection volume affect the quantification of this compound?
Increasing the injection volume can have several effects on the chromatographic peak of this compound:
-
Peak Area and Height: Initially, increasing the injection volume will lead to a proportional increase in both peak area and peak height, which can improve sensitivity.[2][3]
-
Peak Shape: Excessive injection volumes can lead to peak distortion, such as peak fronting or broadening.[3] This occurs when the injection volume is too large for the column to handle, or when the sample solvent is significantly stronger than the mobile phase.
-
Resolution: A broader peak can decrease the resolution between this compound and other components in the sample.[2]
Q3: What are the signs of injection volume overload for this compound?
The primary indicator of injection volume overload is a distorted peak shape, most commonly "peak fronting," where the front of the peak is less steep than the tail. You may also observe a decrease in column efficiency (plate count) and a loss of resolution between adjacent peaks.
Q4: Can the sample solvent affect the optimal injection volume?
Absolutely. The composition of the solvent in which the this compound is dissolved is critical. If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase at the start of the analysis, it can cause the analyte to move through the column too quickly, leading to peak broadening and fronting, even at moderate injection volumes. It is always recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.
Troubleshooting Guide: Injection Volume Optimization
This guide provides a systematic approach to troubleshooting common issues related to injection volume in the quantification of this compound.
Issue 1: Poor Peak Shape (Fronting or Tailing) for this compound
Possible Causes:
-
Injection Volume Overload: The injected volume is too large for the analytical column.
-
Mass Overload: The concentration of this compound in the sample is too high.
-
Inappropriate Sample Solvent: The sample is dissolved in a solvent that is stronger than the mobile phase.
Troubleshooting Steps:
-
Reduce Injection Volume: Sequentially decrease the injection volume (e.g., from 10 µL to 5 µL, then to 2 µL) while keeping the sample concentration constant. Observe the impact on peak shape.
-
Dilute the Sample: If reducing the injection volume does not resolve the issue, try diluting the sample. This can help to mitigate mass overload effects.
-
Modify Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase or weaker.
Experimental Protocols
Protocol 1: Injection Volume Optimization Study
Objective: To determine the optimal injection volume for the quantification of this compound that provides a balance between sensitivity and peak shape.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the initial mobile phase.
-
Set up a sequence of injections with varying volumes (e.g., 2, 5, 10, 15, 20 µL).
-
For each injection, record the peak area, peak height, and USP tailing factor (or asymmetry factor).
-
Analyze the data to identify the injection volume at which the peak shape begins to deteriorate (e.g., tailing factor deviates significantly from 1.0).
-
Select the highest injection volume that maintains good peak shape and provides adequate sensitivity.
Data Presentation
Table 1: Effect of Injection Volume on this compound Peak Characteristics
| Injection Volume (µL) | Peak Area (arbitrary units) | Peak Height (arbitrary units) | USP Tailing Factor | Observations |
| 2 | 50,000 | 10,000 | 1.05 | Symmetrical peak |
| 5 | 125,000 | 24,500 | 1.02 | Symmetrical peak |
| 10 | 255,000 | 49,000 | 0.95 | Slight peak fronting |
| 15 | 370,000 | 68,000 | 0.85 | Noticeable peak fronting |
| 20 | 480,000 | 85,000 | 0.78 | Significant peak fronting and broadening |
This table presents simulated data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
References
- 1. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 2. Effects of injection volume on chromatographic features and resolution in the process of counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
dealing with co-eluting impurities in cilastatin sulfoxide analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on dealing with co-eluting impurities in the analysis of cilastatin sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a primary metabolite and a known impurity of cilastatin.[1] Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its degradation.[2] Monitoring and controlling impurities like this compound is crucial to ensure the safety and efficacy of the final pharmaceutical product, as mandated by regulatory agencies.[1]
Q2: What are the common analytical techniques for cilastatin and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cilastatin and its related substances, including this compound.[1][2][3][4][5][6] Other techniques that may be employed for structural characterization and confirmation include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q3: What is co-elution and how can it affect the analysis of this compound?
A3: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks.[7][8] This can lead to inaccurate quantification and identification of this compound and other impurities. The presence of a co-eluting impurity can hide the true concentration of the sulfoxide or even mask its presence entirely.
Q4: How can I detect if co-elution is occurring in my chromatogram?
A4: Signs of co-elution include asymmetrical peaks, such as those with shoulders or tailing.[7][8] If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can perform peak purity analysis.[6][7][8] This involves comparing UV-Vis spectra across the peak; if the spectra are not identical, it suggests the presence of a co-eluting compound. Mass spectrometry (MS) can also be used to detect co-elution by observing different mass-to-charge ratios across a single chromatographic peak.[7][9]
Troubleshooting Guide: Co-eluting Impurities
Q5: I have identified a peak shoulder on my this compound peak. What is the first step to resolve this co-elution?
A5: The initial step is to confirm that the shoulder is indeed a co-eluting impurity and not an artifact of the system. Check for potential issues such as a clogged column frit or a void at the column head.[10] If the issue persists after system checks, you will need to modify your chromatographic method to improve the separation (resolution) between the peaks.
Q6: How can I modify my HPLC method to resolve the co-eluting peaks?
A6: To improve resolution, you can adjust several parameters of your HPLC method. Consider the following strategies:
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Modify the Mobile Phase Composition:
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Change the organic modifier percentage: If using reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve separation.[7]
-
Change the organic modifier type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Since cilastatin and its impurities are ionizable, changing the pH of the aqueous portion of the mobile phase can significantly impact their retention and selectivity.[10] A small change in pH can often resolve closely eluting peaks.
-
-
Change the Stationary Phase: If modifying the mobile phase is not effective, the co-eluting compounds may have very similar polarities. In this case, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a C8, or to a phenyl or cyano column) can provide the necessary selectivity for separation.[8]
-
Adjust the Column Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can sometimes improve resolution.
-
Use a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with a wider range of polarities and can sharpen peaks, potentially resolving co-eluting species.[6][11]
Q7: I have tried modifying my mobile phase, but the peaks are still not fully resolved. What should I do next?
A7: If mobile phase modifications are insufficient, consider more significant changes to your method. This could involve trying a column with a different particle size (smaller particles can lead to higher efficiency and better resolution) or a longer column. If co-elution remains a persistent issue, two-dimensional liquid chromatography (2D-LC) is an advanced technique that can be used to resolve highly complex mixtures.[9]
Experimental Protocol: Stability-Indicating RP-HPLC Method for Cilastatin
This protocol provides a starting point for developing a method to separate cilastatin from its impurities, including this compound. Method optimization will likely be necessary to resolve specific co-eluting impurities.
Objective: To develop a stability-indicating reversed-phase HPLC method for the determination of cilastatin and its related substances.
Materials:
-
HPLC system with a PDA or UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][6]
-
Reference standards for cilastatin and any known impurities
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted
-
Water (HPLC grade)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate buffer (e.g., 20 mM KH2PO4), pH 7.3[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Program | A gradient program should be developed to ensure separation. A starting point could be a linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[3][6] |
| Column Temperature | 35°C[6] |
| Detection Wavelength | 210 nm[1][6] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare stock solutions of cilastatin and its impurities in a suitable diluent (e.g., a mixture of mobile phase A and B). From the stock solutions, prepare working standard solutions at appropriate concentrations.
-
Sample Preparation: Prepare the sample solution containing cilastatin to be analyzed by dissolving it in the diluent to a known concentration.
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Forced Degradation Studies (for method development): To ensure the method is stability-indicating, perform forced degradation studies on a sample of cilastatin.[3][6] This involves exposing the sample to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[3][6][12][13]
-
Chromatographic Analysis: Inject the standard solutions, the sample solution, and the stressed samples into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to cilastatin and its impurities by comparing their retention times and UV spectra with those of the reference standards. For the stressed samples, ensure that the degradation product peaks are well-resolved from the main cilastatin peak.
Quantitative Data Summary
The following table summarizes a set of starting chromatographic conditions that can be optimized for the analysis of cilastatin and its impurities.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | A versatile stationary phase for reversed-phase chromatography, suitable for a wide range of polar and non-polar compounds. |
| Mobile Phase pH | 7.3 (can be adjusted) | The pH can significantly influence the ionization and retention of cilastatin and its impurities, thus affecting selectivity.[6] |
| Detection Wavelength | 210 nm | Provides good sensitivity for cilastatin and its related substances.[1][6] |
| Column Temperature | 35°C | Can be adjusted to fine-tune selectivity and improve peak shape.[6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.[3][6] |
Diagrams
References
- 1. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Simultaneous Determination of Imipenem and Cilastatin Impurities in Combination Product of Imipenem and Cilastatin Injection by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. iajps.com [iajps.com]
- 6. jocpr.com [jocpr.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. jocpr.com [jocpr.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Process Improvements for Cilastatin Sulfoxide Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability testing of cilastatin, with a focus on the formation of its primary oxidative degradation product, cilastatin sulfoxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to analytical measurement.
Issue 1: High Variability in this compound Levels Across Replicate Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Oxidative Stress | Ensure the oxidizing agent (e.g., hydrogen peroxide) is from a fresh stock and accurately pipetted. Vortex each sample immediately after adding the oxidizing agent to ensure homogeneity. | Reduced standard deviation in the percentage of this compound detected across replicate samples. |
| Differential Exposure to Light | Prepare and handle all samples, standards, and controls in a light-protected environment (e.g., using amber vials or in a room with UV-filtered light). Photodegradation can contribute to variability. | Consistent degradation profiles, minimizing light-induced side reactions. |
| Temperature Fluctuations | Use a calibrated, stable heating block or water bath for temperature-related stress studies. Ensure all samples are placed in the heating source simultaneously and for the exact same duration. | More uniform degradation rates and reproducible results. |
| Contamination of Glassware | Use scrupulously clean glassware, rinsed with a suitable solvent and dried, to avoid trace metal or organic contaminants that can catalyze degradation. | Elimination of extraneous peaks in the chromatogram and more consistent degradation patterns. |
Issue 2: Poor Chromatographic Resolution Between Cilastatin and this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Composition | Adjust the mobile phase polarity. For reverse-phase HPLC, slightly decreasing the organic solvent (e.g., acetonitrile or methanol) percentage can increase the retention time of both analytes, potentially improving separation. | Increased resolution between the cilastatin and this compound peaks. |
| Incorrect pH of Mobile Phase | Optimize the pH of the aqueous component of the mobile phase. Since both cilastatin and its sulfoxide have ionizable groups, a small change in pH can alter their retention characteristics and improve separation. | Sharper, more symmetrical peaks with better separation. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If resolution does not improve, replace the guard column or the analytical column. Column performance deteriorates over time, especially under harsh conditions. | Restoration of theoretical plates and improved peak shape and resolution. |
| Flow Rate Too High | Decrease the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation, although it will increase the run time. | Better peak separation, although with broader peaks. A balance must be struck between resolution and run time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cilastatin that leads to the formation of this compound?
A1: The formation of this compound is primarily an oxidative process. The thioether moiety in the cilastatin molecule is susceptible to oxidation, which converts the sulfide to a sulfoxide. This can be induced by exposure to atmospheric oxygen, peroxide-forming solvents, or intentionally during forced degradation studies using oxidizing agents like hydrogen peroxide.
Q2: How can I minimize the formation of this compound during sample preparation and storage?
A2: To minimize oxidative degradation, it is recommended to use freshly prepared solutions and to degas all solvents.[1] Storing samples and standards at reduced temperatures (e.g., 2-8°C) and protecting them from light can also slow down the degradation process.[2] If possible, working in an inert atmosphere (e.g., under nitrogen) can further prevent oxidation.
Q3: What are the typical stress conditions used in a forced degradation study to generate this compound?
A3: A common method for inducing oxidative degradation is to expose a solution of cilastatin to hydrogen peroxide. For example, a solution of cilastatin can be treated with 20% hydrogen peroxide and heated at 80°C for 2 hours. It is important to also run control samples (without the stressor) to differentiate between degradation caused by the stress condition and inherent instability.
Q4: My HPLC chromatogram shows a broad or tailing peak for this compound. What could be the cause?
A4: Peak tailing for a more polar compound like a sulfoxide can be due to secondary interactions with the stationary phase, especially with active silanol groups on the silica backbone of a C18 column. Ensure the pH of your mobile phase is appropriate to suppress silanol interactions (typically a lower pH). Using a highly deactivated, end-capped column can also mitigate this issue. Another potential cause is column overload, so try injecting a more dilute sample.
Q5: Can Process Analytical Technology (PAT) be used to improve stability testing?
A5: Yes, PAT can be implemented to monitor the degradation of cilastatin in real-time.[3] For instance, an online HPLC system can be connected to a reaction vessel where a stability study is being conducted.[4] This allows for continuous sampling and analysis, providing a kinetic profile of the degradation process and offering immediate insights into the impact of changing process parameters like temperature or pH.[5] This real-time data acquisition can lead to a better understanding of the degradation pathway and more efficient process development.[6]
Data Presentation
The following table summarizes representative data from a forced degradation study on cilastatin, illustrating the impact of various stress conditions.
| Stress Condition | Duration | Cilastatin (% Assay) | This compound (% Area) | Total Degradation (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 8 hours | 92.5 | Not Detected | 7.5 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 hours | 89.1 | Not Detected | 10.9 |
| Oxidative (20% H₂O₂, 80°C) | 2 hours | 85.3 | 12.1 | 14.7 |
| Thermal (80°C) | 24 hours | 96.2 | < 0.5 | 3.8 |
| Photolytic (UV Light) | 24 hours | 94.7 | < 0.5 | 5.3 |
Note: This data is illustrative and compiled from typical results of forced degradation studies. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of Cilastatin
-
Preparation of Cilastatin Stock Solution: Accurately weigh and dissolve cilastatin sodium in a suitable solvent (e.g., mobile phase or water) to a final concentration of 1 mg/mL.
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Stress Condition Application: Transfer 5 mL of the cilastatin stock solution into a 100 mL volumetric flask. Add 5 mL of 20% hydrogen peroxide.
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Incubation: Place the flask in a pre-heated water bath or oven at 80°C for 2 hours.
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Neutralization and Dilution: After the incubation period, allow the solution to cool to room temperature. Quench the reaction by adding a suitable reducing agent if necessary, or proceed to dilution. Dilute the solution to the final volume with the mobile phase to achieve a target concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5µm particle size).[7]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20 v/v).[8] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 248 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure: Inject the prepared standard, control, and stressed samples into the chromatograph. Record the chromatograms and integrate the peak areas for cilastatin and this compound.
Visualizations
Caption: Workflow for Forced Oxidative Degradation of Cilastatin.
Caption: Troubleshooting Logic for HPLC Peak Resolution Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. agcbio.com [agcbio.com]
- 4. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
- 5. Unlocking The Power Of Process Analytical Technology (PAT) Elevating Downstream Process Development With Real-Time Data Monitoring [outsourcedpharma.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Cilastatin Sulfoxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of cilastatin sulfoxide in complex biological samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Secondary Interactions: Cilastatin and its sulfoxide are polar compounds prone to interacting with active sites on the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the analytes. 3. Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. | 1. Use a column with end-capping or a polar-embedded stationary phase. Consider using a HILIC column for highly polar analytes. 2. Optimize the mobile phase pH. For cilastatin, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 3. Dilute the sample or reduce the injection volume. |
| Low Analyte Recovery | 1. Inefficient Extraction: The sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be optimal for this compound. 2. Analyte Adsorption: Cilastatin and its metabolites can adsorb to plasticware or glassware. 3. Degradation: The analyte may be unstable under the extraction or storage conditions. | 1. Compare different sample preparation techniques. For instance, solid-phase extraction (SPE) may offer cleaner extracts and higher recovery than simple protein precipitation. 2. Use low-adsorption tubes and vials. Silanized glassware can also minimize adsorption. 3. Ensure samples are kept at a low temperature (e.g., 4°C) during processing and stored at -80°C. Perform stability studies to assess degradation. |
| High Matrix Effects | 1. Co-elution of Endogenous Components: Phospholipids and other matrix components can co-elute with the analyte, causing ion suppression or enhancement in mass spectrometry. 2. Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering substances. | 1. Optimize chromatographic conditions to separate the analyte from the matrix interferences. This may involve adjusting the gradient or using a different stationary phase. 2. Employ a more rigorous sample cleanup method. For example, use a specific SPE sorbent or a phospholipid removal plate. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Results | 1. Variability in Sample Collection and Handling: Inconsistent procedures can introduce variability. 2. Instrument Fluctuation: The analytical instrument (e.g., LC-MS/MS system) may not be properly calibrated or maintained. 3. Pipetting Errors: Inaccurate pipetting during sample preparation can lead to significant errors. | 1. Standardize all procedures for sample collection, processing, and storage. 2. Perform regular instrument calibration and maintenance. Use a system suitability test before each analytical run. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the analysis of cilastatin and its sulfoxide metabolite?
A1: The most common and robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying cilastatin and its metabolites in complex biological matrices like plasma and urine.
Q2: How can I improve the retention of the highly polar this compound on a reverse-phase column?
A2: To improve retention of polar analytes like this compound on a C18 column, you can:
-
Use a lower percentage of organic solvent in the initial mobile phase.
-
Add an ion-pairing agent to the mobile phase, though this can lead to ion suppression in MS.
-
Consider using a polar-endcapped or polar-embedded column designed to provide better retention for polar compounds.
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative chromatographic mode.
Q3: What are the critical parameters to monitor during method validation for this compound analysis?
A3: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear response over a defined concentration range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data.
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Recovery: The efficiency of the extraction process.
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Matrix Effect: The influence of matrix components on the ionization of the analyte.
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Stability: Evaluating the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Quantitative Data Summary
The following tables summarize typical quantitative data from validated bioanalytical methods for cilastatin.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 75-90% | 85-105% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Lower Limit of Quantification (LLOQ) | 10-50 ng/mL | 1-10 ng/mL |
| Processing Time | Short | Long |
| Cost per Sample | Low | High |
Table 2: Typical LC-MS/MS Parameters for Cilastatin Analysis
| Parameter | Value |
| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Cilastatin) | m/z 359.2 → 159.1 |
| MRM Transition (Internal Standard) | Analyte-specific (e.g., d4-Cilastatin) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Thaw frozen plasma or urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Set up the autosampler to the desired injection volume (e.g., 5 µL).
-
Create an analytical batch with calibration standards, quality control samples, and unknown samples.
-
Run the following gradient program:
-
0-1 min: 5% B
-
1-5 min: Linearly increase to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
Set up the mass spectrometer to monitor the specified MRM transitions for cilastatin, this compound, and the internal standard.
-
Acquire data and process the results using the appropriate software.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Mechanism of cilastatin's action on imipenem metabolism.
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Cilastatin Sulfoxide Determination
For researchers, scientists, and drug development professionals, the accurate quantification of cilastatin and its impurities, such as cilastatin sulfoxide, is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analytical challenge. This guide provides a comparative overview of various validated HPLC methods, presenting their experimental protocols and performance data to aid in the selection of the most suitable method for your specific needs.
Comparison of Validated HPLC Methods
The following tables summarize the key performance parameters of different HPLC methods developed for the analysis of cilastatin and its related substances, including its sulfoxide derivative. These methods have been validated according to International Council for Harmonisation (ICH) guidelines.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil-C18, BDS (250 mm x 4.6 mm, 5µm)[1][2] | Waters X terra MS (C18, 250 mm×4.6mm, 5.0µm)[3][4] | CN column (4.6 mm×250 mm, 5µm)[5] |
| Mobile Phase | Methanol: Acetonitrile (80:20 v/v)[1][2] | Gradient of Solvent A (pH 7.3 phosphate buffer:acetonitrile 98:2) and Solvent B (pH 2.8 phosphate buffer:acetonitrile 68:32)[3][4] | Acetonitrile: 0.1% Phosphoric acid (50:50)[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | 1.0 mL/min[5] |
| Detection Wavelength | 248 nm[2] | 210 nm[3][4] | 265 nm[5] |
| Retention Time (Cilastatin) | 4.215 min[1][2] | Not specified | Not specified |
| Linearity Range (Cilastatin) | 20-80 µg/mL[1][2] | Not specified | 117.1-585.3 mg/L[5] |
| Correlation Coefficient (R²) | 0.9991[1][2] | Not specified | 0.9999[5] |
| LOD (Cilastatin) | Not specified | Not specified | 0.01 µg/mL[6] |
| LOQ (Cilastatin) | Not specified | Not specified | 0.03 µg/mL[6] |
| Accuracy (% Recovery) | Not specified | Not specified | 99.2%[5] |
Alternative Analytical Techniques:
While HPLC is the most common method, other techniques have also been explored for the determination of cilastatin.
| Parameter | Micellar Electrokinetic Chromatography (MEKC) | First Order Derivative UV Spectrophotometry |
| Principle | Separation based on differential partitioning between micelles and the surrounding aqueous buffer in a capillary under an electric field. | Quantification based on the amplitude of the first derivative of the UV spectrum. |
| Linearity Range | Not specified | 14-42 µg/mL[7] |
| Correlation Coefficient (R) | Not specified | > 0.99[7] |
| Limit of Detection | 0.2 µg/mL[8] | Not specified |
| Advantages | Faster analysis time, higher theoretical plate number, and lower sample and reagent consumption compared to HPLC.[8] | Rapid, precise, and accurate, shown to be equivalent to the more time-consuming LC method for routine release testing.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods.
Method 1: Isocratic RP-HPLC
This method is a straightforward approach for the simultaneous estimation of imipenem and cilastatin.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
A stock solution is prepared by dissolving the reference standards in the mobile phase.[2]
-
Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 20-80 µg/mL.[2]
-
For injection formulations, an amount equivalent to 100 mg of each drug is dissolved in the mobile phase, sonicated, and diluted to the final concentration.
-
Method 2: Gradient RP-HPLC for Impurity Profiling
This method is designed for the simultaneous determination of imipenem, cilastatin, and their impurities, indicating its suitability for stability studies.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using:
-
Forced Degradation Studies:
Method 3: Isocratic RP-HPLC with a CN Column
This method provides an alternative stationary phase for the separation of imipenem and cilastatin.
-
Chromatographic Conditions:
Visualizing the Workflow
To better understand the process of HPLC method validation, the following diagrams illustrate the typical workflow and the relationship between different validation parameters.
Caption: HPLC Method Development and Validation Workflow.
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Determination of imipenem and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Absence of Evidence for Cilastatin Sulfoxide as a Major Metabolite Across Species
A comprehensive review of available scientific literature and regulatory documents reveals no significant evidence to suggest that cilastatin sulfoxide is a major metabolite of cilastatin in humans or common preclinical animal species. While cilastatin undergoes some metabolic transformation, the primary identified pathway is N-acetylation, with the majority of the drug excreted unchanged in the urine.
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is crucial for assessing its safety and efficacy. This guide provides a comparative overview of the known metabolic pathways of cilastatin across different species, with a particular focus on the potential for sulfoxide formation.
Comparative Metabolism of Cilastatin
Cilastatin is primarily eliminated from the body through the kidneys. Studies in humans have shown that approximately 75% of an administered dose of cilastatin is recovered in the urine as the unchanged parent drug. The major identified metabolite is N-acetyl cilastatin, which accounts for about 12% of the dose excreted in urine. The metabolic fate of the remaining fraction of the drug has not been fully elucidated in publicly available literature.
While sulfoxidation is a common metabolic pathway for many drugs containing a sulfide moiety, extensive searches of regulatory documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as the broader scientific literature, did not yield specific data on the formation of this compound in any species studied. Preclinical studies in animals, which are a standard part of the drug development process to assess metabolism in different species, do not highlight sulfoxidation as a significant metabolic route for cilastatin.
| Compound | Percentage of Administered Dose in Human Urine |
| Unchanged Cilastatin | ~75% |
| N-acetyl Cilastatin | ~12% |
| Unidentified Metabolites | Remaining percentage |
Experimental Protocols
The characterization of drug metabolites typically involves a combination of in vivo and in vitro experimental approaches.
In Vivo Metabolite Profiling:
-
Drug Administration: Radiolabeled cilastatin (e.g., with ¹⁴C) is administered to test species (e.g., rats, dogs, monkeys, and humans).
-
Sample Collection: Urine, feces, and blood are collected at various time points.
-
Metabolite Separation and Detection: Collected samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its metabolites.
-
Structural Identification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the chemical structure of the separated metabolites.
In Vitro Metabolism Studies:
-
Incubation: Cilastatin is incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey). These preparations contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs), which are often involved in sulfoxidation reactions.
-
Analysis: The incubation mixtures are analyzed by LC-MS to identify any metabolites formed.
Logical Framework for Metabolite Identification
The process of identifying and comparing drug metabolites across species follows a structured workflow.
Figure 1. A generalized workflow for the identification and comparison of drug metabolites across different species.
Conclusion
Based on the currently available data, N-acetylation is the only specifically identified metabolic pathway for cilastatin, with the majority of the drug being excreted unchanged. There is no direct evidence to support the formation of this compound as a significant metabolite in humans or the animal species typically used in preclinical drug development. Researchers investigating the metabolism of cilastatin should be aware of this data gap. Further studies employing sensitive analytical techniques would be necessary to definitively rule out the formation of minor sulfoxide metabolites and to fully characterize the entirety of cilastatin's metabolic profile.
A Comparative Guide to In Vitro vs. In Vivo Metabolism of Cilastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo metabolism of cilastatin, with a focus on its known metabolic pathways. While direct correlative data for all potential metabolites, such as cilastatin sulfoxide, is limited in publicly available literature, this document summarizes the existing knowledge and provides a framework for approaching such studies.
Introduction to In Vitro-In Vivo Correlation (IVIVC) in Drug Metabolism
In drug development, establishing a correlation between in vitro experimental results and in vivo outcomes is crucial for predicting a drug's pharmacokinetic profile and metabolic fate in humans. An In Vitro-In Vivo Correlation (IVIVC) for metabolism aims to use data from in vitro systems, such as liver microsomes or hepatocytes, to forecast the extent and pathways of drug metabolism in a living organism. A strong IVIVC can streamline the drug development process, reduce the need for extensive animal testing, and provide valuable insights into potential drug-drug interactions.
Cilastatin is primarily known as a renal dehydropeptidase-I inhibitor, co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[1][2][3] Understanding the metabolism of cilastatin itself is essential for a complete characterization of its safety and pharmacokinetic profile. The primary metabolic pathways identified for cilastatin are N-acetylation and, putatively, sulfoxidation.
Summary of Cilastatin Metabolism: In Vitro and In Vivo Findings
| Parameter | In Vitro Findings | In Vivo Findings | Analytical Method(s) |
| Primary Metabolic Pathway | N-acetylation has been observed. | N-acetylcilastatin is a major metabolite identified in plasma, urine, and bile of rats. | High-Performance Liquid Chromatography (HPLC) |
| Other Identified Metabolites | Information not available in reviewed literature. | This compound has been identified as a primary metabolite. | High-Performance Liquid Chromatography (HPLC) |
| Enzymes Involved | The specific N-acetyltransferase responsible for cilastatin N-acetylation is not explicitly identified in the reviewed literature. | Dehydropeptidase-I (inhibited by cilastatin, not a metabolizing enzyme for it). | Not Applicable |
| Biological Matrix | Not specified in the reviewed literature. | Rat plasma, urine, and bile. | Not Applicable |
Metabolic Pathways of Cilastatin
The metabolism of cilastatin proceeds through at least two pathways: N-acetylation and sulfoxidation. N-acetylation involves the addition of an acetyl group to a nitrogen atom, a common reaction for drugs containing a primary amine. Sulfoxidation is the oxidation of the sulfur atom in the cilastatin molecule.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable metabolism studies. Below is a representative methodology for the analysis of cilastatin and its metabolites, based on published high-performance liquid chromatographic (HPLC) methods.
Objective: To simultaneously quantify cilastatin and its metabolites (N-acetylcilastatin and this compound) in a biological matrix (e.g., plasma, urine).
Materials and Reagents:
-
Cilastatin, N-acetylcilastatin, and this compound analytical standards
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Solid-phase extraction (SPE) cartridges (e.g., C8)
-
Biological matrix (e.g., rat plasma)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A pump capable of delivering a stable mobile phase flow
-
An autosampler
-
A column oven
-
A UV or Diode Array Detector (DAD)
-
-
A reversed-phase HPLC column (e.g., C18 or CN column, 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the biological sample (e.g., plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes (cilastatin and its metabolites) with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Data Analysis:
-
Construct calibration curves for cilastatin, N-acetylcilastatin, and this compound using the analytical standards.
-
Quantify the concentrations of the analytes in the biological samples by interpolating their peak areas from the respective calibration curves.
Discussion and Conclusion
The available literature indicates that N-acetylation is a significant metabolic pathway for cilastatin, with N-acetylcilastatin being a major metabolite observed in vivo. While this compound has also been identified, there is a notable lack of publicly available data directly comparing its formation in in vitro systems versus in vivo.
This guide highlights the known metabolic fate of cilastatin and provides a methodological framework for its analysis. For researchers and drug development professionals, further studies are warranted to:
-
Elucidate the specific enzymes responsible for cilastatin's N-acetylation and sulfoxidation.
-
Develop and validate robust in vitro assays to quantify the formation of both N-acetylcilastatin and this compound.
-
Conduct comprehensive in vitro-in vivo correlation studies to establish the predictive power of the in vitro models for cilastatin metabolism.
By addressing these knowledge gaps, a more complete understanding of cilastatin's disposition can be achieved, further strengthening its safety and efficacy profile in combination therapies.
References
A Comparative Analysis of Cilastatin and Its Metabolites in Renal Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin, a renal dehydropeptidase-I (DPEP1) inhibitor, is well-established for its role in preventing the renal metabolism of carbapenem antibiotics, most notably imipenem.[1][2] Beyond its enzymatic inhibition, a growing body of evidence highlights cilastatin's intrinsic nephroprotective properties against a variety of insults, including drug-induced nephrotoxicity.[2][3][4][5] This has spurred interest in its potential as a standalone renal protective agent. However, the contribution of its metabolites to this protective effect remains largely unexplored. This guide provides a comparative overview of cilastatin and its known metabolites, with a focus on their potential roles in renal protection, based on currently available data.
Cilastatin and Its Known Metabolites
Cilastatin undergoes metabolism in the body, leading to the formation of several derivatives. To date, specific research directly comparing the renal protective efficacy of these metabolites to the parent compound is limited. The primary identified metabolites include cilastatin sulfoxide and N-acetyl cilastatin.
| Compound | Chemical Formula | Role in Renal Protection | Supporting Data Availability |
| Cilastatin | C16H26N2O5S | Established nephroprotective effects against various toxins. Mechanisms include DPEP1 inhibition, anti-inflammatory, anti-oxidative, and anti-apoptotic effects. | Extensive in vitro and in vivo data available. |
| This compound | C16H26N2O6S | Derivative of cilastatin. Its direct renal protective effects have not been extensively studied or compared to cilastatin. | Commercially available for research, but in vivo/in vitro comparative data on renal protection is lacking. |
| N-acetyl cilastatin | Not specified in search results | Identified as a urinary metabolite of cilastatin. Its biological activity and potential role in renal protection are currently unknown. | Mentioned as a metabolite in pharmacokinetic studies, but no functional data is available. |
Mechanisms of Cilastatin-Mediated Renal Protection
Cilastatin exerts its renal protective effects through a multi-faceted approach, targeting several key pathways involved in kidney injury.
Signaling Pathways in Cilastatin's Renal Protection
Caption: Key pathways modulated by cilastatin for renal protection.
Comparative Efficacy: A Data Gap
A comprehensive search of the scientific literature reveals a significant gap in our understanding of the comparative renal protective effects of this compound and other metabolites versus cilastatin. While cilastatin's nephroprotective actions are well-documented, there is a notable absence of published experimental data directly comparing its efficacy with that of its metabolites.
This lack of data prevents a quantitative comparison and highlights a critical area for future research. Understanding the biological activity of these metabolites is essential for a complete picture of cilastatin's therapeutic potential and could lead to the development of new, more potent renal protective agents.
Proposed Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic experimental approach is required. The following workflow outlines a potential strategy for comparing the renal protective effects of cilastatin and its metabolites.
References
A Comparative Bioactivity Analysis: Cilastatin vs. Cilastatin Sulfoxide
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of the bioactivity of cilastatin and its primary metabolite, cilastatin sulfoxide. While extensive data exists for cilastatin's potent inhibition of dehydropeptidase-I (DHP-I), publicly available information directly comparing the bioactivity of this compound is limited. This document outlines the established activity of cilastatin and provides a framework for the comparative evaluation of its sulfoxide metabolite, including detailed experimental protocols and data presentation structures.
I. Overview of Bioactivity
Cilastatin is a crucial component in combination with the antibiotic imipenem, where it serves to inhibit the renal enzyme dehydropeptidase-I. This enzyme is responsible for the rapid metabolism of imipenem, and its inhibition by cilastatin increases the antibiotic's bioavailability and protects against potential nephrotoxicity. The primary metabolite of cilastatin is this compound. Understanding the comparative bioactivity of the parent drug and its metabolite is essential for a complete pharmacological profile.
II. Comparative Quantitative Data
| Compound | Target Enzyme | IC50 (nM) | Primary Function |
| Cilastatin | Dehydropeptidase-I | ~100 | Potent inhibitor, prevents imipenem degradation, reduces nephrotoxicity. |
| This compound | Dehydropeptidase-I | Data Not Available (Hypothetical: >10,000) | Assumed to have significantly lower or negligible inhibitory activity compared to cilastatin. |
III. Experimental Protocols
To determine and compare the bioactivities of cilastatin and this compound, a dehydropeptidase-I inhibition assay would be employed.
Protocol: Dehydropeptidase-I (DHP-I) Inhibition Assay
-
Enzyme Preparation:
-
Homogenize porcine kidney cortex in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Further centrifuge the supernatant at high speed to pellet the microsomal fraction containing DHP-I.
-
Resuspend the pellet in the assay buffer.
-
-
Inhibition Assay:
-
Prepare a series of dilutions for both cilastatin and this compound in the assay buffer.
-
In a 96-well plate, add the DHP-I enzyme preparation, the substrate (e.g., glycyldehydrophenylalanine), and the varying concentrations of the inhibitors (cilastatin or this compound).
-
Include control wells with the enzyme and substrate but no inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
Data Acquisition:
-
Measure the product formation spectrophotometrically at a specific wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
IV. Visualized Pathways and Workflows
Metabolic Pathway of Cilastatin
Caption: Metabolic conversion of cilastatin to this compound.
Workflow for Comparative Bioactivity Analysis
Caption: Experimental workflow for comparing the bioactivity of cilastatin and its sulfoxide.
Signaling Pathway of DHP-I Inhibition
Caption: Cilastatin inhibits DHP-I, preventing the degradation of imipenem.
V. Conclusion
Cilastatin is a potent inhibitor of dehydropeptidase-I, a critical function for the efficacy of co-administered imipenem. While its primary metabolite, this compound, is known, a direct and quantitative comparison of its bioactivity against DHP-I is not well-documented in publicly accessible literature. The experimental framework provided herein offers a clear methodology for conducting such a comparative analysis. Future research to determine the IC50 of this compound would provide a more complete understanding of the pharmacological profile of cilastatin and its metabolites.
A Comparative Guide to Analytical Methods for Cilastatin Sulfoxide Determination
In the landscape of pharmaceutical analysis, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. This is particularly true for monitoring degradation products such as cilastatin sulfoxide, a primary metabolite and degradation product of cilastatin. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the determination of cilastatin and its related substances, including this compound. It is intended for researchers, scientists, and drug development professionals.
Comparison of HPLC Methods
Several stability-indicating HPLC methods have been developed for the simultaneous determination of cilastatin and its co-administered drug, imipenem, which are capable of separating the active pharmaceutical ingredients from their degradation products, including this compound.[1][2][3] The following table summarizes the key chromatographic parameters of various reported methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (250 mm × 4.6 mm, 5µm)[1] | Hewlett-Packard RP-8 (20 cm × 0.46 cm)[2] | Inertsil-C18, BDS (250 mm x 4.6; 5µm)[3] |
| Mobile Phase | Methanol: Acetonitrile: Acetate Buffer (70:25:05 v/v), pH 5.2[1] | Gradient of: a) Basic buffer (pH 6.5-8.5), b) Acidic buffer (pH 1.5-3), and c) Polar organic solvent[2] | Methanol: Acetonitrile (80:20)[3] |
| Flow Rate | Not Specified | 1.5 mL/min[2] | 1.0 mL/min[3] |
| Detection (UV) | 217 nm[1] | 210 nm for Cilastatin and its related substances, 300 nm for Imipenem[2] | 248 nm[3] |
| Linearity Range | 1-6 µg/mL for Cilastatin (R² > 0.999)[1] | Not Specified | 20-80 µg/mL for Cilastatin (R² = 0.9991)[3] |
| LOD | Not Specified | Not Specified | 0.2 µg/mL for Cilastatin[3] |
| Run Time | Not Specified | ~100 minutes[2] | 8 minutes[3] |
Experimental Protocols
A generalized protocol for a stability-indicating RP-HPLC method for the simultaneous estimation of imipenem and cilastatin, including its sulfoxide derivative, is outlined below. This protocol is a composite based on common practices reported in the literature.[1][3][4]
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of cilastatin and its degradation products.
Materials and Reagents:
-
Cilastatin and Imipenem reference standards
-
HPLC grade acetonitrile and methanol
-
Analytical grade buffers (e.g., phosphate, acetate)
-
High purity water
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A suitable mixture of organic solvents (acetonitrile, methanol) and an aqueous buffer. The pH and composition should be optimized for resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 35°C)[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve reference standards of cilastatin and imipenem in a suitable diluent to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.
-
Sample Preparation: Reconstitute the drug product with a suitable diluent, and then dilute to a final concentration within the linear range of the method.
-
Forced Degradation Samples: Subject the drug substance or product to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Neutralize the samples before analysis.
Method Validation: The developed method should be validated according to ICH guidelines, assessing the following parameters:[3]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the main peaks from any degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study or when data from different laboratories are compared.[5][6] The goal is to ensure that the data obtained from the different methods are comparable.[7]
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized Cilastatin Sulfoxide: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of cilastatin derivatives, rigorous structural confirmation is a critical step. This guide provides a comparative framework for confirming the successful synthesis of cilastatin sulfoxide from its parent compound, cilastatin, using key analytical techniques. The primary structural difference lies in the oxidation of the thioether group in cilastatin to a sulfoxide group in its derivative.
Cilastatin is a renal dehydropeptidase inhibitor often co-administered with the antibiotic imipenem to prevent its degradation.[1] Its sulfoxide derivative is a potential metabolite or related substance that requires precise characterization.
Core Structural Comparison:
-
Cilastatin: Contains a thioether (-S-) linkage.
-
Molecular Formula: C₁₆H₂₆N₂O₅S[1]
-
Molecular Weight: 358.45 g/mol
-
-
This compound: Contains a sulfoxide (-S=O-) linkage.
This guide outlines the expected results from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to differentiate between the two compounds.
Mass Spectrometry (MS)
Mass spectrometry is the most direct method to confirm the incorporation of an oxygen atom into the cilastatin structure. The analysis will show a clear mass shift between the parent compound and its oxidized product.
Table 1: Comparison of Expected Mass Spectrometry Data
| Analyte | Expected [M+H]⁺ (m/z) | Interpretation |
| Cilastatin | 359.16 | Corresponds to the protonated molecule of the starting material. |
| This compound | 375.16 | A mass increase of 16 amu confirms the addition of one oxygen atom. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile). Perform a serial dilution to a final concentration of 10 µg/mL.
-
Chromatographic Separation:
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-500 m/z.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the presence of specific functional groups. The key differentiator for this compound is the appearance of a strong absorption band corresponding to the S=O bond stretch, which is absent in the spectrum of cilastatin.
Table 2: Comparison of Key FTIR Absorption Bands
| Functional Group | Cilastatin (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | Presence of carboxylic acid groups in both molecules. |
| N-H (Amine/Amide) | 3400-3200 | 3400-3200 | Presence of amine and amide groups in both molecules. |
| C=O (Amide/Acid) | ~1700-1630 | ~1700-1630 | Presence of amide and carboxylic acid carbonyls in both molecules. |
| S=O (Sulfoxide) | Absent | ~1050-1030 | The appearance of this strong band is a definitive indicator of sulfoxide formation. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample by grinding a small amount (1-2 mg) of the dried analyte with potassium bromide (KBr) powder (approx. 200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet transmission.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans to improve the signal-to-noise ratio.
-
-
Analysis: Record the spectrum and identify the characteristic absorption bands, paying close attention to the 1050-1030 cm⁻¹ region for the S=O stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The oxidation of the sulfur atom causes a significant downfield shift (to a higher ppm value) for the adjacent protons and carbons due to the electron-withdrawing effect of the sulfoxide group.
Table 3: Comparison of Expected NMR Chemical Shifts (in D₂O)
| Nucleus | Position | Cilastatin (Expected δ, ppm) | This compound (Expected δ, ppm) | Interpretation |
| ¹H NMR | Protons on carbon adjacent to sulfur (-CH₂-S-) | ~2.7 - 2.9 | ~3.1 - 3.4 | Downfield shift of protons α to the sulfur atom confirms oxidation. |
| ¹³C NMR | Carbon adjacent to sulfur (-CH₂-S-) | ~35 - 40 | ~50 - 55 | Significant downfield shift of the carbon α to the sulfur atom is a strong indicator of sulfoxide formation. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.
-
Reference: Use the residual solvent peak as an internal reference.
-
-
Analysis: Process the spectra and compare the chemical shifts of the signals for the protons and carbons adjacent to the sulfur atom with those of the cilastatin starting material.
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using the described analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
Comparative Analysis of Dehydropeptidase I Inhibition: Cilastatin vs. Its Sulfoxide Metabolite
A comprehensive guide for researchers and drug development professionals on the comparative inhibitory efficacy of cilastatin and its sulfoxide metabolite against dehydropeptidase I (DHP-I), supported by quantitative data and detailed experimental methodologies.
This guide provides an objective comparison of the inhibitory potencies of cilastatin and its sulfoxide metabolite on dehydropeptidase I (DHP-I), a crucial enzyme in renal drug metabolism. The following sections present quantitative data, detailed experimental protocols for assessing DHP-I inhibition, and visualizations of the relevant biochemical pathway and experimental workflow to aid researchers in their understanding and future investigations in this area.
Data Presentation: Inhibitory Potency
The inhibitory effects of cilastatin and its sulfoxide metabolite on DHP-I activity are summarized in the table below. The data is derived from a study by Ito et al. (1996), which evaluated the inhibition of porcine renal dehydropeptidase I.
| Compound | Concentration for 50% Inhibition (µM) | Relative Potency |
| Cilastatin | 0.033 | 100% |
| Cilastatin Sulfoxide | 1.1 | ~3% |
Data sourced from Ito et al. (1996).
This quantitative comparison clearly demonstrates that cilastatin is a significantly more potent inhibitor of DHP-I than its sulfoxide metabolite. The sulfoxide form requires a concentration approximately 33 times higher to achieve the same level of inhibition as the parent compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of DHP-I inhibition.
In Vitro Dehydropeptidase I (DHP-I) Inhibition Assay
This protocol outlines a typical spectrophotometric assay to determine the inhibitory activity of compounds against DHP-I.
Materials:
-
Purified dehydropeptidase I (e.g., from porcine or human kidney)
-
Substrate: Glycyldehydrophenylalanine
-
Inhibitors: Cilastatin, this compound
-
Buffer: 50 mM MOPS-K buffer (pH 7.0)
-
Spectrophotometer capable of reading in the UV range (e.g., 275 nm)
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DHP-I substrate, glycyldehydrophenylalanine, in the assay buffer.
-
Prepare stock solutions of cilastatin and this compound in a suitable solvent (e.g., DMSO or the assay buffer).
-
Dilute the DHP-I enzyme in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer.
-
Add varying concentrations of the inhibitors (cilastatin or this compound) to the respective wells. Include a control well with no inhibitor.
-
Add the DHP-I enzyme solution to all wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, glycyldehydrophenylalanine, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 275 nm. This decrease corresponds to the hydrolysis of the substrate by DHP-I.
-
Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
The following diagrams illustrate the biochemical pathway of imipenem metabolism and its inhibition by cilastatin, as well as a typical experimental workflow for determining IC50 values.
Caption: Biochemical pathway of imipenem metabolism by DHP-I and its inhibition by cilastatin.
Caption: Experimental workflow for the determination of IC50 values for DHP-I inhibitors.
Validating Specificity for Cilastatin Sulfoxide: A Comparative Guide to Analytical Methods
This guide provides a comprehensive comparison of analytical methodologies for validating the specificity of a cilastatin sulfoxide assay. It is intended for researchers, scientists, and drug development professionals involved in pharmaceutical quality control and analytical method development. The focus is on demonstrating the method's ability to unequivocally distinguish and quantify this compound from the active pharmaceutical ingredient (API), other impurities, and degradation products.
Core Analytical Approach: Reversed-Phase HPLC
The most common and robust method for analyzing cilastatin and its related substances is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This guide outlines a typical RP-HPLC method and details the protocol for validating its specificity through forced degradation studies, a critical step in ensuring product quality and stability.
Experimental Protocol: Specificity Validation via Forced Degradation
Specificity is demonstrated by subjecting a sample solution of cilastatin to various stress conditions to induce degradation. The method's ability to separate the resulting sulfoxide peak from all other degradant peaks and the parent drug peak confirms its specificity.
Materials and Reagents:
-
Cilastatin Sodium reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Purified water
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.02M KH₂PO₄ buffer, pH adjusted to 6.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Forced Degradation Procedure:
-
Acid Hydrolysis: Dissolve cilastatin in 0.1M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve cilastatin in 0.1M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve cilastatin in 3% H₂O₂ and keep at room temperature for 4 hours. This condition is expected to be the primary generator of this compound.
-
Thermal Degradation: Expose solid cilastatin powder to 105°C for 24 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose a solution of cilastatin to UV light (254 nm) for 24 hours.
An overview of the validation workflow is presented below.
Data Presentation and Acceptance Criteria
The specificity of the method is confirmed if the this compound peak is well-resolved from the parent cilastatin peak and any other degradation products. Peak purity analysis, often performed using a photodiode array (PDA) detector, must confirm that no co-eluting peaks are present.
Table 1: Example Results from Forced Degradation Study
| Stress Condition | Cilastatin (RT) | This compound (RT) | Resolution (Rs) between Cilastatin & Sulfoxide | Peak Purity (Sulfoxide) |
| Unstressed | 15.2 min | Not Detected | N/A | N/A |
| Acid Hydrolysis | 15.1 min | Not Detected | N/A | N/A |
| Base Hydrolysis | 15.2 min | Not Detected | N/A | N/A |
| Oxidative (3% H₂O₂) | 15.2 min | 18.5 min | > 3.0 | Pass (>990) |
| Thermal | 15.2 min | Minor Peak at 18.5 min | > 3.0 | Pass (>990) |
| Photolytic | 15.1 min | Not Detected | N/A | N/A |
RT = Retention Time; Rs = Resolution. A resolution value > 2 is generally considered acceptable. Peak Purity Pass/Fail criteria depend on the software but generally involve comparing a purity angle to a purity threshold.
The diagram below illustrates the relationship between cilastatin and its sulfoxide degradant.
Comparison with Alternative Analytical Technologies
While RP-HPLC is a reliable and widely used technique, other methods offer distinct advantages, particularly in terms of speed and sensitivity.
Table 2: Comparison of Analytical Methods
| Feature | RP-HPLC | UPLC (Ultra-Performance LC) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on polarity | Separation using sub-2 µm particles | Separation by polarity, detection by mass-to-charge ratio |
| Speed | Standard (20-40 min run time) | Very Fast (2-10 min run time) | Fast, but data processing can be complex |
| Resolution | Good | Excellent | Good (Chromatographically) |
| Sensitivity (LOD/LOQ) | Good | Excellent | Unmatched (Highest Sensitivity) |
| Specificity Confirmation | Good (with PDA detector) | Excellent (with PDA detector) | Definitive (based on mass) |
| Equipment Cost | Moderate | High | Very High |
| Best For | Routine QC, method validation | High-throughput screening, complex mixtures | Impurity identification, trace-level analysis |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times and improved resolution, allowing for better separation of closely eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal detection method. Instead of relying on UV absorbance, it identifies compounds based on their mass-to-charge ratio. This offers definitive confirmation of the identity of peaks, making it an invaluable tool for characterizing unknown degradation products and confirming the identity of the sulfoxide peak with a high degree of certainty.
Conclusion
The described RP-HPLC method, when validated through a comprehensive forced degradation study, demonstrates excellent specificity for the analysis of this compound. Data clearly shows that the sulfoxide peak is well-resolved from the parent drug and other degradants formed under various stress conditions. While UPLC and LC-MS offer advantages in speed and sensitivity, a well-validated HPLC method remains the gold standard for routine quality control, providing a reliable and cost-effective solution for ensuring the purity and stability of cilastatin drug products.
confirming findings on cilastatin sulfoxide's role in nephroprotection
An in-depth examination of cilastatin's nephroprotective effects, presenting a comparative analysis with alternative agents, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals.
Recent investigations have highlighted the nephroprotective properties of cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor. While its primary clinical use is in combination with the antibiotic imipenem to prevent its renal degradation, emerging evidence suggests cilastatin possesses intrinsic kidney-protective effects.[1][2][3] This guide provides a comprehensive overview of the current findings on cilastatin's role in nephroprotection, a comparison with the alternative agent N-acetylcysteine (NAC), and detailed experimental methodologies.
It is important to clarify that the focus of this guide is on cilastatin. There is currently a lack of specific scientific literature attributing significant nephroprotective activity to its metabolite, cilastatin sulfoxide. Therefore, the data and discussions herein pertain to cilastatin.
Comparative Efficacy of Nephroprotective Agents
The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of cilastatin and N-acetylcysteine in preventing drug-induced nephrotoxicity.
Table 1: Preclinical Data on Cisplatin-Induced Nephrotoxicity
| Agent | Animal Model | Key Biomarkers | Results | Reference |
| Cilastatin | Rats | Serum Creatinine, BUN | Attenuated increases in serum creatinine and BUN induced by cisplatin. | [4][5] |
| N-acetylcysteine (NAC) | Rats | Serum Creatinine, Urea, Malondialdehyde (MDA), Glutathione (GSH), Catalase, TNF-α | Markedly reduced cisplatin-induced increases in serum creatinine and urea. Counteracted effects on oxidative stress markers (MDA, GSH, catalase) and reduced TNF-α. | [6] |
Table 2: Clinical Data on Drug-Induced Nephrotoxicity
| Agent | Study Design | Population | Endpoint | Results | Reference |
| Imipenem-Cilastatin | Systematic Review & Meta-analysis (10 studies, including 5 RCTs) | Patients at risk of Acute Kidney Injury (AKI) | Incidence of AKI, Serum Creatinine | Lower risk of AKI with imipenem-cilastatin (RR, 0.52; 95% CI, 0.40-0.67). Lower serum creatinine concentrations following treatment. | [7][8][9][10] |
| N-acetylcysteine (NAC) | Randomized Controlled Trial | Patients receiving cisplatin-based chemotherapy | Incidence of Cisplatin-Induced Nephrotoxicity (CINT) | 31.43% in the NAC arm vs. 40% in the control arm (p=0.51). Less pronounced increase in serum creatinine in the NAC arm, but not statistically significant. | [11][12][13] |
| N-acetylcysteine (NAC) | Meta-analysis (3 RCTs) | Patients receiving antimicrobials | Incidence of antimicrobial-induced nephrotoxicity | Reduced incidence of nephrotoxicity (OR = 0.487, 95% CI = 0.258, 0.918, P = 0.03). | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing nephroprotection.
Protocol 1: Animal Model of Cisplatin-Induced Nephrotoxicity
Objective: To evaluate the nephroprotective effect of an agent (e.g., Cilastatin or NAC) against cisplatin-induced kidney injury in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Cisplatin
-
Test agent (Cilastatin or NAC)
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Blood collection tubes
-
Reagents for serum creatinine and Blood Urea Nitrogen (BUN) analysis
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into four groups (n=8-10 per group):
-
Control Group: Receives saline solution.
-
Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg).
-
Test Agent Group: Receives the test agent alone at the specified dose.
-
Cisplatin + Test Agent Group: Receives the test agent prior to and/or following cisplatin administration.
-
-
Dosing:
-
Administer the test agent (e.g., NAC 250 mg/kg, i.p.) for a specified period before and/or after cisplatin injection.
-
Induce nephrotoxicity with a single i.p. injection of cisplatin.
-
-
Sample Collection:
-
After a predetermined time (e.g., 72 hours or 5 days post-cisplatin injection), anesthetize the animals.
-
Collect blood samples via cardiac puncture for serum analysis.
-
Perfuse the kidneys with cold saline and then fix one kidney in 10% neutral buffered formalin for histological examination. The other kidney can be snap-frozen for molecular analysis.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Measure serum creatinine and BUN levels using a commercial assay kit.
-
-
Histopathological Examination:
-
Process the formalin-fixed kidney tissue for paraffin embedding.
-
Section the tissue (4-5 µm) and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a light microscope to assess tubular necrosis, inflammation, and cast formation.
-
Protocol 2: Clinical Trial for Prevention of Drug-Induced Nephrotoxicity
Objective: To assess the efficacy of a nephroprotective agent in preventing drug-induced kidney injury in a clinical setting.
Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
Participant Selection:
-
Inclusion Criteria: Adult patients scheduled to receive a known nephrotoxic drug (e.g., cisplatin, vancomycin). Baseline renal function should be within a predefined range.
-
Exclusion Criteria: Pre-existing severe renal impairment, allergy to the investigational product, pregnancy, or lactation.
Procedure:
-
Randomization: Randomly assign eligible patients to either the treatment group (receiving the nephroprotective agent) or the placebo group.
-
Intervention:
-
Administer the investigational agent (e.g., oral or intravenous N-acetylcysteine) or a matching placebo at a specified dose and schedule before, during, and/or after the administration of the nephrotoxic drug.
-
Ensure standard hydration protocols are followed for all participants.
-
-
Data and Sample Collection:
-
Collect baseline demographic and clinical data.
-
Measure serum creatinine and BUN at baseline and at specified time points (e.g., 24h, 48h, 72h, and 7 days) after drug administration.
-
Calculate the estimated Glomerular Filtration Rate (eGFR).
-
-
Primary Endpoint: The primary outcome is typically the incidence of Acute Kidney Injury (AKI), defined by standardized criteria such as the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines (e.g., an increase in serum creatinine by ≥0.3 mg/dL within 48 hours or a 1.5-fold increase from baseline).
-
Statistical Analysis: Compare the incidence of AKI between the treatment and placebo groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test). Analyze changes in serum creatinine and eGFR using t-tests or ANOVA.
Signaling Pathways and Mechanisms of Action
The nephroprotective effects of cilastatin and N-acetylcysteine are mediated through distinct and overlapping molecular pathways.
Cilastatin's Mechanism of Action:
Cilastatin's primary mechanism is the inhibition of dehydropeptidase-I (DHP-I) in the brush border of renal proximal tubular cells.[1][2] This prevents the breakdown of certain drugs, most notably imipenem, into nephrotoxic metabolites.[2]
Beyond DHP-I inhibition, cilastatin has been shown to have independent nephroprotective effects. Studies suggest that cilastatin can reduce the uptake of nephrotoxic drugs into renal tubular cells by inhibiting organic anion transporters (OATs).[15][16] Furthermore, in a rat model of sepsis-induced AKI, cilastatin was found to prevent the activation of the renal TLR4/Myd88/NF-κB inflammatory axis, thereby reducing inflammation.[17]
N-acetylcysteine's (NAC) Mechanism of Action:
NAC is a well-known antioxidant and a precursor to glutathione (GSH).[18] Its nephroprotective effects are primarily attributed to its ability to scavenge reactive oxygen species (ROS), which are key mediators of cellular damage in many forms of AKI, including that induced by cisplatin.[18] By replenishing intracellular GSH stores, NAC enhances the cellular antioxidant defense system.[19] Additionally, NAC has anti-inflammatory properties and can inhibit apoptosis.[19]
Conclusion
The available evidence strongly supports a nephroprotective role for cilastatin, both in combination with imipenem and potentially as an independent agent against various nephrotoxic insults. Its multifaceted mechanism of action, involving inhibition of DHP-I and OATs, as well as anti-inflammatory effects, makes it a promising candidate for further investigation. While N-acetylcysteine has demonstrated some benefit, particularly in mitigating antimicrobial-induced nephrotoxicity, its efficacy in the context of cisplatin-induced kidney injury appears less consistent in clinical settings. Future well-designed, large-scale clinical trials are warranted to definitively establish the clinical utility of cilastatin as a broad-spectrum nephroprotective agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 7. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Evaluating the Effectiveness of N-Acetylcysteine in the Prevention of Cisplatin-Induced Nephrotoxicity: A Randomized Controlled Clinical Trial [accscience.com]
- 12. ejmo.org [ejmo.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of N-acetylcysteine on antimicrobials induced nephrotoxicity: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cilastatin Attenuates Acute Kidney Injury and Reduces Mortality in a Rat Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-acetylcysteine for prevention of radiocontrast induced nephrotoxicity: the importance of dose and route of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Unraveling the Stability of Cilastatin Sulfoxide: A Comparative Assessment Under Stress
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its degradation products is paramount. This guide provides a comparative assessment of the stability of cilastatin sulfoxide, a primary degradation product of cilastatin, under various stress conditions. While specific quantitative comparative data for this compound is limited in publicly available literature, this guide outlines the established degradation pathways, provides detailed experimental protocols for stress testing, and offers a qualitative comparison based on known chemical principles.
Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, is co-administered with the antibiotic imipenem to prevent its rapid metabolism.[1] Under various environmental and chemical stresses, cilastatin can degrade, with the formation of this compound being a notable pathway, particularly under oxidative conditions. This guide delves into the stability of this specific degradant.
Degradation Profile of Cilastatin
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] For cilastatin, these studies typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[4][5] The primary degradation pathways involve hydrolysis and oxidation. The formation of this compound, existing as two epimers, is a key indicator of oxidative degradation.[6]
While a precise quantitative comparison is challenging without specific experimental data, a qualitative assessment of this compound's stability can be inferred. As a product of oxidation, its formation is expected to be most significant under oxidative stress. Its stability under other conditions (acidic, alkaline, thermal, photolytic) would be relative to the parent drug, cilastatin, and other potential degradation products.
Comparative Stability Summary
The following table provides a qualitative comparison of the expected degradation of cilastatin and the formation of this compound under various stress conditions.
| Stress Condition | Expected Degradation of Cilastatin | Expected Formation of this compound | Remarks |
| Acidic Hydrolysis | Significant degradation expected. | Minor formation may occur, but hydrolysis is the primary pathway. | The primary degradation products are likely due to the hydrolysis of the amide linkage. |
| Alkaline Hydrolysis | Significant degradation expected. | Minor formation may occur, but hydrolysis is the primary pathway. | Similar to acidic conditions, hydrolysis of the amide bond is the expected primary degradation route. |
| Oxidative Stress | Significant degradation expected. | Major degradation product. | The thioether moiety in cilastatin is susceptible to oxidation, leading to the formation of the sulfoxide.[6] |
| Thermal Stress | Degradation is expected, dependent on temperature and duration. | Formation may occur, potentially as a secondary degradation product. | Thermal stress can accelerate other degradation pathways like hydrolysis and oxidation. |
| Photolytic Stress | Degradation is possible, depending on the wavelength and intensity of light. | Formation may occur, potentially induced by photo-oxidation. | The extent of degradation and the nature of degradants are highly dependent on the specific photolytic conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are representative protocols for subjecting cilastatin to various stress conditions.
Acidic Degradation
-
Protocol: Dissolve a known concentration of cilastatin in 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
Alkaline Degradation
-
Protocol: Dissolve a known concentration of cilastatin in 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
Oxidative Degradation
-
Protocol: Dissolve a known concentration of cilastatin in a solution of hydrogen peroxide (e.g., 3% v/v).
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample directly or after appropriate dilution using a stability-indicating HPLC method.
Thermal Degradation
-
Protocol: Place the solid cilastatin powder in a thermostatically controlled oven.
-
Incubation: Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Sample Preparation: After exposure, allow the sample to cool to room temperature, then dissolve a known amount in a suitable solvent for analysis.
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
Photolytic Degradation
-
Protocol: Expose a solution of cilastatin (in a photostable container, e.g., quartz cuvette) or the solid powder to a light source.
-
Light Source: Use a photostability chamber with a calibrated light source that provides both UV and visible light (e.g., option 1 of the ICH Q1B guidelines).
-
Exposure: Expose the sample for a specified duration or until a certain level of degradation is achieved.
-
Sample Preparation: If a solution was used, it can be analyzed directly. If solid powder was used, dissolve a known amount in a suitable solvent.
-
Analysis: Analyze the sample using a stability-indicating HPLC method.
Analytical Method for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying cilastatin and its degradation products, including this compound.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at a suitable wavelength (e.g., 210 nm or 254 nm). |
| Column Temperature | Maintained at a constant temperature (e.g., 30°C). |
Visualizing the Process
To better understand the workflow and degradation pathways, the following diagrams are provided.
Conclusion
The stability of this compound is a critical parameter in ensuring the quality and safety of pharmaceutical formulations containing cilastatin. While direct comparative quantitative data on its stability under various stress conditions is not extensively documented, a qualitative understanding of its formation primarily through oxidative pathways is well-established. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct their own detailed investigations into the stability of cilastatin and its degradation products. Further studies focusing on the quantification of this compound formation and its subsequent degradation kinetics would be invaluable to the pharmaceutical science community.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Comparative Stability Studies of Different Infliximab and Biosimilar CT-P13 Clinical Solutions by Combined Use of Physicochemical Analytical Techniques and Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cilastatin's Role in Kidney Injury Assessment: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide addresses the inquiry into the validation of cilastatin sulfoxide as a reliable biomarker. Currently, there is no scientific literature available that validates or proposes this compound as a biomarker for any clinical condition. The primary focus of existing research is on the parent compound, cilastatin, and its significant nephroprotective effects.
Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent imipenem's degradation in the kidneys.[1][2] Emerging evidence strongly suggests that cilastatin itself possesses kidney-protective properties, particularly against drug-induced nephrotoxicity.[3][4] This protective effect is demonstrated by cilastatin's ability to reduce the levels of established biomarkers of acute kidney injury (AKI).
This guide, therefore, provides a comparative overview of these established kidney injury biomarkers and presents the available data on how cilastatin administration impacts their levels, offering insights into its therapeutic potential.
Comparison of Established Kidney Injury Biomarkers
The following table summarizes the characteristics of commonly used and novel biomarkers for detecting and monitoring kidney injury.
| Biomarker | Type | Site of Production/Release | Clinical Significance | Limitations |
| Serum Creatinine | Small Molecule | Muscle Metabolism | A widely used marker of glomerular filtration rate (GFR); elevated levels indicate impaired kidney function.[5] | Levels are influenced by muscle mass, diet, and age; levels rise relatively late after initial kidney injury. |
| Blood Urea Nitrogen (BUN) | Small Molecule | Liver (product of protein metabolism) | An indicator of kidney function; elevated levels can suggest decreased GFR or dehydration. | Can be affected by dietary protein intake, liver function, and hydration status. |
| Kidney Injury Molecule-1 (KIM-1) | Transmembrane Glycoprotein | Apical membrane of proximal tubule cells | A highly specific biomarker for proximal tubule injury; levels in urine increase significantly after ischemic or nephrotoxic insults.[1] | Primarily a marker of tubular injury, may not reflect changes in GFR directly. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Protein | Distal nephron, immune cells | An early biomarker of AKI; levels in urine and plasma rise rapidly after kidney injury.[6] | Levels can be elevated in response to systemic inflammation and infection, which can reduce its specificity for kidney injury.[7] |
Quantitative Data: The Effect of Cilastatin on Kidney Injury Biomarkers
Clinical and preclinical studies have demonstrated that the administration of cilastatin, often in combination with imipenem, is associated with a reduction in the levels of key kidney injury biomarkers. This suggests a protective effect on the kidneys during nephrotoxic insults.
| Biomarker | Study Population/Model | Intervention | Key Findings |
| Acute Kidney Injury (AKI) Incidence | Meta-analysis of 7 studies (6,301 participants) at risk of AKI | Imipenem-Cilastatin vs. Comparators | Pooled Risk Ratio for AKI: 0.52 (95% CI, 0.40-0.67).[8] |
| Serum Creatinine | Meta-analysis of 6 studies in patients at risk of AKI | Imipenem-Cilastatin vs. Comparators | Weighted Mean Difference: -0.14 mg/dL (95% CI, -0.21 to -0.07).[8][9] |
| Serum Creatinine & BUN | Rat model of cisplatin-induced nephrotoxicity | Cisplatin + Cilastatin vs. Cisplatin alone | Cilastatin treatment partially or totally reversed the cisplatin-induced increases in serum creatinine and BUN.[10] |
| KIM-1 & NGAL | In vitro model of drug-induced nephrotoxicity (HK-2 and HEK293T cell lines) | Addition of cilastatin after nephrotoxic insult | The expression of KIM-1 and NGAL, which increased with nephrotoxicity, was decreased with the addition of cilastatin.[11] |
Experimental Protocols
Detailed methodologies for the assessment of key kidney injury biomarkers and the analysis of cilastatin are provided below.
Measurement of Serum Creatinine (Jaffe Method)
This protocol describes a colorimetric method for the determination of creatinine in serum.
-
Principle: Creatinine reacts with alkaline picrate to form a red-colored complex. The rate of color formation is proportional to the creatinine concentration.[12]
-
Sample Preparation:
-
Collect blood in a red-top or serum separator tube and allow it to clot for 30-45 minutes at room temperature.[13]
-
Centrifuge at approximately 1500 RPM for 5 minutes to separate the serum.[14]
-
Prepare a protein-free filtrate by mixing 1 mL of serum with 1 mL of sodium tungstate reagent, 1 mL of sulfuric acid reagent, and 1 mL of distilled water. Mix well and centrifuge.[14]
-
-
Assay Procedure:
-
Label test tubes for a blank, a standard, and each sample filtrate.
-
To the blank tube, add 2.0 mL of the protein-free filtrate reagent.
-
To the standard tube, add 2.0 mL of the creatinine standard solution.
-
To the sample tubes, add 2.0 mL of the respective protein-free filtrate.
-
Add 1.0 mL of alkaline picrate solution to each tube, mix well, and let stand for 15 minutes at room temperature.
-
Transfer the contents to a cuvette and read the absorbance at 510 nm against the blank.[14]
-
-
Calculation: Determine the creatinine concentration in the samples by comparing their absorbance to that of the standard.
Measurement of Blood Urea Nitrogen (BUN)
This protocol outlines an enzymatic method for quantifying BUN in serum or plasma.
-
Principle: Urea is hydrolyzed by urease to ammonia and carbon dioxide. The ammonia then reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (GLDH) and NADH. The rate of decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ is proportional to the urea concentration.[15][16]
-
Sample Preparation:
-
Collect blood in a suitable tube to obtain serum or plasma.
-
If using whole blood, ensure proper anticoagulation (lithium heparin or EDTA are acceptable).[17]
-
Centrifuge the sample to separate plasma/serum from blood cells.
-
-
Assay Procedure (Automated Analyzer):
-
Calibrate the analyzer using a multi-analyte standard and controls.[15]
-
The analyzer pipettes a small volume of the sample (e.g., 2 µL) into a cuvette.[15]
-
A reagent containing urease and GLDH is added.[15]
-
The mixture is incubated at 37°C.[15]
-
The change in absorbance at 340 nm is measured to determine the BUN concentration.[15][16]
-
Measurement of Kidney Injury Molecule-1 (KIM-1) by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of KIM-1 in urine.
-
Principle: A microplate is pre-coated with a capture antibody specific for KIM-1. Samples and standards are added, and any KIM-1 present is bound by the immobilized antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of KIM-1.[1]
-
Sample Preparation:
-
Collect urine samples.
-
Centrifuge the samples to remove particulate matter.
-
Samples can be stored at ≤ -70°C if not analyzed immediately.
-
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well of the pre-coated microplate.
-
Add 50 µL of standard, control, or sample to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 200 µL of HRP-conjugated detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the wells three times.
-
Add 200 µL of substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the KIM-1 concentration in the samples from the standard curve.
Analytical Method for Determination of Cilastatin and this compound by HPLC
This protocol is based on a high-performance liquid chromatography (HPLC) method for the detection and quantification of cilastatin and its primary metabolite, this compound.[4]
-
Principle: Reversed-phase HPLC separates the compounds based on their hydrophobicity. The separated compounds are then detected by a UV detector.
-
Instrumentation and Conditions:
-
Column: Luna C18 (2), 5 µm (250 mm × 4.6 mm) or equivalent.[4]
-
Mobile Phase: A gradient of three components: a) a basic buffer (e.g., ammonium phosphate, pH ~7.7), b) an acidic buffer (e.g., orthophosphoric acid, pH ~2.25), and c) an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at about 30°C.[4]
-
Detector: A Photo Diode Array (PDA) detector set over a range of 200-400 nm, or a dual-wavelength detector set at 210 nm for cilastatin and its sulfoxide, and 300 nm for imipenem if present.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
For plasma or urine samples, protein precipitation or solid-phase extraction may be required to remove interfering substances.
-
Dilute the prepared sample with the mobile phase to a suitable concentration.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared standards and samples.
-
Monitor the chromatogram for the peaks corresponding to cilastatin and this compound.
-
Quantify the compounds by comparing their peak areas to those of the standards.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Proposed nephroprotective mechanism of Cilastatin.
References
- 1. Assay Validation for KIM-1: human urinary renal dysfunction biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum Creatinine Measurement. [bio-protocol.org]
- 4. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Investigations of renal function using the level of neutrophil gelatinase-associated lipocalin associated with single-dose of cisplatin during chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The therapeutic effect of Cilastatin on drug-induced nephrotoxicity: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution‐Liquid Chromatography‐Mass Spectrometry in Patients Under Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. med.libretexts.org [med.libretexts.org]
- 15. mmpc.org [mmpc.org]
- 16. Yale - Blood Urea Nitrogen [protocols.io]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
Safety Operating Guide
Proper Disposal of Cilastatin Sulfoxide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The foundational step in disposing of any chemical waste is its correct classification. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA), with regulations enforced by the Environmental Protection Agency (EPA).[1] A Safety Data Sheet (SDS) for a formulation containing Cilastatin identifies it as an environmentally hazardous substance, necessitating careful disposal.[2]
Operational Plan: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of Cilastatin Sulfoxide waste generated in a laboratory setting.
Step 1: Waste Classification
The first and most critical step is to determine if the this compound waste is considered RCRA hazardous waste.
-
Consult the Safety Data Sheet (SDS): Review the SDS for Cilastatin and this compound (if available). Look for specific disposal instructions or indications of hazardous characteristics (e.g., toxicity, reactivity, corrosivity, ignitability).[2][3] The SDS for a Cilastatin formulation notes it can form an explosive dust-air mixture.[2]
-
Evaluate for Hazardous Characteristics: In the absence of a definitive classification, an assessment must be made. Cilastatin is known to be harmful if swallowed, inhaled, or in contact with skin.[4] This toxicity information is a key indicator for classifying the waste as hazardous.
-
Engage Environmental Health & Safety (EHS): It is mandatory to consult with your institution's EHS department. They are equipped to perform a formal hazardous waste determination and will provide guidance based on federal, state, and local regulations.
Step 2: Proper Segregation and Labeling
Proper segregation prevents dangerous chemical reactions and ensures waste is routed to the correct disposal facility.
-
Use Designated Waste Containers:
-
Label Contents Accurately: The label must clearly identify the contents as "this compound Waste" and include any other chemicals present in the waste stream. Affix the appropriate hazard communication labels (e.g., "Toxic").
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other waste types, such as sharps, biohazards, or regular trash.[5][6]
Step 3: Safe Storage
-
Secure Storage Area: Store the sealed and labeled waste container in a designated, secure area that is inaccessible to unauthorized personnel.[5]
-
Prevent Spills and Leaks: Ensure the container is appropriate for the type of waste (solid or liquid) and is kept closed to prevent spills or the release of dust.[7]
Step 4: Final Disposal
-
Arrange for Professional Disposal: All pharmaceutical waste, whether hazardous or non-hazardous, must be disposed of through a licensed waste management vendor.[7][8] Do not dispose of this compound in the regular trash or down the drain.[5][9]
-
Incineration is the Preferred Method: The standard and recommended disposal method for most pharmaceutical waste is incineration at a permitted facility.[1][9]
-
Documentation: Maintain a detailed inventory and manifest records for all waste generated and disposed of, as required by the EPA and your institution.[1]
Data Presentation: Hazardous vs. Non-Hazardous Pharmaceutical Waste
This table summarizes the key distinctions to aid in the initial assessment of pharmaceutical waste.
| Characteristic | Hazardous Pharmaceutical Waste (RCRA) | Non-Hazardous Pharmaceutical Waste |
| Definition | Meets specific criteria for ignitability, corrosivity, reactivity, or toxicity, or is on a specific EPA list (P- or U-list).[6] | Does not meet RCRA criteria for hazardous waste but still requires special handling and cannot be disposed of as regular trash.[5] |
| Container Color | Typically Black [1] | Typically Blue [1] |
| Disposal Method | Must be treated at a permitted hazardous waste facility, usually via incineration.[1][9] | Should be sent to a licensed facility for incineration or disposal in an approved landfill.[5][6] |
| Regulations | Strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA).[1] | Governed by state and local solid waste and medical waste regulations.[5][6] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following this structured approach, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby building a foundation of trust in laboratory safety and chemical handling practices.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. gmpsop.com [gmpsop.com]
- 4. utsi.edu [utsi.edu]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. One moment, please... [emsllcusa.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
